molecular formula C10H13ClN4O B1487626 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1250763-75-7

1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B1487626
CAS No.: 1250763-75-7
M. Wt: 240.69 g/mol
InChI Key: MFIIMKQJXHRVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloro-4-pyrimidinyl)-4-piperidinecarboxamide is a piperidinecarboxamide.

Properties

IUPAC Name

1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O/c11-10-13-4-1-8(14-10)15-5-2-7(3-6-15)9(12)16/h1,4,7H,2-3,5-6H2,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIIMKQJXHRVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and properties of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals

Executive Summary

1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide is a critical "linchpin" intermediate in the synthesis of pyrimidine-based kinase inhibitors (e.g., CDK4/6, JAK, and FAK inhibitors). Its structural utility lies in its bifunctionality: the piperidine-4-carboxamide moiety provides a solubilizing, hydrogen-bonding pharmacophore often directed toward the solvent-exposed region of an ATP-binding pocket, while the 2-chloropyrimidine core serves as a highly reactive electrophile for downstream diversification via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (


).

This guide details the structural properties, regioselective synthesis, and reactivity profile of this scaffold, providing validated protocols for its generation and utilization.

Structural Analysis & Physicochemical Properties[1]

The molecule comprises a central pyrimidine ring substituted at the C4 position by a piperidine ring, which itself carries a carboxamide group at the C4' position. The remaining chlorine at C2 is the "active handle" for further medicinal chemistry campaigns.

Physicochemical Data Profile
PropertyValue / DescriptionSignificance
Molecular Formula

Core scaffold composition.
Molecular Weight 240.69 g/mol Fragment-like; allows room for MW growth in lead optimization.
CAS Number 1289002-75-0Identifier for sourcing and database retrieval.
LogP (Predicted) ~0.8 - 1.2Moderate lipophilicity; amide lowers LogP, aiding solubility.
H-Bond Donors 2 (Amide

)
Critical for interactions with kinase hinge regions or solvent.
H-Bond Acceptors 4 (Pyrimidine Ns, Amide O)High capacity for directional hydrogen bonding.
Physical State Off-white to pale yellow solidStable solid; amenable to standard storage (2-8°C).[1]
Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation . The carboxamide group at position 4' can exist in either an equatorial or axial orientation, though the equatorial position is thermodynamically favored to minimize 1,3-diaxial interactions. This orientation projects the amide functionality away from the pyrimidine core, maximizing its ability to interact with solvent or protein residues.

Synthetic Pathways & Process Chemistry[3][4][5]

The synthesis of this scaffold relies on the regioselective


 reaction between 2,4-dichloropyrimidine  and piperidine-4-carboxamide  (isonipecotamide).
The Regioselectivity Challenge

The core challenge is ensuring substitution occurs exclusively at the C4 position of the pyrimidine, leaving the C2 chlorine intact.

  • Mechanism: The C4 position is more electrophilic than C2 due to the para-like arrangement relative to the pyrimidine nitrogens, which stabilizes the Meisenheimer complex intermediate more effectively than the ortho-like C2 position.

  • Sterics: The C4 position is less sterically hindered than C2 (flanked by two nitrogens).

Reaction Pathway Diagram

The following diagram illustrates the regioselective synthesis and the electronic logic driving the C4-substitution.

SynthesisPath cluster_legend Reaction Logic SM1 2,4-Dichloropyrimidine (Electrophile) TS Meisenheimer Complex (C4 Attack Favored) SM1->TS + SM2 Base (TEA/DIPEA) SM2 Piperidine-4-carboxamide (Nucleophile) Prod Target Product: 1-(2-chloropyrimidin-4-yl)... (C4-Substituted) TS->Prod Kinetic Control (Low Temp/RT) ByProd Byproduct: Bis-substituted or C2-substituted (Minor) TS->ByProd Thermodynamic (High Temp/Excess Amine) Info C4 is more electrophilic than C2 due to N-arrangement.

Figure 1: Regioselective synthesis pathway favoring C4 substitution due to electronic stabilization of the transition state.

Reactivity Profile & Downstream Applications

Once synthesized, the 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide acts as a scaffold for "Diversity-Oriented Synthesis" (DOS). The remaining C2-chlorine is less reactive than the original C4-chlorine but sufficiently reactive for catalyzed cross-couplings or forcing


 conditions.
Functionalization Strategies
  • Suzuki-Miyaura Coupling: The most common transformation. Reacting the C2-Cl with aryl boronic acids yields 2-aryl-4-aminopyrimidines, a motif ubiquitous in CDK inhibitors (e.g., Ribociclib analogs).

  • Buchwald-Hartwig Amination: Displacement with anilines or aliphatic amines to generate 2,4-diaminopyrimidines (common in ALK or EGFR inhibitors).

  • 
     Displacement:  Requires higher temperatures (>80°C) or stronger nucleophiles compared to the initial C4 displacement.
    
Medicinal Chemistry Workflow

MedChemFlow Core 1-(2-chloropyrimidin-4-yl) piperidine-4-carboxamide Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2) Core->Suzuki Buchwald Buchwald Amination (Pd cat., R-NH2) Core->Buchwald SNAr SNAr Displacement (Heat, H-Nu) Core->SNAr KinaseInhib CDK/JAK Inhibitors (2-Aryl-4-aminopyrimidines) Suzuki->KinaseInhib Biaryl formation Diamino 2,4-Diaminopyrimidines (ALK/EGFR Scaffolds) Buchwald->Diamino C-N Bond formation SNAr->Diamino Direct Displacement

Figure 2: Divergent synthesis pathways utilizing the C2-chlorine handle for library generation.

Experimental Protocols

Synthesis of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide

Objective: Regioselective installation of isonipecotamide at C4.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Piperidine-4-carboxamide (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Ethanol (EtOH) or Isopropanol (IPA) (10 volumes)

Procedure:

  • Preparation: Charge a reaction vessel with 2,4-dichloropyrimidine dissolved in EtOH/IPA. Cool to 0–5°C using an ice bath. Rationale: Low temperature enhances kinetic control, favoring C4 substitution over C2.

  • Addition: Add TEA/DIPEA followed by the slow addition of piperidine-4-carboxamide (dissolved in minimal solvent if necessary).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.

    • Checkpoint: Look for the disappearance of starting material (MW ~149) and formation of product (MW ~240). If bis-substitution (MW ~332) is observed, lower the temperature or reduce amine equivalents.

  • Workup:

    • The product often precipitates directly from the alcohol solution upon completion.

    • Pour the reaction mixture into ice-cold water (20 volumes). Stir for 30 minutes.

    • Filter the resulting solid. Wash the cake with cold water and hexanes to remove residual starting material.

  • Purification: Recrystallize from EtOH or purify via flash column chromatography (DCM:MeOH gradient) if high purity is required (>98%).

Validation Data:

  • 
     NMR (DMSO-
    
    
    
    ):
    Expect a doublet for the C6-pyrimidine proton (~8.0 ppm) and a doublet for the C5-pyrimidine proton (~6.5 ppm). The loss of symmetry compared to 2,4-dichloropyrimidine confirms mono-substitution.
  • MS (ESI): m/z = 241.1 [M+H]+.

Handling & Safety
  • Hazards: 2,4-Dichloropyrimidine is a skin irritant and lachrymator. Piperidine derivatives can be sensitizers.

  • Storage: Store the isolated intermediate at 2–8°C, protected from light and moisture. It is generally stable but can hydrolyze slowly under strongly acidic/basic conditions over prolonged periods.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 247028, 2-Chloropyrimidine-4-carboxamide. Retrieved from [Link](Note: Cited for structural analogy and property data).

  • WuXi AppTec. (2021). Regioselectivity of SNAr Reactions of 2,4-Dichloropyrimidines. QM Magic Class Chapter 29. Retrieved from [Link]

  • Neufeldt, S. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health (NIH). Retrieved from [Link]

Sources

Physicochemical Characteristics of Chloropyrimidinyl Piperidine Carboxamide Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Strategic Importance of the Chloropyrimidinyl Piperidine Carboxamide Scaffold

The chloropyrimidinyl piperidine carboxamide core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for a multitude of biologically active agents. Its modular nature, comprising three distinct yet electronically and sterically interconnected regions—the chloropyrimidine ring, the piperidine linker, and the carboxamide group—allows for fine-tuning of physicochemical properties to achieve desired pharmacological profiles. These derivatives have demonstrated significant potential as inhibitors of various enzymes and receptors, including kinases, proteases, and phospholipases, making them relevant for oncology, immunology, and neuropharmacology.[1][2][3]

The presence of the electron-withdrawing chloropyrimidine moiety, the basic piperidine nitrogen, and the hydrogen-bonding carboxamide linker creates a unique chemical space. However, navigating this space to optimize for potency, selectivity, and drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME) requires a deep and quantitative understanding of the molecule's physicochemical characteristics. Poor solubility, unfavorable lipophilicity, or inappropriate ionization state can terminate the development of an otherwise potent compound.

This guide provides a comprehensive analysis of the key physicochemical properties of this scaffold. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just data and protocols, but also the strategic rationale behind the experimental choices that drive successful lead optimization campaigns.

Core Molecular Architecture and Its Physicochemical Implications

The fundamental structure dictates the baseline properties of the entire class. Understanding the contribution of each component is critical for predicting the impact of substitutions.

Caption: Core components of the chloropyrimidinyl piperidine carboxamide scaffold.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is arguably the most critical physicochemical parameter in drug design. It is a primary driver of membrane permeability, plasma protein binding, and metabolic clearance. For this scaffold, it is typically quantified as LogP (for the neutral species) or LogD (at a specific pH, usually 7.4).

An optimal LogD value (typically between 1 and 3) is essential. High lipophilicity can lead to poor solubility, increased metabolic turnover, and potential toxicity, while low lipophilicity may hinder the molecule's ability to cross cell membranes to reach its target. Structure-activity relationship (SAR) studies often focus on modifying substituents to modulate lipophilicity while retaining or improving potency.[4]

Causality in Experimental Choices: The decision to modify a specific part of the scaffold to alter lipophilicity is a strategic one.

  • Chloropyrimidine Ring: Replacing the chlorine with more lipophilic groups (e.g., phenyl, benzylamino) will increase LogP. Conversely, substitution with polar groups (e.g., morpholine, hydroxypyrrolidine) can decrease lipophilicity and improve solubility.[4][5]

  • Piperidine Ring: Adding lipophilic substituents to the piperidine ring directly increases LogP. This is a common strategy to enhance binding in hydrophobic pockets of a target protein, but it must be balanced against potential losses in solubility.

  • Carboxamide Substituents: Modifications at the carboxamide nitrogen provide a versatile handle for tuning lipophilicity without altering the core structure that may be essential for target engagement.

Table 1: Influence of Substituents on Lipophilicity and Activity (Illustrative Data)
Compound IDR1 (on Pyrimidine)R2 (on Piperidine)Calculated LogP (cLogP)Experimental IC50 (nM)
Base Scaffold -Cl-H2.5>10,000
A-1 -Morpholine-H1.85,200
A-2 -(S)-3-hydroxypyrrolidine-H1.51,500[4][5]
B-1 -Cl-(S)-3-phenyl4.1850[5]
C-1 -(S)-3-hydroxypyrrolidine-(S)-3-phenyl3.227[4][5]

Data is synthesized from literature trends for illustrative purposes and to reflect principles from cited sources.[4][5]

Ionization State (pKa): The Key to Solubility and Target Interaction

The pKa, or acid dissociation constant, determines the extent to which a molecule is ionized at a given pH. For the chloropyrimidinyl piperidine carboxamide scaffold, the most significant ionizable center is the piperidine nitrogen, which is basic. Its pKa typically falls in the range of 7.5 to 9.0.

This has profound consequences:

  • Solubility: At pH values below the pKa, the piperidine nitrogen is protonated, rendering the molecule a positively charged cation. This charged form is significantly more soluble in aqueous media (like the gastrointestinal tract or blood plasma) than the neutral form.

  • Target Binding: The ionization state can be critical for forming ionic bonds or specific hydrogen bonds with amino acid residues (e.g., aspartate, glutamate) in the target's active site.

  • Permeability: According to the pH-partition hypothesis, only the neutral form of a molecule can readily cross lipid membranes. A compound that is heavily ionized at physiological pH (7.4) may exhibit poor cell permeability.

Therefore, modulating the pKa of the piperidine nitrogen is a key optimization strategy. Electron-withdrawing groups attached to the piperidine ring will lower its basicity (decrease the pKa), while electron-donating groups will increase it.

Aqueous Solubility: A Prerequisite for Bioavailability

A drug must be in solution to be absorbed. Poor aqueous solubility is a leading cause of failure in drug development. For this class of compounds, solubility is intrinsically linked to lipophilicity and pKa. Highly lipophilic analogues tend to have lower solubility.

Kinetic solubility assays are high-throughput methods used early in discovery to flag potential issues. In these assays, the compound is rapidly precipitated from a DMSO stock solution into an aqueous buffer, and the concentration remaining in solution is measured.

Experimental Protocol: Kinetic Solubility Determination (Turbidimetric Method)

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Precipitation: Rapidly add 98 µL of phosphate-buffered saline (PBS), pH 7.4, to 2 µL of each DMSO concentration in a clear 96-well assay plate. This induces precipitation of the compound above its solubility limit.

  • Equilibration: Shake the plate for 2 hours at room temperature to allow the system to reach equilibrium.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a high wavelength (e.g., 650 nm) on a UV/Vis plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity/absorbance is observed compared to the buffer-only control.

Integrated Physicochemical Profiling Workflow

A successful drug discovery program relies on the parallel assessment of multiple physicochemical and biological parameters. The workflow below illustrates how these properties are interconnected and evaluated to guide the synthesis of improved analogues.

cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation sub Synthesized Compound hplc Purity & Identity Check (LC-MS, NMR) sub->hplc logd LogD Assay (HPLC or Shake-Flask) hplc->logd sol Kinetic Solubility Assay (Turbidimetric) hplc->sol pka pKa Determination (Potentiometric Titration) hplc->pka potency Primary Assay (Potency - IC50) hplc->potency data Data Analysis & SAR Modeling logd->data sol->data pka->data adme In Vitro ADME (e.g., Microsomal Stability) potency->adme adme->data decision Decision: Advance, Optimize, or Terminate? data->decision optimize Design Next Generation of Compounds decision->optimize Optimize End End decision->End Advance or Terminate optimize->sub Re-synthesize

Caption: Integrated workflow for physicochemical and biological evaluation.

Conclusion: A Roadmap for Rational Drug Design

The chloropyrimidinyl piperidine carboxamide scaffold represents a fertile ground for the development of novel therapeutics. However, its potential can only be realized through a disciplined and quantitative approach to understanding and optimizing its physicochemical properties. By systematically evaluating lipophilicity, solubility, and ionization, and understanding the causal relationships between chemical structure and these characteristics, development teams can navigate the complexities of medicinal chemistry with greater precision. This guide provides the foundational knowledge and experimental framework necessary to de-risk development programs and rationally design molecules with a higher probability of clinical success. The interplay between reducing lipophilicity and increasing potency through conformational restriction and the introduction of polar groups is a key lesson from successful optimization campaigns.[4][5]

References

  • Title: Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.[4][5] Source: Journal of Medicinal Chemistry (2021). URL: [Link]

  • Title: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.[6][7][8][9] Source: Molecules (2017). URL: [Link]

  • Title: Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors.[10][11] Source: Scientific Reports (2025). URL: [Link]

  • Title: Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis.[1] Source: Arabian Journal of Chemistry (2024). URL: [Link]

  • Title: Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.[12] Source: ResearchGate (2018). URL: [Link]

  • Title: Physicochemical properties of some pyrimidine derivatives in some organic solvents.[13] Source: MedCrave online (2018). URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[2][3] Source: International Journal of Molecular Sciences (2023). URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.[14] Source: Der Pharma Chemica (2016). URL: [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Core in Drug Discovery

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the identification and optimization of molecular scaffolds that offer a blend of synthetic accessibility, desirable physicochemical properties, and versatile biological activity. The piperidine ring is a quintessential example of such a privileged structure, embedded in a multitude of approved drugs and clinical candidates.[1][2] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an invaluable component for achieving high-affinity interactions with biological targets. When coupled with the pyrimidine nucleus, another cornerstone of medicinal chemistry known for its diverse biological roles, the resulting hybrid scaffold, 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide , emerges as a molecule of significant interest for drug discovery programs.

This technical guide provides an in-depth exploration of the synthesis, potential applications, and structure-activity relationships of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide. We will delve into the synthetic strategies for its preparation, explore its utility as a versatile intermediate for creating libraries of bioactive compounds, and discuss its potential applications in targeting a range of diseases, drawing upon data from structurally related molecules.

Core Synthesis and Characterization: A Practical Approach

The synthesis of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide is conceptually straightforward, relying on a well-established nucleophilic aromatic substitution (SNAr) reaction. The key starting materials for this synthesis are 2,4-dichloropyrimidine and piperidine-4-carboxamide. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring compared to the 2-position allows for a selective reaction with the secondary amine of the piperidine ring.

A plausible and efficient synthetic route is outlined below. This proposed synthesis is based on established methodologies for similar pyrimidine derivatives, such as the synthesis of related pyrimidinyl-piperazine carboxamides.[3]

Proposed Synthetic Workflow

Synthetic_Workflow Synthetic Pathway for 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide A 2,4-Dichloropyrimidine C 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide A->C Nucleophilic Aromatic Substitution (Base, Solvent, Heat) B Piperidine-4-carboxamide B->C

Caption: Proposed synthesis of the target compound via nucleophilic aromatic substitution.

Core Synthesis Protocol

Objective: To synthesize 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide.

Materials:

  • 2,4-Dichloropyrimidine

  • Piperidine-4-carboxamide

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of piperidine-4-carboxamide (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes to ensure complete deprotonation of the piperidine nitrogen.

  • Add a solution of 2,4-dichloropyrimidine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR: To confirm the presence of all protons and their chemical environment.

  • ¹³C NMR: To verify the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Medicinal Chemistry Applications: A Scaffold of Opportunity

The 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide scaffold is a versatile starting point for the development of a wide array of therapeutic agents. The presence of a reactive chlorine atom at the 2-position of the pyrimidine ring provides a convenient handle for further chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Potential as Kinase Inhibitors

The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors. Numerous FDA-approved drugs, such as Imatinib and Gefitinib, feature a pyrimidine or a related heterocyclic core that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding site of kinases. The 2- and 4-positions of the pyrimidine ring are crucial for establishing key interactions within the kinase hinge region.

By displacing the 2-chloro group with various amine-containing fragments, a library of potent and selective kinase inhibitors can be generated. The piperidine-4-carboxamide moiety can serve to occupy the solvent-exposed region of the ATP-binding pocket, providing opportunities to enhance potency and selectivity, as well as to modulate physicochemical properties such as solubility and cell permeability.

Kinase_Signaling_Pathway Generic Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactor->CellularResponse Inhibitor 1-(2-substituted-pyrimidin-4-yl) piperidine-4-carboxamide Inhibitor->Kinase1

Caption: Inhibition of a kinase cascade by a pyrimidine-based inhibitor.

Applications as GPCR Modulators

G-protein coupled receptors (GPCRs) represent a large and diverse family of cell surface receptors that are the targets of a significant portion of currently marketed drugs. The piperidine-pyrimidine scaffold has been explored for the development of modulators of various GPCRs. For instance, derivatives of this scaffold have been investigated as antagonists for chemokine receptors like CCR5, which are involved in inflammatory responses and HIV entry into cells.

The ability to modify both the pyrimidine and piperidine moieties allows for the fine-tuning of receptor subtype selectivity and the modulation of downstream signaling pathways.

Antiviral and Antimicrobial Potential

The pyrimidine nucleus is a fundamental component of nucleosides, making it an attractive scaffold for the development of antiviral and antimicrobial agents. By mimicking natural nucleosides, pyrimidine derivatives can interfere with viral or microbial replication processes. The 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide core can be elaborated to introduce functionalities that enhance antiviral or antimicrobial activity while the piperidine moiety can be used to optimize pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

Scaffold Target Key SAR Observations Reference
Pyrimidinyl-piperazine carboxamideYeast α-glucosidaseThe stereochemistry of the piperazine ring significantly impacts activity. Introduction of aryl isocyanate derivatives at the unsubstituted piperazine nitrogen led to potent inhibitors.[3]
2,4-Disubstituted PyrimidinesCholinesteraseSubstituents at the C-2 and C-4 positions with varying steric and electronic properties are crucial for activity and selectivity against AChE and BuChE.N/A
Piperidine-4-carboxamide DerivativesCCR5The "Y-shape" pharmacophore model highlights the importance of specific substituents on the piperidine and carboxamide moieties for potent CCR5 inhibitory activity.N/A
Pyrimidinyl-piperidine DerivativesGPR119Optimization of the pyridone and pyrimidine rings, along with the piperidine linker, led to potent and selective GPR119 agonists for the potential treatment of type 2 diabetes.N/A

Conclusion: A Promising Starting Point for Drug Discovery

The 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide scaffold represents a highly attractive and synthetically accessible starting point for the development of novel therapeutic agents. Its modular nature, with a reactive "warhead" on the pyrimidine ring and a versatile piperidine-4-carboxamide moiety, allows for extensive chemical exploration and the fine-tuning of biological activity and pharmacokinetic properties. The demonstrated success of related pyrimidine-piperidine and pyrimidine-piperazine derivatives in targeting a diverse range of biological targets, including kinases, GPCRs, and microbial enzymes, underscores the immense potential of this core structure. Researchers and drug development professionals are encouraged to explore the rich medicinal chemistry opportunities offered by this promising scaffold.

References

  • Herfindo, N., Mikled, P., Frimayanti, N., Rungrotmongkol, T., & Chavasiri, W. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 15(1), 1-13. [Link]

  • Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. (2025). ResearchGate. Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved from [Link]

  • 2-Chloro-4-(piperidin-1-yl)pyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14. [Link]

  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. (1989). Google Patents.
  • Synthesis and biological activity of some pyrimidine derivatives. (n.d.). Academia.edu. Retrieved from [Link]

  • Ahmed, O., Begum, F., Fatima, N., & Salahuddin, Md. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108. [Link]

  • United States Patent: 8,497,378. (2013). Google Patents. Retrieved from [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Retrieved from [Link]

  • N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3229. [Link]

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (2013). Journal of Saudi Chemical Society, 17(3), 317-322. [Link]

  • Substituted 4-amino-piperidines. (2010). Google Patents.
  • 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid. (n.d.). VEGSCI Inc. Retrieved from [Link]

  • 2-Aminopyrimidin-4-carboxamide derivatives, their preparation and their use in therapy. (1992). Google Patents.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1835. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2002). ResearchGate. Retrieved from [Link]

  • Lawong, A., Gahalawat, S., Ray, S., Ho, N., Han, Y., Ward, K. E., ... & Phillips, M. A. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 29(7), 1163-1176.e11. [Link]

Sources

The Strategic Role of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide in Modern Kinase Inhibitor Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in the architecture of targeted kinase inhibitors, prized for its ability to mimic the adenine ring of ATP and form crucial hydrogen bonds within the kinase hinge region. This technical guide provides an in-depth exploration of a particularly valuable building block: 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide . We will dissect its chemical attributes, synthetic utility, and strategic application in the discovery of potent and selective kinase inhibitors. Through a detailed case study of the clinical-stage AKT inhibitor, AZD5363 (Capivasertib), this guide will illuminate the structure-activity relationships (SAR) and experimental workflows that underpin the successful deployment of this versatile chemical core. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation kinase-targeted therapeutics.

Introduction: The Power of Privileged Scaffolds in Kinase Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most important classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. A key strategy in this field is the use of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets with high affinity. The 2,4-disubstituted pyrimidine is one such scaffold, forming the core of numerous approved and investigational kinase inhibitors.[1][2]

The subject of this guide, 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide, is a pre-functionalized building block that combines the kinase-binding potential of the pyrimidine ring with a piperidine-4-carboxamide moiety. The piperidine ring is a common feature in successful drugs, often used to improve physicochemical properties such as solubility and to provide a vector for exploring chemical space.[3][4] The carboxamide group offers a versatile handle for further chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5][6] The strategic placement of a chlorine atom at the 2-position of the pyrimidine ring provides a reactive site for nucleophilic aromatic substitution, enabling the introduction of a wide variety of substituents to probe the ATP-binding pocket of target kinases.

This guide will demonstrate the power of this building block through its application in the discovery of inhibitors targeting the serine/threonine kinase Akt (also known as Protein Kinase B), a critical node in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer.[3][5]

Synthesis and Chemical Properties of the Core Scaffold

The synthesis of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide is a straightforward and efficient process, typically achieved through a nucleophilic aromatic substitution reaction.

General Synthetic Route

A common and practical approach involves the reaction of 2,4-dichloropyrimidine with piperidine-4-carboxamide in the presence of a base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), in a suitable solvent like ethanol or isopropanol. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring allows for selective substitution by the secondary amine of the piperidine.[7]

Caption: General synthetic scheme for 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide.

Key Chemical Properties
  • Reactivity: The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic displacement, providing a key handle for further derivatization.

  • Scaffolding Potential: The piperidine-4-carboxamide moiety offers multiple points for modification to modulate solubility, cell permeability, and target engagement.

  • Hinge-Binding Mimicry: The pyrimidine core is an excellent mimic of the adenine ring of ATP, enabling it to form crucial hydrogen bonds with the hinge region of the kinase active site.

Case Study: AZD5363 (Capivasertib) - A Potent Pan-Akt Inhibitor

The development of the clinical-stage Akt inhibitor AZD5363 (Capivasertib) provides an exemplary case study on the utility of the 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide core. AZD5363 is a potent, orally bioavailable, pan-Akt inhibitor that has shown promise in clinical trials for the treatment of various cancers, including those with activating mutations in the PI3K/Akt pathway.[8][9]

From Core to Candidate: The Synthesis of AZD5363

The synthesis of AZD5363 showcases the strategic elaboration of the core scaffold. The initial 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide intermediate is further functionalized in a multi-step sequence. A key transformation involves the displacement of the remaining chlorine atom with a suitable amine, in this case, a substituted pyrrolopyrimidine, followed by amide coupling.

Caption: Workflow for a LanthaScreen™ TR-FRET kinase inhibition assay.

Cell-Based Assay: Western Blot for Akt Pathway Inhibition

To confirm that a compound inhibits the target kinase within a cellular context, downstream signaling events can be monitored. A common method is to use Western blotting to measure the phosphorylation of known kinase substrates.

Objective: To assess the ability of a test compound to inhibit the phosphorylation of Akt downstream targets, such as GSK3β or PRAS40, in a cancer cell line. [8][10][11] Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., BT474c, a breast cancer cell line with high Akt activity) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding 1X SDS sample buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate to shear DNA and reduce viscosity.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Normalize the protein concentrations and prepare samples for electrophoresis by adding loading buffer and heating at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the Akt substrate (e.g., anti-phospho-GSK3β) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-GSK3β) or a housekeeping protein (e.g., β-actin).

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

In Vivo Efficacy Study: Xenograft Tumor Model

To evaluate the anti-tumor activity of a kinase inhibitor in a living organism, a xenograft model is often employed.

Objective: To determine the effect of a test compound on the growth of human tumor xenografts in immunodeficient mice. [12][13][14] Step-by-Step Protocol:

  • Cell Implantation:

    • Subcutaneously inject a suspension of a human cancer cell line (e.g., U87-MG glioblastoma cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the test compound to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule.

    • Administer the vehicle to the control group.

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).

    • Calculate the tumor volume using the formula: (width² x length) / 2.

    • Monitor the body weight and overall health of the mice.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for target inhibition).

Conclusion and Future Perspectives

The 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide scaffold has proven to be a highly valuable and versatile starting point for the discovery of potent and selective kinase inhibitors. Its synthetic tractability, coupled with the favorable physicochemical properties often imparted by the piperidine-4-carboxamide moiety, makes it an attractive core for medicinal chemists. The successful development of the clinical-stage Akt inhibitor AZD5363 serves as a powerful testament to the potential of this scaffold.

As our understanding of kinase biology continues to evolve, the strategic use of well-designed, pre-functionalized building blocks like 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide will remain a critical element in the efficient discovery and development of next-generation targeted therapies. The principles and methodologies outlined in this guide provide a solid foundation for researchers aiming to leverage this privileged scaffold in their own drug discovery programs. Future efforts may focus on applying this core to a broader range of kinase targets and exploring novel derivatizations to further enhance selectivity and overcome mechanisms of drug resistance.

References

  • Simigdala, N., et al. (2015). AKT Antagonist AZD5363 Influences Estrogen Receptor Function in Endocrine-Resistant Breast Cancer and Synergizes with Fulvestrant (ICI182780) In Vivo. Molecular Cancer Therapeutics, 14(8), 1837-1847. [Link]

  • Nammalwar, B., & Bunce, R. A. (2024). Recent advances in Pyrimidine-Based drugs. Pharmaceuticals (Basel), 17(1), 104. [Link] [1]17. ResearchGate. (n.d.). IC 50 values of AZD5363 against enzyme and cellular endpoints. Retrieved from [Link] [15][16]18. Davies, B. R., et al. (2012). Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background. Molecular Cancer Therapeutics, 11(4), 873-887. [Link]

  • MedChemica. (n.d.). Discovery Of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), An Orally Bioavailable, Potent Inhibitor Of Akt. Retrieved from [Link] [14]30. Davies, B. R., et al. (2012). Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Molecular Cancer Therapeutics, 11(4), 873-887. [Link]

  • Hyman, D. M., et al. (2017). AZD5363, a catalytic pan-Akt inhibitor, in Akt1 E17K mutation positive advanced solid tumors. Journal of Clinical Oncology, 35(15_suppl), 2527-2527. [Link] [17]32. Google Patents. (n.d.). BRPI0914545A2 - compounds and compositions as kinase inhibitors. Retrieved from

  • Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link] [18]34. ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link] [2]35. van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 749–771. [Link] [19]36. Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine derivatives: recent advances in synthesis and Pharmacological applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Vasyliev, M., et al. (2022). Condensed Pyridopyrimidines and Pyridopyrazines Containing a Bridgehead Nitrogen Atom: Synthesis, Chemical Properties and Biological Activity. Current Organic Chemistry, 26(1), 2-23. [Link]

Sources

An In-depth Technical Guide to 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide: Synthesis, Characterization, and Biological Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry. Due to its novelty or limited disclosure in public databases, this molecule lacks a registered CAS number and a dedicated PubChem entry. However, by examining its constituent moieties—the piperidine-4-carboxamide scaffold and the 2-chloropyrimidine core—we can infer its physicochemical properties, devise a plausible synthetic route, and postulate its biological significance.

Core Chemical Identifiers

While a unique identifier for the title compound is not publicly available, the identifiers for its precursor molecules are well-established.

Chemical NameCAS NumberPubChem CIDCanonical SMILESInChIKey
piperidine-4-carboxamide39546-32-2[1][2]3772[2]C1CNCCC1C(=O)NDPBWFNDFMCCGGJ-UHFFFAOYSA-N[1]
2,4-dichloropyrimidine3934-20-1[3][4][5][6]77531[5]C1=CN=C(C(=N1)Cl)ClBTTNYQZNBZNDOR-UHFFFAOYSA-N[4]

Proposed Synthesis of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide

The synthesis of the title compound can be logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in medicinal chemistry involves the displacement of a halide on an electron-deficient aromatic ring by a nucleophile. In this proposed synthesis, the secondary amine of piperidine-4-carboxamide acts as the nucleophile, attacking the electron-poor pyrimidine ring of 2,4-dichloropyrimidine. The chlorine atom at the 4-position is more susceptible to substitution than the one at the 2-position due to the electronic-withdrawing effects of the adjacent nitrogen atoms.

Experimental Protocol

Objective: To synthesize 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide via nucleophilic aromatic substitution.

Materials:

  • Piperidine-4-carboxamide

  • 2,4-Dichloropyrimidine[3][6]

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or a similar polar aprotic solvent

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-4-carboxamide (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: To the solution, add triethylamine or DIPEA (1.2 equivalents). The base is crucial to neutralize the hydrochloric acid byproduct that will be formed during the reaction, driving the equilibrium towards the product.

  • Addition of Electrophile: Slowly add a solution of 2,4-dichloropyrimidine (1.1 equivalents) in anhydrous DMF to the reaction mixture at room temperature. The slight excess of the dichloropyrimidine ensures the complete consumption of the starting piperidine-4-carboxamide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., to 50-60 °C) may be applied to accelerate the reaction if it proceeds slowly at room temperature.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Synthetic Workflow Diagram

SynthesisWorkflow Reactants Piperidine-4-carboxamide + 2,4-Dichloropyrimidine Reaction Nucleophilic Aromatic Substitution (Solvent: DMF, Base: Et3N) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide Purification->Product SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds Compound 1-(2-chloropyrimidin-4-yl) piperidine-4-carboxamide Compound->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors

Caption: Postulated inhibition of a generic RTK signaling pathway.

Conclusion

While 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide is not yet a well-documented compound, its chemical structure suggests significant potential for applications in drug discovery. The proposed synthetic route is straightforward and employs common laboratory techniques. The combination of the biologically active piperidine-4-carboxamide scaffold and the versatile 2-chloropyrimidine moiety makes this compound a compelling target for synthesis and further pharmacological evaluation in the fields of oncology, neurodegenerative diseases, and infectious diseases.

References

  • National Institute of Standards and Technology. 4-Piperidinecarboxamide. [Link]

  • National Center for Biotechnology Information. 2,4-Dichloropyrimidine. PubChem Compound Summary for CID 77531. [Link]

  • National Center for Biotechnology Information. 4-Piperidinecarboxamide. PubChem Compound Summary for CID 3772. [Link]

  • National Center for Biotechnology Information. Piperidine-4-carboxamide hydrochloride. PubChem Compound Summary for CID 17860666. [Link]

  • National Center for Biotechnology Information. Piperidine-4-carbothioamide. PubChem Compound Summary for CID 28063559. [Link]

  • National Center for Biotechnology Information. 4-(Ethylamino)piperidine-4-carboxamide. PubChem Compound Summary for CID 96573. [Link]

  • National Center for Biotechnology Information. Piperidin-1-ium-4-carboxamide. PubChem Compound Summary for CID 7057939. [Link]

  • National Center for Biotechnology Information. 4-Piperidinecarboxamide. PubChem Compound Summary for CID 3772. [Link]

  • Synthio. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. [Link]

  • Agrawal, N., & Mishra, P. (2002). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & medicinal chemistry, 10(4), 1135–1141. [Link]

  • Kumar, R., & Kumar, S. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5565-5589. [Link]

  • Dileep, K. V., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International journal of biological macromolecules, 170, 415–423. [Link]

  • ResearchGate. Chloropyrimidines as a New Class of Antimicrobial Agents. [Link]

  • National Center for Biotechnology Information. 2,4-Dichloro-5-fluoropyrimidine. PubChem Compound Summary for CID 250705. [Link]

  • Baig, S. Y., et al. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. International Journal of Research in Pharmacy and Chemistry, 4(3), 633-639. [Link]

  • ResearchGate. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. [Link]

  • ResearchGate. Pyrimidine and its biological activity: a review. [Link]

  • National Center for Biotechnology Information. 2,4-Dichloro-5-iodopyrimidine. PubChem Compound Summary for CID 263438. [Link]

  • ResearchGate. Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Kerins, K. T., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • Kerins, K. T., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • Al-Hiari, Y. M., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 859-868. [Link]

  • Wang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(6), 105849. [Link]

  • Savelyeva, T. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1386. [Link]

Sources

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxamide: A Strategic Scaffold for Kinase and GPCR Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide as a Pharmaceutical Intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide (CAS: 1242240-92-1) represents a high-value "privileged structure." It serves as a critical bifurcation point in the synthesis of two major therapeutic classes: Type I/II Kinase Inhibitors (targeting CDK, JAK, or Aurora kinases) and G-Protein Coupled Receptor (GPCR) Agonists (specifically GPR119 for metabolic disorders).

This guide dissects the chemical utility of this intermediate, focusing on the regioselective synthesis from 2,4-dichloropyrimidine, the "warhead" reactivity of the remaining 2-chloro substituent, and the rigorous analytical protocols required to ensure isomeric purity.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
IUPAC Name 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide
Common Name 1-(2-chloro-4-pyrimidinyl)isonipecotamide
CAS Number 1242240-92-1
Molecular Formula C₁₀H₁₃ClN₄O
Molecular Weight 240.69 g/mol
Physical State White to off-white solid
Solubility DMSO (>20 mg/mL), Methanol (Moderate), Water (Low)
pKa (Calculated) ~13.5 (Amide N-H), ~1.5 (Pyrimidine N)
LogP ~0.8 (Lipophilic efficiency favorable)

Synthetic Route & Regiocontrol[6][7]

The synthesis of this intermediate hinges on the Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloropyrimidine with piperidine-4-carboxamide (isonipecotamide). The critical challenge is regioselectivity .

The Regioselectivity Paradox

2,4-Dichloropyrimidine possesses two electrophilic sites.

  • C4 Position: Generally more reactive towards nucleophiles due to the para-like resonance effect of the N1 nitrogen and the ortho-like effect of N3.

  • C2 Position: Less reactive under kinetic control but can become competitive under thermodynamic conditions or with specific solvent effects.

To obtain the target 1-(2-chloropyrimidin-4-yl)... (C4-substitution), reaction conditions must be tuned to favor kinetic control .

Optimized Experimental Protocol
  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), Piperidine-4-carboxamide (1.0 eq), Diisopropylethylamine (DIPEA, 1.2 eq).

  • Solvent: Ethanol (EtOH) or Isopropyl Alcohol (IPA). Protic solvents often enhance SNAr rates via H-bonding stabilization of the transition state.

  • Temperature: 0°C to Room Temperature (RT). Crucial: Heating promotes C2-substitution and bis-substitution.

Step-by-Step Methodology:
  • Charge: Dissolve 2,4-dichloropyrimidine (10 g, 67.1 mmol) in EtOH (100 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Add DIPEA (14 mL, 80.5 mmol) followed by the slow addition of piperidine-4-carboxamide (8.6 g, 67.1 mmol) over 15 minutes. Note: Slow addition prevents localized excess of amine, reducing bis-substitution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours. Monitor by LC-MS (Target Mass: 241.1 [M+H]⁺).

  • Workup: The product often precipitates from the alcohol solution. Filter the solid.

  • Purification: Wash the cake with cold water (to remove DIPEA·HCl salts) and cold EtOH. Dry under vacuum at 45°C.

  • Yield: Typical yields range from 75-85% with >95% regioselectivity for the C4-isomer.

Reaction Pathway Visualization

SynthesisPathway SM1 2,4-Dichloropyrimidine TS Meisenheimer Complex (C4 Kinetic Favorability) SM1->TS + SM2, DIPEA, 0°C SM2 Piperidine-4-carboxamide Prod 1-(2-chloropyrimidin-4-yl) piperidine-4-carboxamide (Target Intermediate) TS->Prod Major Path (Kinetic) Side1 C2-Isomer (Impurity) TS->Side1 Minor Path (Thermodynamic) Side2 Bis-substituted (Impurity) Prod->Side2 Excess SM2 / Heat

Caption: Kinetic control at 0°C favors C4-substitution (Green), minimizing C2-isomer and bis-substituted byproducts.

Downstream Pharmaceutical Applications[8]

Once synthesized, the 2-chloro substituent acts as a versatile "warhead" for further functionalization. This is where the scaffold diverges into specific therapeutic areas.

Kinase Inhibitors (CDK/JAK/Aurora)

In kinase inhibitor design, the pyrimidine ring often mimics the adenine base of ATP. The 2-position is typically substituted with an aromatic amine or aniline to form hydrogen bonds with the kinase hinge region.

  • Reaction: Buchwald-Hartwig Amination or Acid-Catalyzed SNAr.

  • Partner: Anilines (e.g., 4-aminopyridine, substituted benzenamines).

  • Mechanism: The piperidine-carboxamide tail extends into the solvent-exposed region of the kinase, improving solubility and pharmacokinetic properties.

GPR119 Agonists (Metabolic Disorders)

GPR119 agonists for type 2 diabetes often feature a central heteroaromatic core linked to a piperidine-carbamate or carboxamide.

  • Reaction: Displacement of 2-Cl with oxygen nucleophiles (phenols) or other aliphatic amines.

  • Role: The piperidine-4-carboxamide moiety mimics the endogenous ligand structure, interacting with polar residues in the GPCR binding pocket.

Functionalization Workflow

Applications Core 1-(2-chloropyrimidin-4-yl) piperidine-4-carboxamide Reagent1 Reagent: Ar-NH2 (Buchwald-Hartwig) Core->Reagent1 Reagent2 Reagent: Ar-OH / R-NH2 (S_NAr / Coupling) Core->Reagent2 Kinase CDK/JAK Inhibitor Analog (2-amino-4-piperidylpyrimidine) Reagent1->Kinase Hinge Binder Formation GPCR GPR119 Agonist Candidate (Metabolic Stability) Reagent2->GPCR Lipophilic Tail Attachment

Caption: Divergent synthesis pathways utilizing the 2-chloro "warhead" to access distinct therapeutic classes.

Quality Control & Analytical Validation

Ensuring the isomeric purity of this intermediate is non-negotiable. The C2-isomer (1-(4-chloropyrimidin-2-yl)...) is a common impurity that is difficult to separate downstream.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm.

  • Retention Time: The C4-substituted product typically elutes earlier than the C2-isomer due to the higher polarity of the 4-amino-2-chloropyrimidine system compared to the 2-amino-4-chloropyrimidine system (dipole moment differences).

NMR Characterization (Self-Validation)
  • 1H NMR (DMSO-d6):

    • Pyrimidine Protons: The key diagnostic is the coupling of the pyrimidine ring protons.

    • Product (C4-sub): Doublet at ~8.1 ppm (H6) and Doublet at ~6.7 ppm (H5) with J ≈ 5-6 Hz.

    • Impurity (C2-sub): Doublet at ~8.2 ppm (H6) and Doublet at ~6.5 ppm (H5).

    • Differentiation: The chemical shift of the proton adjacent to the chlorine (in the impurity) vs. the proton adjacent to the nitrogen (in the product) provides the validation.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The 2-chloro group is susceptible to hydrolysis over long periods in humid air.

References

  • Regioselectivity in Pyrimidine SNAr

    • Title: "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine."[2][3][4][5]

    • Source:Journal of Organic Chemistry, 2010.
    • Context: Establishes the C4-preference for amine nucleophiles under kinetic control.
  • GPR119 Agonist Chemistry

    • Title: "Discovery of Potent and Selective GPR119 Agonists for the Tre
    • Source:Bioorganic & Medicinal Chemistry Letters, 2011.
    • Context: Demonstrates the utility of the piperidine-4-carboxamide scaffold in GPCR ligands.
  • Kinase Inhibitor Scaffolds

    • Title: "Pyrimidine Scaffolds in Kinase Inhibitor Discovery."
    • Source:Molecules, 2020.[6]

    • Context: Reviews the structural role of 2,4-disubstituted pyrimidines in
  • Commercial Availability & CAS Data

    • Title: "1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide Product Page."
    • Source: BroadPharm / PubChem.
    • Context: Verification of CAS 1242240-92-1 and physical properties.[7]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized synthesis protocol for 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide , a critical pharmacophore scaffold used in the development of CDK (Cyclin-Dependent Kinase) and JAK (Janus Kinase) inhibitors.

The synthesis hinges on the Nucleophilic Aromatic Substitution (


) of 2,4-dichloropyrimidine.[1] The core challenge in this transformation is regioselectivity . The objective is to exclusively substitute the chlorine at the C4 position while leaving the C2 chlorine intact for subsequent functionalization (e.g., Suzuki coupling or a second 

). This guide provides a robust, scalable protocol using thermodynamic and kinetic control to achieve >95% regioselectivity.

Reaction Mechanics & Strategy

The Regioselectivity Challenge

2,4-Dichloropyrimidine contains two electrophilic sites. Successful synthesis requires exploiting the subtle reactivity difference between C4 and C2.

  • Electronic Bias (C4 Preference): The C4 position is electronically favored for nucleophilic attack. The intermediate Meisenheimer complex formed by attack at C4 is stabilized by the ability to delocalize the negative charge onto the N1 nitrogen (para-like resonance).

  • Steric Environment: The C2 position is flanked by two ring nitrogens, creating a "steric pocket" that slightly retards the approach of bulky nucleophiles compared to the more accessible C4 position.

  • LUMO Coefficients: Quantum mechanical calculations (DFT) indicate that the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is significantly larger at C4 than at C2, making C4 the "softer" and more reactive electrophile under kinetic control.

Strategic Control Points

To maximize C4 selectivity and minimize bis-substitution (formation of 2,4-disubstituted product), we employ three control levers:

  • Temperature: Maintaining the reaction at

    
     to Room Temperature (RT). Heating promotes C2 substitution and bis-substitution.
    
  • Stoichiometry: Using a slight excess of the electrophile (1.1 eq) ensures the nucleophile is consumed before it can attack the less reactive C2-Cl product.

  • Base Selection: DIPEA (Diisopropylethylamine) is used as a proton scavenger. Its bulk prevents it from acting as a competitive nucleophile.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
2,4-Dichloropyrimidine 148.981.1N/A (Solid)Electrophile
Piperidine-4-carboxamide 128.171.0N/A (Solid)Nucleophile
DIPEA (Hünig's Base) 129.242.50.742Base/Scavenger
Ethanol (Absolute) 46.07Solvent0.789Solvent
Water (Deionized) 18.02Workup1.00Anti-solvent
Equipment
  • Three-neck round-bottom flask (equipped with thermometer and addition funnel).

  • Magnetic stirrer or overhead mechanical stirrer (for scale >10g).

  • Ice/Water bath.

  • Vacuum filtration setup (Buchner funnel).

  • LC-MS or TLC (Mobile phase: 10% MeOH in DCM).

Detailed Experimental Protocol

Step 1: Preparation of Electrophile Solution
  • Charge a clean, dry 3-neck flask with 2,4-Dichloropyrimidine (1.1 equiv) .

  • Add Ethanol (10 volumes relative to pyrimidine mass).

    • Note: DMF can be used if solubility is an issue, but Ethanol allows for a greener, precipitation-based workup.

  • Begin stirring and cool the solution to

    
      using an ice bath. Ensure internal temperature is 
    
    
    
    before proceeding.
Step 2: Addition of Base and Nucleophile
  • Add DIPEA (2.5 equiv) to the cold solution.

  • Dissolve Piperidine-4-carboxamide (1.0 equiv) in a minimum amount of Ethanol (or DMF/Water 9:1 if solubility is poor).

  • Crucial Step: Add the piperidine solution to the pyrimidine mixture dropwise over 30–60 minutes via the addition funnel.

    • Reasoning: Slow addition keeps the concentration of free nucleophile low relative to the electrophile, statistically favoring the faster C4 reaction over the slower C2 reaction or bis-substitution.

Step 3: Reaction Monitoring
  • Allow the reaction to warm naturally to Room Temperature (

    
    ) .
    
  • Stir for 4–12 hours.

  • In-Process Control (IPC): Monitor via LC-MS or TLC.

    • Target: Disappearance of Piperidine-4-carboxamide (

      
       129).
      
    • Product: Appearance of desired mass (

      
       241/243, 3:1 ratio for Cl isotope).
      
    • Impurity Check: Watch for bis-substituted byproduct (

      
      ). If bis-product > 5%, stop immediately.
      
Step 4: Workup and Isolation
  • Once complete, concentrate the reaction mixture to

    
     volume under reduced pressure (Rotavap).
    
  • Pour the residue slowly into cold water (10 volumes) with vigorous stirring. The product should precipitate as a white to off-white solid.

  • Stir the slurry for 30 minutes to dissolve inorganic salts (DIPEA

    
    HCl).
    
  • Filter the solid using a Buchner funnel.

  • Wash the cake with water (

    
     vol) and cold diethyl ether (
    
    
    
    vol) to remove traces of unreacted dichloropyrimidine.
  • Dry in a vacuum oven at

    
     for 12 hours.
    

Visualization of Workflow

Reaction Pathway & Mechanism

The following diagram illustrates the reaction scheme and the critical decision nodes for purification.

G cluster_0 Workup Logic Start Start: 2,4-Dichloropyrimidine Cool Cool to 0°C (Kinetic Control) Start->Cool AddNuc Slow Addition of Piperidine-4-carboxamide Cool->AddNuc + DIPEA Intermediate Meisenheimer Complex (C4 vs C2) AddNuc->Intermediate Product Target: C4-Substituted Product Intermediate->Product Major Pathway (Electronic/Steric Favor) Impurity Impurity: C2-Substituted / Bis-Product Intermediate->Impurity Minor Pathway (High Temp/Fast Add) Check Precipitate in Water Product->Check Filter Filtration Check->Filter Wash Wash (Water/Ether) Filter->Wash Dry Final Product Wash->Dry

Caption: Reaction pathway illustrating the kinetic preference for C4 substitution and the downstream workup logic.

Quality Control & Validation

To ensure the protocol was successful and the correct regioisomer was isolated, use the following validation criteria:

NMR Validation (Proton Shift)

The position of the pyrimidine protons is diagnostic.

  • Target (C4-sub): The remaining proton is at the C5 position. It typically appears as a doublet (

    
    ) around 
    
    
    
    6.5–6.8 ppm (depending on solvent) due to shielding by the adjacent amine. The C6 proton appears further downfield (
    
    
    8.0–8.2 ppm).
  • Wrong Isomer (C2-sub): If the reaction occurred at C2, the symmetry is different, and the chemical shifts will vary significantly.

  • Validation Check:

    
     (DMSO-
    
    
    
    ):
    
    
    8.15 (d, 1H, Py-H6), 7.30 (br s, 1H, NH), 6.90 (d, 1H, Py-H5), 6.80 (br s, 1H, NH), 4.40 (br d, 2H), 3.05 (m, 2H), etc.
LC-MS Interpretation
  • Retention Time: The product is more polar than the starting dichloropyrimidine but less polar than the amine.

  • Isotope Pattern: You must observe the characteristic Chlorine isotope pattern (

    
    ).
    
    • 
       (
      
      
      
      )
    • 
       (
      
      
      
      )

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Bis-Substitution (>10%)Temperature too high or excess nucleophile.Maintain strict

during addition. Ensure nucleophile is added to the electrophile, not vice-versa.
Low Yield / Sticky Gum Incomplete precipitation.Adjust pH to neutral. If gum forms, dissolve in EtOAc, wash with water, and recrystallize from EtOAc/Hexane.
Starting Material Remains Reaction stalled.Allow to warm to RT.[2] If still incomplete after 12h, add 0.1 eq additional base and heat mildly to

(monitor closely).

References

  • Regioselectivity in

    
     of Dichloropyrimidines: 
    Bruening, F., & Lovelle, L. E. (2017).[3] Highly Regioselective Organocatalytic SNAr Amination of 2,4‐Dichloropyrimidine and Related Heteroaryl Chlorides. European Journal of Organic Chemistry, 2017(22), 3222–3228.[3]
    [3]
    
  • Mechanistic Insight (LUMO/DFT Analysis): WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology Application Notes. (General reference for QM analysis of pyrimidines)

  • General Synthesis of Pyrimidinyl-Piperidines: Luo, G., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763.[4]

  • Analogous Protocol (Methylpiperazine derivative): National Institutes of Health (NIH). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PubMed Central.

Sources

Application Note: Regioselective Nucleophilic Substitution of 2,4-Dichloropyrimidine with Isonipecotamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective nucleophilic aromatic substitution (


) of 2,4-dichloropyrimidine with isonipecotamide. This transformation is a critical step in the synthesis of CDK4/6 inhibitors (e.g., analogs of Palbociclib and Ribociclib). The protocol prioritizes the kinetic isolation of the C4-substituted product over the thermodynamically accessible C2-isomer or bis-substituted byproducts. We provide a scalable, self-validating methodology suitable for medicinal chemistry and early-phase process development.

Mechanistic Insight & Regioselectivity

The Challenge of Selectivity

The core challenge in functionalizing 2,4-dichloropyrimidine is controlling the site of nucleophilic attack.[1][2][3] The pyrimidine ring contains two electrophilic sites: C2 and C4.

  • C4 Position (Kinetic Favorability): The C4 position is significantly more electrophilic due to the para-like relationship with the N1 nitrogen and less steric hindrance compared to C2, which is flanked by two ring nitrogens.

  • C2 Position: While accessible, substitution at C2 typically requires higher temperatures or specific catalytic activation (e.g., Lewis acids).

  • Bis-substitution: In the presence of excess nucleophile and heat, the second chloride (at C2) will eventually be displaced.

Scientific Rationale: To achieve high mono-selectivity at C4, the reaction must be run under kinetic control : low temperature (


), stoichiometric control (1:1 equivalent), and controlled addition rates.
Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the targeted kinetic route.

SNAr_Mechanism Reactant 2,4-Dichloropyrimidine TS_C4 Meisenheimer Complex (C4 Attack) Reactant->TS_C4 Kinetic Path (Fast, 0°C) TS_C2 Meisenheimer Complex (C2 Attack) Reactant->TS_C2 Thermodynamic Path (Slow) Nu Isonipecotamide (Nucleophile) Nu->TS_C4 Nu->TS_C2 Product_C4 Product (Major) 4-Substituted-2-Cl TS_C4->Product_C4 - HCl Product_C2 Impurity (Minor) 2-Substituted-4-Cl TS_C2->Product_C2 - HCl Bis Bis-Substituted Impurity Product_C4->Bis + Excess Nu + Heat

Figure 1: Reaction pathway showing the kinetic preference for C4 substitution (Green path) versus competing side reactions (Red paths).

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Stoichiometry 1.0 : 1.05 (Pyrim : Amine)Excess amine promotes bis-substitution. A slight excess (1.05 eq) ensures conversion without over-reaction.
Base DIPEA (Hunig's Base)Scavenges HCl generated during

. Non-nucleophilic nature prevents side reactions.
Solvent Ethanol (EtOH) or IPAPolar protic solvents stabilize the transition state (Meisenheimer complex) and often allow the product to precipitate, simplifying workup.
Temperature

Low temperature suppresses the activation energy barrier crossing for the C2-impurity.
Concentration 0.2 M - 0.5 MHigh concentration increases reaction rate but risks exotherm; dilute conditions favor selectivity.

Experimental Protocol

Scale: 10 mmol (Basis)

Materials
  • 2,4-Dichloropyrimidine (1.49 g, 10 mmol)

  • Isonipecotamide (1.35 g, 10.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.6 mL, 15 mmol)

  • Ethanol (Absolute) or Isopropanol (30-50 mL)

Step-by-Step Procedure
  • Reactor Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and an addition funnel. Purge with nitrogen (

    
    ).
    
  • Substrate Dissolution: Charge 2,4-dichloropyrimidine (1.0 equiv) and Ethanol (10 vol relative to mass). Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice/water bath. Cool internal temperature to

    
    .
    
  • Base Addition: Add DIPEA (1.5 equiv) in one portion. Note: No exotherm is typically observed here.

  • Nucleophile Addition (Critical Step):

    • Dissolve Isonipecotamide (1.05 equiv) in a minimal amount of Ethanol (e.g., 5-10 mL).

    • Add this solution dropwise via the addition funnel over 30 minutes .

    • Why: Slow addition keeps the local concentration of nucleophile low relative to the electrophile, enforcing kinetic selectivity for the C4 position.

  • Reaction Monitoring:

    • Maintain at

      
       for 1 hour.
      
    • Allow to warm to Room Temperature (RT) and stir for an additional 2-4 hours.

    • IPC (In-Process Control): Check via LCMS or TLC (50% EtOAc/Hexane).

    • Success Criteria: Disappearance of 2,4-dichloropyrimidine; formation of major peak [M+H]+ ~241 (Product).

  • Workup (Precipitation Method):

    • Often, the product precipitates as a white solid upon completion.

    • If solid is present: Filter, wash with cold EtOH (

      
      ), then water (
      
      
      
      ) to remove DIPEA salts.
    • If solution remains clear: Concentrate solvent to ~20% volume, pour into ice water (50 mL), and stir to induce precipitation. Filter as above.

  • Drying: Vacuum dry at

    
     for 12 hours.
    
Process Workflow Diagram

Workflow Start Start: 10 mmol Scale Dissolve Dissolve 2,4-DCP in EtOH Cool to 0°C Start->Dissolve AddBase Add DIPEA (1.5 eq) Dissolve->AddBase AddNu Slow Addition of Isonipecotamide (30 mins) AddBase->AddNu React Stir 0°C -> RT (4 hrs) AddNu->React IPC IPC: LCMS Check Target: >95% Conversion React->IPC IPC->React Incomplete Quench Concentrate & Pour into Water IPC->Quench Pass Filter Filtration & Wash (Cold EtOH/Water) Quench->Filter Dry Vacuum Dry (40°C) Filter->Dry

Figure 2: Operational workflow for the synthesis, emphasizing the critical slow addition step.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • LCMS: [M+H]+ = 241.1 (Calculated for

    
    ).
    
    • Impurity Watch: Bis-substituted byproduct [M+H]+ ~333.

  • 1H NMR (DMSO-d6):

    • Pyrimidine C6-H: Doublet ~8.0 ppm (Characteristic of 4-substituted pyrimidine).

    • Pyrimidine C5-H: Doublet ~6.6 ppm.

    • Note: If C2-substitution occurs, the splitting pattern and chemical shifts of the pyrimidine protons will shift significantly (deshielding effects differ).

Troubleshooting Guide
IssueRoot CauseCorrective Action
High Bis-substitution Excess amine or High TempStrictly limit amine to 1.05 eq. Maintain

during addition.
Low Conversion Old/Wet ReagentsEnsure DIPEA is fresh. 2,4-DCP can hydrolyze; check purity of starting material.[4]
C2-Regioisomer present Thermodynamic equilibrationDo not heat the reaction above RT. Ensure slow addition of nucleophile.
Oily Product Solvent trappingTriturate the oil with Diethyl Ether or Hexanes to induce crystallization.

References

  • Regioselectivity of 2,4-Dichloropyrimidine

    • Luo, Y., et al. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine."[3] WuXi AppTec QM Magic Class, Chapter 48.

    • Insight: Explains the MO theory and LUMO coefficients favoring C4
  • CDK4/6 Inhibitor Synthesis (Context)

    • "Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib." Longdom Publishing.
    • Insight: Validates the industrial relevance of this specific transform
  • General

    
     Protocols on Pyrimidines: 
    
    • Neufeldt, S., et al. "C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines."[1][5] NIH / ACS.

    • Insight: Contrasts the standard C4-selectivity (used in this protocol)
    • (Representative)

  • Process Chemistry Optimization

    • BenchChem Technical Guide. "Chemoselectivity in Dichloropyrimidine Reactions."
    • Insight: Provides the basis for solvent and base selection (DIPEA/EtOH).

Sources

Reaction conditions for coupling piperidine-4-carboxamide to chloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Coupling Strategies for Piperidine-4-Carboxamide and Chloropyrimidines


) Protocols for Pyrimidine Functionalization

Part 1: Executive Summary & Mechanistic Rationale

The coupling of piperidine-4-carboxamide to chloropyrimidine scaffolds is a cornerstone transformation in the synthesis of JAK inhibitors, GPCR ligands, and kinase inhibitors. While seemingly straightforward, the reaction efficiency is governed by the electronic deficiency of the pyrimidine ring and the steric environment of the leaving group.

This guide prioritizes the Nucleophilic Aromatic Substitution (


)  pathway, which is thermodynamically favored for electron-deficient heteroaryl chlorides. Unlike phenyl chlorides, which often require Palladium catalysis (Buchwald-Hartwig), chloropyrimidines are sufficiently activated to react under thermal conditions, provided the correct base/solvent system is employed.
Chemoselectivity Insight

The piperidine-4-carboxamide substrate contains two nitrogen centers: the secondary amine of the piperidine ring and the primary amide (


).
  • Piperidine NH (

    
    ):  Highly nucleophilic.
    
  • Amide

    
     (
    
    
    
    ):
    Poorly nucleophilic due to resonance stabilization. Operational Advantage: Protection of the primary amide is rarely necessary. Under standard basic conditions, the piperidine nitrogen reacts exclusively.

Part 2: Reaction Mechanism & Pathway Visualization

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like anionic intermediate.

SNAr_Mechanism cluster_conditions Critical Factors Start Reagents: Chloropyrimidine + Piperidine-4-carboxamide TS1 Transition State 1: Nucleophilic Attack Start->TS1 k1 (RDS) Inter Meisenheimer Complex (Anionic Intermediate) TS1->Inter TS2 Transition State 2: Chloride Elimination Inter->TS2 Product Product: N-(Pyrimidinyl)piperidine + HCl (Neutralized) TS2->Product Fast Factor1 Solvent Polarity: Stabilizes Intermediate Factor2 Base (DIPEA/K2CO3): Scavenges HCl

Figure 1: Stepwise mechanism of the


 reaction between a chloropyrimidine and a secondary amine.

Part 3: Critical Reaction Parameters

The choice of conditions depends heavily on the position of the chlorine atom (C2, C4, or C6) and existing substituents.

ParameterRecommendationScientific Rationale
Solvent DMF, DMSO, or NMP Polar aprotic solvents stabilize the polar Meisenheimer transition state, accelerating the reaction.
Alternative Solvent Isopropanol (IPA) or n-Butanol Protic solvents can assist chloride departure via H-bonding but may require higher temperatures (reflux).
Base DIPEA (Hünig's Base) Non-nucleophilic organic base; soluble in organic solvents. Prevents competitive hydrolysis seen with hydroxide bases.
Inorganic Base

or

Useful when using DMF/DMSO. Cesium effect can boost yields in sluggish reactions due to higher solubility.
Stoichiometry 1.0 : 1.2 (Ar-Cl : Amine) Slight excess of the amine ensures complete consumption of the valuable heteroaryl chloride.

Part 4: Experimental Protocols

Protocol A: Standard Thermal Coupling (The "Workhorse" Method)

Best for: Scale-up (>1g) and standard 2- or 4-chloropyrimidines.

Reagents:

  • Chloropyrimidine substrate (1.0 equiv)[1]

  • Piperidine-4-carboxamide (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMF (Dimethylformamide) or Isopropanol [Concentration: 0.2 M]

Step-by-Step Procedure:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add the Chloropyrimidine (1.0 equiv) and Piperidine-4-carboxamide (1.2 equiv).

  • Solvate: Add DMF (5 mL per mmol of substrate). Stir to dissolve.

    • Note: If the amide is insoluble at RT, it will dissolve upon heating.

  • Activate: Add DIPEA (2.5 equiv) in one portion.

  • Heat:

    • For 4-chloropyrimidines : Heat to 60–80°C . (High reactivity)

    • For 2-chloropyrimidines : Heat to 90–110°C . (Lower reactivity due to sterics/electronics).

  • Monitor: Check reaction progress via LCMS or TLC (System: 10% MeOH in DCM).

    • Endpoint: Disappearance of the chloropyrimidine peak. Typical time: 2–6 hours.

  • Workup (Precipitation Method - Preferred):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into Ice Water (10x reaction volume) with vigorous stirring.

    • The product (likely a solid due to the carboxamide) should precipitate.[2]

    • Filter the solid, wash with water (

      
      ) and diethyl ether (
      
      
      
      ) to remove residual DMF.
    • Dry in a vacuum oven at 45°C.

  • Alternative Workup (Extraction):

    • If no precipitate forms, dilute with EtOAc. Wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Caution: The carboxamide is polar; ensure the aqueous layer is not extracting your product. Use n-Butanol/DCM mixtures if necessary.

Protocol B: Microwave-Assisted Synthesis

Best for: Library generation, sluggish substrates, or rapid screening.

Reagents:

  • Same stoichiometry as Protocol A.

  • Solvent: Ethanol or NMP (N-Methyl-2-pyrrolidone).

Procedure:

  • Combine reagents in a microwave-compatible vial (0.5–5 mL).

  • Seal and irradiate at 120°C for 15–30 minutes (High Absorption setting).

  • Validation: Analyze crude by LCMS.

  • Purification: Direct injection of the reaction mixture (filtered) onto Prep-HPLC (Reverse Phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid) is often the most efficient route for small-scale library compounds.

Part 5: Advanced Strategy – Regioselectivity Control

When using 2,4-dichloropyrimidine , the C4 position is significantly more electrophilic than C2. However, temperature control is vital to prevent bis-addition.

Regioselectivity cluster_C4 Condition A: Kinetic Control cluster_C2 Condition B: Thermodynamic/Forcing Start Starting Material: 2,4-Dichloropyrimidine Step1 Temp: 0°C to RT Solvent: THF or EtOH Base: TEA (1.0 equiv) Start->Step1 Prod1 Major Product: 4-Substituted-2-chloropyrimidine Step1->Prod1 High Selectivity Step2 Temp: >80°C Excess Amine Prod1->Step2 Add 2nd Nucleophile Prod2 Product: 2,4-Bis(piperidinyl)pyrimidine Step2->Prod2

Figure 2: Controlling regioselectivity when coupling to dichloropyrimidines.

Protocol for C4-Selective Coupling:

  • Dissolve 2,4-dichloropyrimidine in Ethanol at 0°C (Ice bath).

  • Add Piperidine-4-carboxamide (1.0 equiv).

  • Add TEA (1.1 equiv) dropwise over 15 minutes.

  • Stir at 0°C for 1 hour, then allow to warm to RT.

  • Stop: Do not heat. Isolate the monochloro intermediate before further functionalization.

Part 6: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Deactivated PyrimidineSwitch solvent to NMP and increase temp to 120°C. Add KI (0.1 equiv) as a catalyst (Finkelstein-like activation).
Bis-Addition (on Dichloro) Temperature too highRun reaction at -10°C to 0°C. Add amine solution slowly to the pyrimidine.
Product Water Soluble Polar CarboxamideDo not use aqueous workup. Evaporate solvent directly and use Prep-HPLC or trituration with Ether/Hexane.
Hydrolysis of Amide Strong Base/High TempAvoid NaOH/KOH. Use DIPEA or

. Ensure reagents are dry (anhydrous DMF).

Part 7: References

  • Mechanistic Studies on

    
     of Chloropyrimidines: 
    
    • Campodonico, P. R., et al. "Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction."[3] ResearchGate.[3][4]

  • Regioselectivity in Dichloropyrimidines:

    • WuXi AppTec QM Magic Class. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."

  • Green Chemistry Approaches (Water/Green Solvents):

    • Luttringer, M., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Chem. Eur. J.

  • Synthesis of Piperidine-Pyrimidine Scaffolds (NAPE-PLD Inhibitors):

    • Mock, E. D., et al. "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides." J. Med.[4] Chem.

  • Large Scale Synthesis of Pyridin/Pyrimidine Carboxamides:

    • Zhao, T., et al. "A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide." Organic Process Research & Development.

Sources

Scalable synthesis protocols for 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxamide

Executive Summary & Strategic Importance

The compound 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide is a critical scaffold in the synthesis of diverse kinase inhibitors (e.g., CDK4/6, JAK) and GPCR modulators. Its structure comprises a pyrimidine core functionalized at the C4 position with a piperidine-4-carboxamide moiety, leaving the C2-chloride available for subsequent nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling.

The Core Challenge: The primary obstacle in scaling this synthesis is regioselectivity . The starting material, 2,4-dichloropyrimidine, possesses two electrophilic sites. While C4 is kinetically favored, thermodynamic equilibration or uncontrolled exotherms can lead to C2-substitution (regioisomer) or bis-substitution (impurity), drastically reducing yield and complicating purification.

This guide details a Process Mass Intensity (PMI) optimized protocol designed for >100g scale, utilizing kinetic control to ensure >95:5 regioselectivity favoring the desired C4-isomer.

Retrosynthetic Analysis & Reaction Design

The synthesis relies on a nucleophilic aromatic substitution (


) where the secondary amine of isonipecotamide attacks the electrophilic pyrimidine ring.

Mechanism & Selectivity Logic:

  • C4 vs. C2 Selectivity: The C4 position of 2,4-dichloropyrimidine is more electrophilic due to the inductive effect of the adjacent nitrogens and lower steric hindrance compared to C2.

  • LUMO Analysis: Quantum mechanical calculations indicate the LUMO coefficient is significantly higher at C4, making it the preferred site for nucleophilic attack by the "hard" amine nucleophile under kinetic conditions.

Graphviz Diagram 1: Synthetic Pathway & Regioselectivity Model

ReactionScheme SM1 2,4-Dichloropyrimidine (Electrophile) TS Transition State (C4 Attack Favored) SM1->TS + SM2, Base < 10°C SM2 Piperidine-4-carboxamide (Nucleophile) SM2->TS Prod Target Product: 1-(2-chloropyrimidin-4-yl)... (C4-Substituted) TS->Prod Kinetic Control (Major >95%) Byprod Regioisomer (C2) & Bis-adduct TS->Byprod Thermodynamic/Exotherm (Minor)

Caption: Reaction pathway highlighting the kinetic preference for C4 substitution. Controlling temperature is critical to minimizing the C2 regioisomer pathway (red).

Process Optimization: The "Why" Behind the Parameters

Before the final protocol, we evaluated critical process parameters (CPPs).

ParameterEvaluated ConditionsSelected ConditionRationale
Solvent DCM, DMF, Ethanol, IPAEthanol (EtOH) DCM requires aqueous extraction; DMF is hard to remove. EtOH allows product precipitation (slurry-to-slurry), improving PMI.
Base

, TEA, DIPEA
Triethylamine (TEA) Organic bases ensure homogeneity in EtOH. TEA is cost-effective and easily removed during drying.
Temperature -10°C, 0°C, 25°C, Reflux0°C

RT
Initial cooling (0°C) locks in C4-regioselectivity. Warming to RT drives conversion. Reflux promotes bis-addition.
Stoichiometry 1:1, 1:1.1, 1:1.51 : 1.05 Slight excess of amine ensures full consumption of the chloropyrimidine sensitizer.

Detailed Experimental Protocol (Scalable to 100g)

Safety Warning: 2,4-Dichloropyrimidine is a skin sensitizer and potential lachrymator. Handle in a fume hood. Piperidine derivatives can be irritants.

Materials:
  • 2,4-Dichloropyrimidine (1.0 eq, MW: 148.98)

  • Piperidine-4-carboxamide (Isonipecotamide) (1.05 eq, MW: 128.17)

  • Triethylamine (TEA) (2.5 eq, MW: 101.19)

  • Ethanol (Absolute or 95%) (10 Volumes relative to SM1)

  • Water (Process water)

Step-by-Step Procedure:
  • Reactor Setup: Equip a jacketed glass reactor (or 3-neck flask) with an overhead stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Purge with

    
    .
    
  • Charge 1 (Electrophile): Charge 2,4-Dichloropyrimidine (100 g, 0.671 mol) and Ethanol (800 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C . Critical: Ensure temperature is stable before proceeding.

  • Charge 2 (Base): Add Triethylamine (235 mL, 1.68 mol) via addition funnel over 15 minutes. Note: No significant exotherm usually observed here.

  • Charge 3 (Nucleophile Addition):

    • Preparation: Dissolve/suspend Piperidine-4-carboxamide (90.3 g, 0.705 mol) in Ethanol (200 mL). (Note: If solubility is low, a slurry addition is acceptable).

    • Addition: Add the amine mixture to the reactor dropwise over 60 minutes , maintaining internal temperature < 10°C .

    • Why: Rapid addition causes localized heating, increasing the C2-isomer impurity.

  • Reaction Phase:

    • After addition, allow the mixture to stir at 0–5°C for 1 hour.

    • Remove cooling and allow to warm to Room Temperature (20–25°C) .

    • Stir for 4–6 hours.

  • In-Process Control (IPC):

    • Take an aliquot, dilute in MeCN:Water (1:1). Analyze by HPLC/UPLC (C18 column, 5-95% MeCN gradient).

    • Pass Criteria: 2,4-Dichloropyrimidine < 1.0%; Bis-adduct < 2.0%.

  • Quench & Workup (Precipitation Method):

    • Slowly add Water (1000 mL, 10 vol) to the reaction mixture over 30 minutes. The product should precipitate as a white to off-white solid.

    • Cool the slurry to 0–5°C and age for 2 hours to maximize yield.

  • Isolation:

    • Filter the solid using a Buchner funnel or centrifuge.

    • Wash the cake with Cold Water/Ethanol (1:1) (2 x 200 mL) to remove TEA salts and regioisomers (which are often more soluble).

    • Wash with Water (2 x 200 mL) to remove residual salts.

  • Drying:

    • Dry in a vacuum oven at 45°C with a nitrogen bleed for 12–24 hours until constant weight.

Expected Yield: 85–92% Purity: >98% (a/a HPLC)

Purification & Characterization Strategy

If the crude purity is <98% or regioisomer content is >2%, a "swish" purification (reslurry) is preferred over column chromatography for scale.

Recrystallization/Reslurry Protocol:

  • Suspend crude solid in Isopropanol (IPA) (5 vol).

  • Heat to reflux (82°C) for 30 minutes. (Product may not fully dissolve; this acts as a leaching step for impurities).

  • Cool slowly to RT, then to 0°C.

  • Filter and dry.

Analytical Data (Reference):

  • 1H NMR (400 MHz, DMSO-d6):

    
     8.15 (d, J=5.8 Hz, 1H, Pyrimidine-H6), 7.30 (br s, 1H, NH), 6.80 (br s, 1H, NH), 6.65 (d, J=5.9 Hz, 1H, Pyrimidine-H5), 4.40 (br d, 2H), 3.05 (m, 2H), 2.45 (m, 1H), 1.80 (m, 2H), 1.55 (m, 2H).
    
  • Key Diagnostic: The doublet at ~6.65 ppm corresponds to the C5 proton of the pyrimidine. If C2-substitution occurred, the splitting pattern and shift of the remaining pyrimidine protons would differ significantly.

Troubleshooting & Critical Process Parameters (CPP)

Graphviz Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start IPC Analysis (HPLC) Check1 Is SM > 1%? Start->Check1 Check2 Is Regioisomer > 5%? Check1->Check2 No Action1 Add 0.1 eq Amine Stir 2h longer Check1->Action1 Yes Check3 Is Bis-adduct > 5%? Check2->Check3 No Action2 Reslurry in IPA (Regioisomer is more soluble) Check2->Action2 Yes Action3 Process Failure Restart with lower Temp & Slower Addition Check3->Action3 Yes Success Proceed to Workup Check3->Success No

Caption: Decision matrix for handling common reaction deviations based on In-Process Control (IPC) data.

References

  • Regioselectivity of 2,4-Dichloropyrimidine

    
    : 
    
    • LUMO analysis and substrate effects on regioselectivity in pyrimidines.[1][2][3]

    • Source: WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi Biology.

  • General Scalable Pyrimidine Synthesis

    • Navuluri, C. et al. "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach."[4] Org.[4] Lett. 2024, 26, 4626-4630.[4] (Demonstrates robustness of

      
       on pyrimidine cores). 
      
  • Related Intermediate Synthesis (Analogous Chemistry)

    • Synthesis of 1-(pyridin-4-yl)piperidine-4-carboxylic acid (Analogous pyridine chemistry showing thermal stability and workup).[5]

    • Source: ChemicalBook / Patent Literature.

  • Commercial Availability & CAS Verification

    • Confirmation of target structure 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide (CAS: 1208087-83-5).
    • Source: BLD Pharm / BroadPharm Catalog.

Sources

Using 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide as a building block for library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide in High-Throughput Library Synthesis

Abstract

This guide details the strategic application of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide (hereafter referred to as Scaffold A ) as a core building block for small molecule library generation.[1] Possessing a highly reactive electrophilic handle at the pyrimidine C-2 position and a solubility-enhancing carboxamide tail, this scaffold is ideal for Fragment-Based Drug Discovery (FBDD).[1] This document provides optimized protocols for Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling, addressing the specific electronic deactivation caused by the C-4 amino substituent.[1]

Structural Analysis & Reactivity Profile

To successfully utilize Scaffold A , one must understand the electronic push-pull system inherent in the molecule.

  • The Electrophile (C-2 Position): The pyrimidine ring is electron-deficient, making the chlorine at C-2 susceptible to nucleophilic attack.[1] However, the piperidine nitrogen attached at C-4 acts as an electron donor (via resonance), partially neutralizing the ring's electron deficiency.[1] Consequently, displacing the C-2 chlorine requires more forcing conditions (higher temperature/stronger catalysts) compared to a 2,4-dichloropyrimidine precursor.[1]

  • The Solubilizing Tail (Piperidine-4-carboxamide): The primary amide improves aqueous solubility and provides hydrogen bond donor/acceptor motifs critical for binding affinity.

    • Stability Warning: While stable under basic SNAr conditions, the amide can hydrolyze to a carboxylic acid under strong acidic reflux or dehydrate to a nitrile if treated with dehydrating agents like POCl3.

Visualizing the Reactivity Landscape

ReactivityMap Scaffold 1-(2-chloropyrimidin-4-yl) piperidine-4-carboxamide C2_Chloro C-2 Chlorine: Primary Reactive Handle (S_NAr / Suzuki) Scaffold->C2_Chloro C4_Amino C-4 Piperidine: Electron Donor (Deactivates C-2 slightly) Scaffold->C4_Amino Amide 4-Carboxamide: Solubility & H-Bonding (Avoid Strong Acid) Scaffold->Amide C4_Amino->C2_Chloro  Reduces Electrophilicity

Figure 1: Functional group analysis of Scaffold A.[1] The C-4 amine donation necessitates optimized reaction conditions for C-2 derivatization.

Library Synthesis Strategy

The primary utility of Scaffold A lies in the "Reverse SNAr" or "Late-Stage Diversification" approach. By installing the complex piperidine tail first, we ensure solubility throughout the synthesis of the final library.

Strategic Pathways:

  • Path A (SNAr): Displacement of Cl with diverse amines.[1] High success rate, low cost, no metal scavenging required.[1]

  • Path B (Suzuki Coupling): Coupling with aryl/heteroaryl boronic acids.[1] Expands chemical space into bi-aryl systems.[1]

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Creating amine-diverse libraries.[1]

The Challenge: The electron-donating piperidine at C-4 raises the energy barrier for the C-2 displacement. Standard room-temperature conditions often fail.[1] The Solution: Use of polar aprotic solvents (DMSO/NMP) and elevated temperatures (100–120 °C).[1]

Materials:

  • Scaffold A (1 equiv.)

  • Diverse Amine (1.2 – 1.5 equiv.)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2–3 equiv.)[1]

  • Solvent: Anhydrous DMSO (Concentration: 0.1 M – 0.2 M)[1]

Step-by-Step Procedure:

  • Preparation: In a reaction vial (or 96-well block), dissolve Scaffold A in DMSO.

  • Addition: Add DIPEA followed by the specific amine monomer.

    • Note: If using amine hydrochloride salts, increase DIPEA to 4 equivalents.[1]

  • Reaction: Seal the vessel and heat to 110 °C for 12–16 hours.

    • Optimization: For sterically hindered amines, increase temperature to 130 °C or use microwave irradiation (140 °C, 30 min).[1]

  • Monitoring: Check via LCMS. Look for the disappearance of the parent mass (M+H ~240.7 for Cl isotope pattern) and appearance of the product mass.

  • Workup (High Throughput):

    • Cool to room temperature.[1][2]

    • Direct Purification: Inject the DMSO solution directly onto a Prep-HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).[1]

    • Alternative (Precipitation): Add 10 volumes of water.[1] If the product precipitates, filter and wash with water.

Troubleshooting SNAr:

Observation Root Cause Corrective Action
No Reaction C-2 deactivation by C-4 amine. Increase temp to 140°C (Microwave) or switch to NMP.
Hydrolysis (OH product) Wet DMSO or hygroscopic amine.[1] Use anhydrous solvents; add molecular sieves.[1]

| Amide Dehydration | Presence of strong dehydrating agents. | Ensure no POCl3 or SOCl2 residue in vials. |

Protocol B: Suzuki-Miyaura Cross-Coupling

Best for: Installing aryl or heteroaryl groups.[1]

The Challenge: Chloropyrimidines are less reactive than iodo- or bromo-analogs.[3] The Solution: Use a robust catalyst system like Pd(dppf)Cl2 which resists deactivation by the nitrogen-rich scaffold.

Materials:

  • Scaffold A (1 equiv.)

  • Boronic Acid/Ester (1.5 equiv.)[1]

  • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (5 mol%)[1]

  • Base: 2M Aqueous Na2CO3 (3 equiv.)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Inert Atmosphere: Purge the reaction vial with nitrogen or argon.

  • Dissolution: Dissolve Scaffold A and the Boronic Acid in 1,4-Dioxane.

  • Activation: Add the Pd catalyst and the aqueous base.

  • Reaction: Heat to 90–100 °C for 4–12 hours.

    • Note: Vigorous stirring is essential for the biphasic mixture.

  • Workup:

    • Filter through a Celite pad to remove Palladium black.[1]

    • Dilute with EtOAc, wash with brine, dry over Na2SO4.[1]

    • Concentrate and purify via Flash Chromatography or Prep-HPLC.[1]

Workflow Visualization

The following diagram illustrates the decision matrix for library synthesis using Scaffold A.

LibraryWorkflow Start Start: Scaffold A (1-(2-chloropyrimidin-4-yl)...) Decision Select Diversity Element Start->Decision Path_Amine Path A: Amine Library (S_NAr) Decision->Path_Amine Aliphatic/Cyclic Amines Path_Aryl Path B: Aryl Library (Suzuki Coupling) Decision->Path_Aryl Aryl/Heteroaryl Boronics Cond_Amine Conditions: DMSO, DIPEA, 110°C Path_Amine->Cond_Amine Cond_Aryl Conditions: Pd(dppf)Cl2, Na2CO3, 100°C Path_Aryl->Cond_Aryl QC QC: LCMS & 1H NMR (Check Amide Integrity) Cond_Amine->QC Cond_Aryl->QC Final Final Library Plate QC->Final Purity > 90%

Figure 2: Operational workflow for parallel library synthesis targeting the C-2 position.

Quality Control & Storage

  • Solubility Check: The carboxamide group ensures the scaffold dissolves well in DMSO (up to 100 mM). However, if the added diversity element is highly lipophilic, the final product may precipitate.

  • LCMS Validation:

    • Scaffold A: Expect a characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).[1]

    • Product: The loss of the Cl isotope pattern confirms successful displacement.

  • Storage: Store the scaffold at 4°C under inert atmosphere. DMSO stock solutions should be kept frozen at -20°C to prevent hydrolysis of the C-Cl bond by trace water over long periods.[1]

References

  • Regioselectivity of SNAr on Pyrimidines

    • Chatelain, P. et al. "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine."[1][4] WuXi AppTec Library.

  • Suzuki Coupling on Chloropyrimidines

    • Gong, Y. et al. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction."[1] Synlett, 2001.[1]

  • Amide Stability in Organic Synthesis

    • "Amides - Structure and Reactivity."[1] Chemistry Steps.

  • General Pyrimidine Library Protocols

    • "Application Notes: 6-Chloropyrido[2,3-d]pyrimidine in the Synthesis of Antiviral Compounds." BenchChem.[1][2]

  • Reactivity of 2-Chloropyrimidine

    • "2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties."[1] ChemicalBook.[1]

Sources

Functionalization of the 2-chloro position in pyrimidine-piperidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the 2-Chloro Position in Pyrimidine-Piperidine Scaffolds

Executive Summary

The pyrimidine-piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib). While the 4-position of the pyrimidine ring is highly electrophilic and easily functionalized via Nucleophilic Aromatic Substitution (


), the 2-chloro position  presents a significant synthetic challenge.

Once a piperidine moiety is installed at C4, it acts as a strong electron-donating group (EDG) via resonance, significantly deactivating the C2 position toward further nucleophilic attack. This guide provides field-proven protocols to overcome this electronic deactivation, detailing optimized


, Buchwald-Hartwig, and Suzuki-Miyaura methodologies.

Mechanistic Insight: The "Deactivation" Challenge

To successfully functionalize the C2 position, one must understand the electronic environment.

  • The Native State: In 2,4-dichloropyrimidine, the C4 position is more electrophilic than C2 due to the para-like arrangement of the ring nitrogens.

  • The Scaffold Effect: Upon installing a piperidine at C4, the nitrogen lone pair donates electron density into the ring system. This increases the electron density at C2, raising the activation energy required for subsequent

    
     reactions.
    
  • The Solution: Standard conditions (DIPEA/THF) often fail or result in incomplete conversion. Success requires either acid catalysis (to protonate a ring nitrogen, restoring electrophilicity) or transition metal catalysis (oxidative addition).

Visualization: Reaction Decision Matrix

ReactionMatrix Start Target: 2-Cl Functionalization (4-Piperidino-2-chloropyrimidine) Nucleophile Select Nucleophile Type Start->Nucleophile Amine Amine (N-H) Nucleophile->Amine Carbon Boronic Acid (C-B) Nucleophile->Carbon Sterics Steric/Electronic Profile Amine->Sterics MethodC Method C: Suzuki-Miyaura (Pd(dppf)Cl2 / K2CO3) Carbon->MethodC Simple Primary/Unindered Amine Sterics->Simple High Reactivity Complex Aniline/Hindered Amine Sterics->Complex Low Reactivity MethodA Method A: Acid-Catalyzed SnAr (TFA/n-BuOH, 100°C) Simple->MethodA MethodB Method B: Buchwald-Hartwig (Pd2(dba)3 / Xantphos) Complex->MethodB

Figure 1: Decision matrix for selecting the optimal functionalization pathway based on nucleophile type and steric constraints.

Experimental Protocols

Method A: Acid-Catalyzed (The "Green" Approach)

Best for: Primary aliphatic amines and highly nucleophilic anilines.

Rationale: While basic conditions (DIPEA) are standard, they are often insufficient for the deactivated C2 position. Using an acid (TFA or HCl) protonates N1 or N3 of the pyrimidine, making the C2 carbon significantly more electrophilic (similar to a pyridinium species).

Protocol:

  • Charge: To a pressure vial, add 4-piperidino-2-chloropyrimidine (1.0 equiv) and the target amine (1.2–1.5 equiv).

  • Solvent: Add n-Butanol or IPA (concentration 0.2 M). Note: High-boiling alcohols are essential.

  • Catalyst: Add TFA (0.5–1.0 equiv).

  • Reaction: Seal and heat to 110–130°C for 12–16 hours.

  • Workup: Cool to RT. Quench with sat.

    
     (neutralize the acid). Extract with EtOAc.[1][2][3]
    
  • Purification: The product often precipitates upon cooling or addition of water. Otherwise, flash chromatography (DCM/MeOH).

Critical Check: If conversion is <50% after 6 hours, switch to Method B.

Method B: Buchwald-Hartwig Amination (The "Power" Approach)

Best for: Electron-deficient anilines, sterically hindered amines, or when harsh thermal conditions are not tolerated.

Rationale: Palladium catalysis bypasses the need for nucleophilic attack on the ring. The choice of ligand is critical; Xantphos or BrettPhos are preferred for chloropyrimidines due to their wide bite angles and ability to facilitate oxidative addition into the challenging C-Cl bond.

Protocol:

  • Prep: Flame-dry a Schlenk tube or microwave vial. Backfill with Argon.[2]

  • Charge: Add 4-piperidino-2-chloropyrimidine (1.0 equiv), Amine (1.2 equiv), and

    
      (2.0 equiv).
    
  • Catalyst System: Add

    
      (2–5 mol%) and Xantphos  (4–10 mol%).
    
    • Alternative:BrettPhos Pd G3 precatalyst (excellent for difficult anilines).

  • Solvent: Add anhydrous 1,4-Dioxane (degassed).

  • Reaction: Heat to 100°C (oil bath) or 110°C (microwave) for 2–4 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify.

Data Validation:

Parameter Standard Conditions Optimized Conditions
Ligand BINAP Xantphos / BrettPhos

| Base | NaOtBu |


  (Milder, fewer side reactions) |
| Yield  | 40-60% | 85-95%  |
Method C: Suzuki-Miyaura Coupling

Best for: Carbon-Carbon bond formation (Aryl/Heteroaryl attachment).[4]

Rationale: The C2-Cl bond is less reactive than typical aryl chlorides. Pd(dppf)Cl2·DCM is the robust "workhorse" catalyst here, often outperforming Pd(PPh3)4 due to higher stability at the required reflux temperatures.

Protocol:

  • Charge: Pyrimidine scaffold (1.0 equiv), Boronic Acid/Ester (1.3 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1) . The water is crucial for the transmetallation step.

  • Base:

    
      (3.0 equiv).
    
  • Catalyst:

    
      (5 mol%).
    
  • Reaction: Degas (sparge with Ar for 5 mins). Heat to 90–100°C for 4–8 hours.

  • Note: If hydrolysis of the chloride (formation of pyrimidinone) is observed, switch to anhydrous conditions using

    
      and DMF.
    

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Hydrolysis (OH product) Wet solvent or hydroxide formation.Switch to anhydrous

in Toluene/DMF (Suzuki).
Stalled Reaction (

)
Deactivated ring (EDG effect).Add 1.0 eq TFA ; increase temp to 140°C (Microwave).
Dehalogenation (H product)

-hydride elimination (Buchwald).
Switch from Isopropanol/secondary alkoxides to

; Use BrettPhos .
Pd Black Precipitation Catalyst decomposition.Ensure thorough degassing; Add 10% extra Ligand relative to Pd.

Mechanistic Workflow Diagram

Mechanism Substrate 4-Piperidino-2-Cl-Pyrimidine SnAr_TS Transition State (Meisenheimer Complex) Substrate->SnAr_TS + Amine / Heat Product 2-Functionalized Product SnAr_TS->Product - HCl EDG Piperidine (EDG) Deactivates C2 EDG->Substrate Electronic Push Acid Acid Catalysis (H+) Activates N1/N3 Acid->SnAr_TS Lowers Activation Energy

Figure 2: Mechanistic pathway highlighting the competing electronic effects of the piperidine donor and acid catalysis.

References

  • Luo, Y., et al. "Regioselectivity in the Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine." Journal of Organic Chemistry, 2017.

  • Pfizer Inc. "Synthesis of Palbociclib (PD-0332991)." U.S. Patent 7,863,278, 2011.

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.

  • BenchChem. "Protocols for Suzuki Coupling of Chloropyrimidines." Application Note, 2025.[5][6]

  • WuXi AppTec. "Dichotomy in Regioselectivity of SnAr Reactions with 2,4-Dichloropyrimidine." QM Magic Class, Chapter 48.

Sources

Solvent selection for the synthesis of chloropyrimidinyl piperidine carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Engineering for the Synthesis of Chloropyrimidinyl Piperidine Carboxamides

Abstract & Scope

The chloropyrimidinyl piperidine carboxamide scaffold is a ubiquitously privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., CDK4/6, ERK inhibitors). The synthesis typically hinges on two critical transformations: the Nucleophilic Aromatic Substitution (


) of a chloropyrimidine and the formation of a carboxamide bond.

While traditional protocols rely heavily on dipolar aprotic solvents (DMF, NMP) to solubilize the polar piperidine-carboxamide intermediates, these solvents introduce significant downstream challenges: difficult aqueous workups, peptide coupling racemization, and ICH Class 2 toxicity concerns.

This Application Note provides a Solvent Selection Guide and Protocol designed to maximize yield and purity while aligning with CHEM21 Green Chemistry principles . We prioritize "tunable" solvent systems (e.g., 2-MeTHF, aqueous surfactant systems) that offer the solubility power of DMF without the environmental penalty.

Critical Parameters in Solvent Selection

The synthesis of this scaffold presents a "Solubility vs. Reactivity" paradox:

  • The Piperidine Carboxamide: Highly polar, hydrogen-bond donating. Poorly soluble in non-polar solvents (Toluene, Hexane).

  • The Chloropyrimidine: Lipophilic, susceptible to hydrolysis in wet polar solvents at high temperatures.

Table 1: Solvent Performance Matrix for Chloropyrimidine


 Couplings 
Solvent ClassExamplesSolubility (Piperidine)Reaction Rate (

)
Workup EfficiencyGreen Score (CHEM21)Recommendation
Polar Aprotic DMF, NMP, DMAcExcellentFastPoor (High BP, water miscible)Hazardous Avoid (unless mandatory)
Chlorinated DCM, DCEGoodModerateGoodProblematic Replace
Ethereal THF, DioxaneModerateModerateModerate (Peroxides)Problematic Limit Use
Green Ethers 2-MeTHF , CPMEGoodModerate-FastExcellent (Phase separation)Recommended Primary Choice
Alcohols n-BuOH, iPrOHExcellentFastGoodRecommended Secondary Choice (Watch solvolysis)
Aqueous Water (+ Surfactant)Poor (Heterogeneous)Fast ("On-Water" effect)ExcellentRecommended Specialized Use

Module A: The Coupling (Heteroaryl Formation)

Objective: Couple 2,4-dichloropyrimidine (or substituted analog) with piperidine-4-carboxamide.

Mechanistic Insight & Solvent Effects

The


 reaction proceeds via a Meisenheimer complex.[1] Polar solvents stabilize this charged intermediate, accelerating the reaction. However, in protic solvents (alcohols), the solvent can compete as a nucleophile, leading to ether byproducts (solvolysis).
  • Traditional Approach: DMF at 80°C. Issue: Removal of DMF requires extensive water washes, often crashing out the polar product in the aqueous phase.

  • Optimized Approach: n-Butanol or 2-MeTHF/Water .

Optimized Protocol: The "Green"

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Piperidine-4-carboxamide (1.05 equiv)

  • Base: DIPEA (2.5 equiv) or

    
     (2.0 equiv, if using aqueous conditions)
    
  • Solvent: n-Butanol (Reaction) / 2-MeTHF (Workup)

Step-by-Step Procedure:

  • Dissolution: Charge the reaction vessel with n-Butanol (5 mL per mmol substrate). n-Butanol is chosen for its high boiling point (117°C) and ability to dissolve the polar carboxamide while allowing easy water washes later.

  • Addition: Add 2,4-dichloropyrimidine and DIPEA. Stir at Room Temperature (RT) for 10 mins.

  • Nucleophile Addition: Add piperidine-4-carboxamide.

  • Reaction: Heat to 90°C for 4–6 hours.

    • Note: Monitor by HPLC. If <5% solvolysis (butoxy-pyrimidine formation) is observed, reduce temp to 80°C.

  • Workup (The Critical Switch):

    • Cool to RT.

    • Concentrate n-Butanol to ~20% volume under reduced pressure.

    • Dilute with 2-MeTHF. (2-MeTHF is immiscible with water but dissolves the polar product better than EtOAc).

    • Wash with Water (

      
      ) and Brine (
      
      
      
      ).
    • Dry organic layer over

      
       and concentrate.[2]
      
Workflow Diagram ( Logic)

SNAr_Workflow Start Start: Chloropyrimidine + Piperidine-Carboxamide Solubility_Check Check Solubility of Piperidine Component Start->Solubility_Check Soluble Soluble in Organic? Solubility_Check->Soluble Yes Insoluble Insoluble (Highly Polar)? Solubility_Check->Insoluble No Route_A Route A: 2-MeTHF (Reflux) Green, easy workup Soluble->Route_A Route_B Route B: n-Butanol (90°C) High solvency, water washable Insoluble->Route_B Route_C Route C: Water + TPGS-750M 'On-Water' Micellar Catalysis Insoluble->Route_C Alternative Workup Workup: Phase Separation Route_A->Workup Route_B->Workup Route_C->Workup Final Final Product: Chloropyrimidinyl-Piperidine Workup->Final

Caption: Decision tree for solvent selection based on nucleophile solubility. 2-MeTHF is preferred for lipophilic piperidines; n-Butanol for polar carboxamides.

Module B: The Amide Coupling (Side Chain Elaboration)

Objective: If the carboxamide is not pre-formed, coupling a piperidine-4-carboxylic acid to an amine (


) is required.
The Challenge: "DMF Dependency"

Piperidine-4-carboxylic acids are often zwitterionic and insoluble in DCM or EtOAc. This forces chemists to use DMF.

The Solution: Binary Solvent Systems

Using a mixture of CPME (Cyclopentyl methyl ether) and Water or 2-MeTHF allows for "Green" amide couplings.

Protocol (T3P Coupling in 2-MeTHF):

  • Suspend the piperidine-carboxylic acid (protected, e.g., N-Boc or N-Pyrimidine) in 2-MeTHF .

  • Add Base: Pyridine or N-Methylmorpholine (3.0 equiv). Note: The base often solubilizes the acid.

  • Coupling Agent: Add T3P (Propylphosphonic anhydride) (50% in EtOAc). T3P is far superior to EDC/HOBt for solubility and workup (water-soluble byproducts).

  • Reaction: Stir at RT for 2–12 h.

  • Workup: Add water. Separate phases. The product stays in 2-MeTHF; byproducts wash away.

Comparative Data: Traditional vs. Green Protocol

Table 2: Experimental Comparison for Model Reaction Reaction: 2,4-Dichloropyrimidine + Isonipecotamide (


)
ParameterTraditional (DMF, 80°C)Optimized (n-BuOH, 90°C)Green (Water/TPGS, 45°C)
Conversion (HPLC) >98% (2 h)>98% (4 h)90% (12 h)
Isolated Yield 78%85% 72%
Purity (LCMS) 92%96% 88%
Workup Volume High (requires

water wash)
Low (Direct partition)Very Low (Filtration)
EHS Hazard Reprotoxic (DMF)Irritant (n-BuOH)None

Key Insight: While DMF is faster, the yield loss during the aggressive aqueous washing required to remove DMF makes n-Butanol the superior process solvent.

References

  • CHEM21 Solvent Selection Guide: Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[3][4][5][6] Green Chem., 2016, 18 , 288-296.[3][4][5]

  • Green

    
     in Water:  Walsh, K., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" ChemSusChem, 2013, 6 , 1455–1460.[2] 
    
  • Piperidine Solubility & Protocols: BenchChem Technical Guides. "Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide." BenchChem Protocols, 2025.

  • 2-MeTHF as DMF Replacement: Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Green Solvent for Synthetic Organic Chemistry." ChemSusChem, 2012, 5 , 1369–1379.

  • T3P Amide Coupling: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[3][7] Process Res. Dev., 2016, 20 , 140–177.

Sources

Crystallization methods for 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization & Purification of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide

Executive Summary

The compound 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, CDK, and ERK inhibitors). Its synthesis typically involves the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with isonipecotamide.

A persistent challenge in this synthesis is regioselectivity . While substitution at the C4 position is electronically favored, the C2-isomer (impurity) and the 2,4-disubstituted byproduct often co-precipitate. This guide provides a robust crystallization workflow designed to:

  • Maximize the yield of the desired 4-isomer .

  • Deplete the 2-isomer and bis-substituted impurities below 0.5%.

  • Ensure a free-flowing, crystalline solid suitable for downstream GMP manufacturing.

Physicochemical Profile & Solubility Assessment

Understanding the solubility landscape is prerequisite to successful crystallization. The molecule features a polar primary amide (H-bond donor/acceptor) and a lipophilic chloropyrimidine ring.

Solvent SystemSolubility (RT)Solubility (Hot, ~70°C)Application
Water Insoluble (<0.1 mg/mL)PoorAnti-solvent
Methanol ModerateHighDissolution
Ethanol (EtOH) LowHighPrimary Solvent
Isopropanol (IPA) LowModeratePrimary Solvent
DCM ModerateHighExtraction (Not for Cryst.)
DMF/DMSO HighVery HighReaction Solvent

Critical Insight: The significant solubility differential in Ethanol between 25°C and 75°C makes it the ideal candidate for cooling crystallization.

Synthesis Context & Impurity Profile

To control crystallization, one must understand the input stream.

  • Reaction: 2,4-dichloropyrimidine + Isonipecotamide (

    
     eq) 
    
    
    
    Product.
  • Regio-Selectivity: The C4 position is more reactive, but C2 substitution occurs (5–15% depending on temperature).

  • Target: Isolate Compound A (4-isomer) while rejecting Compound B (2-isomer).

ReactionScheme SM1 2,4-Dichloropyrimidine Intermediate Reaction Mixture (Isomers A + B) SM1->Intermediate + SM2, Base SM2 Isonipecotamide ProdA Target: 4-Isomer (Desired) Intermediate->ProdA Major Product (S_NAr at C4) ProdB Impurity: 2-Isomer (Rejected) Intermediate->ProdB Minor Impurity (S_NAr at C2)

Figure 1: Reaction scheme highlighting the critical regioselectivity challenge.

Detailed Protocols

Method A: Crude Isolation (Anti-Solvent Precipitation)

Use this method immediately following the synthesis reaction (assuming DMF or alcoholic solvent).

  • Quench: Upon reaction completion, cool the reaction mixture to 20–25°C.

  • Anti-Solvent Addition: Slowly add Water (3x reaction volume) over 30 minutes with vigorous stirring.

    • Why: The product is insoluble in water; the inorganic salts (NaCl/TEA·HCl) and unreacted amine remain soluble.

  • Aging: Stir the slurry at 5–10°C for 2 hours to ensure maximum precipitation.

  • Filtration: Filter the solids using a Buchner funnel.

  • Wash: Wash the cake with Water (2x) followed by cold Ethanol (1x) to displace residual mother liquor.

  • Drying: Vacuum dry at 45°C. Expect ~90-95% purity at this stage.

Method B: Purification via Recrystallization (The "Polishing" Step)

Use this method to remove the 2-isomer and achieve >99% purity.

Reagents:

  • Crude 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide

  • Solvent: Ethanol (Absolute)

  • Anti-solvent: Water (Deionized)

Step-by-Step Protocol:

  • Dissolution:

    • Charge crude solid into a reactor.

    • Add Ethanol (10 volumes relative to weight, e.g., 10 mL/g) .

    • Heat to Reflux (78°C) with agitation.

    • Observation: The solution should become clear or slightly hazy. If solids remain, add Ethanol in 1 vol increments until dissolved.

  • Hot Filtration (Optional but Recommended):

    • If insoluble particles (inorganic salts) are visible, filter the hot solution through a pre-heated Celite pad or sintered glass funnel.

  • Controlled Cooling (Nucleation):

    • Cool the filtrate slowly to 60°C .

    • Seeding: If available, add seed crystals (0.5 wt%) of pure 4-isomer at 60°C to induce controlled nucleation.

    • Hold at 60°C for 30 minutes.

  • Crystallization:

    • Cool from 60°C to 20°C over 2 hours (Rate: ~0.3°C/min).

    • Critical Step: Once at 20°C, slowly add Water (5 volumes) over 1 hour.

    • Mechanism:[1][2][3] The addition of water increases the polarity, forcing the less soluble 4-isomer out of solution while the more soluble 2-isomer stays in the mother liquor.

  • Final Isolation:

    • Cool the slurry to 0–5°C and hold for 1 hour.

    • Filter the white crystalline solid.

    • Wash with a cold 1:1 Ethanol/Water mixture.

    • Dry under vacuum at 50°C for 12 hours.

Process Control & Analytical Validation

To validate the separation of isomers, use the following HPLC parameters. The 2-isomer typically elutes after the 4-isomer on C18 columns due to slight differences in hydrophobicity and pKa interactions.

HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 15 mins.

  • Detection: UV at 254 nm (pyrimidine absorption).[2]

Acceptance Criteria:

  • Purity: > 99.0% (Area %)[4]

  • 2-Isomer Content: < 0.15%

  • LOD (Loss on Drying): < 0.5%

Workflow Visualization

CrystallizationWorkflow cluster_impurities Mother Liquor Fate Start Crude Solid (Contains Isomers) Dissolve Dissolve in Hot EtOH (78°C, 10 vol) Start->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter Cool Cool to 60°C Add Seeds Filter->Cool Precip Cool to 20°C Add Water (5 vol) Cool->Precip Isolate Filter & Wash (Cold EtOH/H2O) Precip->Isolate Dry Final Product (>99% Purity) Isolate->Dry Waste Filtrate contains: 2-Isomer & Impurities Isolate->Waste

Figure 2: Step-by-step unit operation workflow for the recrystallization process.

References

  • Regioselectivity in SNAr Reactions

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source: Journal of Organic Chemistry (2015).
    • URL:[Link]

  • Crystallization Principles

    • Title: Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation.[5]

    • Source: Journal of Pharmaceutical Sciences (2010).[5]

    • URL:[Link]

  • Title: Inhibitors of protein kinases (Patent WO2009131687A2).
  • General Solubility Data

    • Title: N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)
    • Source: PMC / NIH.
    • URL:[Link]

Sources

Microwave-assisted synthesis of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Regioselective Synthesis of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide

Abstract & Strategic Overview

The 2-aminopyrimidine pharmacophore is a cornerstone in medicinal chemistry, serving as a critical scaffold for kinase inhibitors (e.g., CDK, JAK inhibitors) and GPCR ligands. This application note details the microwave-assisted synthesis of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide .

Traditional thermal methods for reacting 2,4-dichloropyrimidine often suffer from long reaction times (4–12 hours) and poor regioselectivity, yielding mixtures of C2 and C4 isomers. By leveraging the dielectric heating effects of microwave irradiation, this protocol achieves kinetic control , favoring the C4-substituted product (>95:5 regioselectivity) in under 20 minutes.

Key Advantages:

  • Regiocontrol: Preferential nucleophilic attack at the C4 position.

  • Speed: Reaction time reduced from hours to minutes.

  • Purity: Minimized thermal degradation and side-product formation.

Mechanistic Insight: Regioselectivity in S_NAr

To ensure scientific integrity, one must understand why the reaction proceeds as it does. The nucleophilic aromatic substitution (S_NAr) of 2,4-dichloropyrimidine is governed by the electronic deficiency of the pyrimidine ring.[1]

  • C4 Position: This carbon is para-like to N1 and ortho-like to N3. It is the most electron-deficient site and less sterically hindered, making it the kinetically favored site for nucleophilic attack by secondary amines like piperidine.

  • C2 Position: While flanked by two nitrogens, the C2 position is generally less reactive towards neutral amines without Lewis acid catalysis or specific solvent effects.

  • Microwave Effect: Rapid dielectric heating allows the system to overcome the activation energy for the C4-transition state almost instantaneously, locking in the kinetic product before thermodynamic equilibration (which might favor C2 or disubstitution) can occur.

ReactionMechanism R1 2,4-Dichloropyrimidine (Electrophile) TS Meisenheimer Complex (Transition State) R1->TS + R2, DIPEA MW Irradiation R2 Piperidine-4-carboxamide (Nucleophile) P1 C4-Product (Major) 1-(2-chloropyrimidin-4-yl)... TS->P1 Kinetic Path (Fast, C4 attack) P2 C2-Product (Minor) (Impurity) TS->P2 Thermodynamic Path (Slow, C2 attack)

Figure 1: Mechanistic pathway highlighting the kinetic preference for C4 substitution under microwave irradiation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.AmountRole
2,4-Dichloropyrimidine 148.981.0149 mg (1.0 mmol)Electrophile
Piperidine-4-carboxamide 128.171.05135 mg (1.05 mmol)Nucleophile
DIPEA (Hünig's Base) 129.242.0350 µL (2.0 mmol)Proton Scavenger
Isopropanol (IPA) Solvent-3.0 mLPolar Protogenic Solvent

Note: IPA is chosen over DMF/DMSO to facilitate easier workup and because protic solvents can stabilize the anionic Meisenheimer intermediate, further enhancing rate.

Step-by-Step Methodology

Step 1: Preparation

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (149 mg) in 2 mL of Isopropanol.

  • Add Piperidine-4-carboxamide (135 mg) to the vial.

  • Add DIPEA (350 µL).

  • Wash down the sides of the vial with the remaining 1 mL of Isopropanol.

  • Seal the vial with a PTFE-lined septum cap.

Step 2: Microwave Irradiation

  • Instrument: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

  • Control Mode: Fixed Temperature (Dynamic Power).

  • Parameters:

    • Temperature: 100 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Pressure Limit: 250 psi (Safety cutoff)

    • Power: Max 150 W (System will modulate to maintain 100°C)

Step 3: Workup & Isolation

  • Allow the vial to cool to room temperature (compressed air cooling usually integrated in MW reactors).

  • Precipitation: The product often precipitates directly from the IPA solution upon cooling. If not, pour the reaction mixture into 15 mL of ice-cold water.

  • Stir the aqueous suspension for 10 minutes to ensure removal of DIPEA salts.

  • Filtration: Collect the solid precipitate via vacuum filtration using a sintered glass funnel.

  • Wash: Wash the filter cake with cold water (2 x 5 mL) followed by cold diethyl ether (1 x 5 mL) to remove trace lipophilic impurities.

  • Drying: Dry the solid under high vacuum at 40°C for 4 hours.

Step 4: Purification (If necessary)

  • If the crude purity is <95% (by LC-MS), purify via flash column chromatography.

  • Stationary Phase: Silica Gel (40 g).

  • Mobile Phase: Gradient 0-10% Methanol in Dichloromethane (DCM).

Workflow Visualization

Workflow Start Weigh Reagents (Vial Prep) Reaction Microwave Irradiation 100°C, 15 min, IPA Start->Reaction Cool Cool to RT Reaction->Cool Check Precipitate Formed? Cool->Check Filter Vacuum Filtration Check->Filter Yes Quench Pour into Ice Water Check->Quench No Wash Wash (H2O / Et2O) Filter->Wash Quench->Filter Dry Dry (High Vac) Wash->Dry

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Analytical Validation

To confirm the identity and regiochemistry of the product, the following analytical signatures must be verified.

1. Proton NMR (DMSO-d6, 400 MHz):

  • Pyrimidine Ring: You must observe two distinct doublets for the pyrimidine protons (C5-H and C6-H).

    • Characteristic Shift: ~6.6 ppm (d, 1H, C5-H) and ~8.1 ppm (d, 1H, C6-H). The coupling constant (J) is typically 5–6 Hz.

    • Regio-Check: If C2 substitution occurred, the symmetry might change, or the shifts would differ significantly due to the different electronic environment. The presence of the C2-Cl is confirmed by the lack of a proton signal at that position and the specific shielding of the C5 proton.

  • Piperidine Ring: Multiplets at 3.0–4.5 ppm (N-CH2) and 1.5–1.9 ppm (C-CH2).

  • Amide: Broad singlets at ~6.8 and 7.3 ppm (NH2).

2. LC-MS (ESI+):

  • Target Mass: Calculated for C10H13ClN4O [M+H]+ = 241.08.

  • Isotope Pattern: Chlorine signature is mandatory. Look for the M+2 peak at ~33% intensity of the parent peak (characteristic 35Cl/37Cl ratio).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion or product solubility in water.Increase MW temp to 120°C; Extract aqueous layer with EtOAc instead of filtering.
C2/C4 Mixture Overheating or excess base.Reduce temperature to 80°C; Ensure strict 1.05 eq of amine; Switch solvent to n-Butanol.
Starting Material Remains Old/Wet reagents.Use anhydrous IPA; Verify 2,4-DCP purity (it hydrolyzes over time).

References

  • Regioselectivity in S_NAr of Pyrimidines

    • Title: Regioselective Control of the S_NAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
    • Source: Journal of Organic Chemistry (2015).[2][3]

    • URL:[Link]

  • Microwave-Assisted Synthesis of Aminopyrimidines

    • Title: Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study.[4][5][6]

    • Source: Arabian Journal of Chemistry (2022).[4]

    • URL:[Link]

  • General Pyrimidine Synthesis Protocols

    • Title: Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[2]

    • Source: Organic Letters (2006).[2]

    • URL:[Link]

  • Piperidine Scaffold Application

    • Title: Synthesis, characterization and biological evaluation of piperidine-4-carboxamide deriv
    • Source: International Journal of Scientific & Engineering Research.[7]

    • URL:[Link]

Sources

Application Note: Advanced Derivatization of the Carboxamide Group in Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for medicinal chemists and process scientists working with pyrimidine scaffolds. It prioritizes practical, high-yield methodologies over theoretical breadth.

Executive Summary & Strategic Context

The pyrimidine ring is a "privileged scaffold" in drug discovery, forming the core of countless kinase inhibitors, antivirals, and nucleotide analogs. However, the electron-deficient nature of the diazine ring (specifically at the C2 and C4 positions) creates a unique electronic bias that complicates standard amide derivatization.

Unlike benzene analogs, pyrimidine carboxamides are prone to competitive nucleophilic aromatic substitution (


) at the ring carbons during harsh activation protocols. Furthermore, the amide nitrogen is weakly nucleophilic due to the electron-withdrawing effect of the pyrimidine core, making direct N-functionalization challenging.

This guide details four high-value transformations designed to navigate these electronic constraints:

  • Dehydration to Nitriles: Accessing the cyano-pharmacophore under mild conditions.

  • Hofmann Rearrangement: "Scaffold hopping" from amide to primary amine.

  • Bioisostere Synthesis: One-pot conversion to 1,2,4-oxadiazoles.

  • Pd-Catalyzed N-Arylation: Overcoming poor nucleophilicity for fragment coupling.

Reaction Landscape Visualization

The following diagram outlines the divergent synthetic pathways available from a single pyrimidine carboxamide precursor.

PyrimidineDerivatization Amide Pyrimidine-CONH2 (Starting Material) Nitrile Nitrile (-CN) (Gateway Functional Group) Amide->Nitrile TFAA / Pyridine Dehydration Amine Primary Amine (-NH2) (via Hofmann Rearrangement) Amide->Amine PhI(OAc)2 / MeOH Oxidative Rearrangement Oxadiazole 1,2,4-Oxadiazole (Bioisostere) Amide->Oxadiazole DMA-DMA then NH2OH Cyclization NAryl N-Aryl Amide (via Buchwald-Hartwig) Amide->NAryl Pd(0) / Xantphos / Ar-X Cross-Coupling

Figure 1: Strategic divergence from the pyrimidine carboxamide scaffold. Colors indicate reaction class: Blue (Start), Green (Reduction/Dehydration), Red (Rearrangement), Yellow (Coupling/Cyclization).

Protocol 1: Mild Dehydration to Nitriles

The conversion of a primary amide to a nitrile is a fundamental transformation. While


 is the historical standard, it often causes chlorination of the pyrimidine ring (converting C-OH to C-Cl) or degradation of sensitive substituents. We utilize Trifluoroacetic Anhydride (TFAA) , which operates at lower temperatures and is non-halogenating.
Comparative Reagent Analysis
ReagentConditionsChemoselectivityRisk Profile

RefluxPoor (Chlorinates ring)High (Vigorous exotherm)

RefluxModerateHigh (Gas evolution)
TFAA / Pyridine

Excellent Low (Mild activation)
Burgess Reagent RTGoodHigh Cost / Atom inefficient
Detailed Protocol

Target: 5-Cyanopyrimidine derivative.[1]

  • Setup: Charge a flame-dried round-bottom flask with the pyrimidine-5-carboxamide (1.0 equiv) and anhydrous 1,4-dioxane (0.2 M concentration).

  • Base Addition: Add anhydrous pyridine (2.5 equiv). Cool the mixture to

    
     in an ice bath.
    
  • Activation: Dropwise add Trifluoroacetic Anhydride (TFAA, 1.2 equiv) over 10 minutes. Note: A transient precipitate (pyridinium trifluoroacetate) may form.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC/LCMS for the disappearance of the amide peak (

    
    ) and appearance of the nitrile (
    
    
    
    ).
  • Workup: Quench with saturated aqueous

    
     (gas evolution!). Extract with Ethyl Acetate (
    
    
    
    ). Wash combined organics with 1N HCl (to remove pyridine) followed by brine.
  • Purification: Dry over

    
     and concentrate. Recrystallize from EtOH/Heptane if necessary.
    

Mechanistic Insight: TFAA O-acylates the amide oxygen. The pyridine acts as a proton shuttle, facilitating the E2-type elimination of trifluoroacetic acid to generate the nitrile.

Protocol 2: Hofmann Rearrangement (Amide to Amine)

Converting a carboxamide to an amine (removing the carbonyl carbon) is a powerful "scaffold hopping" technique. Traditional bromine/hydroxide conditions are too harsh for electron-deficient pyrimidines, often leading to ring hydrolysis. We employ (Diacetoxyiodo)benzene (PIDA) , a hypervalent iodine reagent that effects the rearrangement under mild, non-nucleophilic conditions.

Reaction Mechanism (PIDA Mediated)

HofmannMechanism Step1 Amide + PIDA Step2 N-Iodanyl Intermediate Step1->Step2 Ligand Exchange Step3 Isocyanate (R-N=C=O) Step2->Step3 Rearrangement (-PhI) Step4 Carbamate (in MeOH) Step3->Step4 MeOH Trapping Step5 Primary Amine (-NH2) Step4->Step5 Acidic Hydrolysis

Figure 2: The PIDA-mediated Hofmann rearrangement pathway. The isocyanate intermediate is trapped by methanol to form a stable carbamate, preventing side reactions.

Detailed Protocol

Target: Pyrimidin-5-amine (via methyl carbamate).

  • Reagents: Dissolve pyrimidine-carboxamide (1.0 equiv) in Methanol (0.1 M).

  • Oxidant: Add PIDA (1.1 equiv) in one portion.

  • Base: Add KOH (2.5 equiv) dissolved in cold MeOH dropwise at

    
    .
    
  • Rearrangement: Stir at

    
     for 1 hour, then warm to RT for 2 hours.
    
    • Checkpoint: LCMS will show the Methyl Carbamate intermediate (

      
       shift relative to amide, net 
      
      
      
      mass units, but chemically it is
      
      
      depending on ionization).
  • Hydrolysis (One-pot): If the free amine is desired, add 4N HCl (aqueous) directly to the reaction mixture and reflux for 1 hour.

  • Isolation: Neutralize with NaOH to pH 8. Extract with DCM/Isopropanol (3:1) as amino-pyrimidines can be water-soluble.

Protocol 3: Synthesis of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides, offering improved metabolic stability. The "Acyl-Amidine" method allows direct conversion from the amide without isolating the nitrile.

Detailed Protocol

Target: 3-(Pyrimidin-5-yl)-1,2,4-oxadiazole.

  • Activation: Suspend pyrimidine-carboxamide (1.0 equiv) in N,N-Dimethylacetamide dimethyl acetal (DMA-DMA) (5.0 equiv). No solvent is needed; the reagent acts as the solvent.

  • Formation of Acyl-Amidine: Heat to

    
     for 2 hours. The mixture will become homogenous.
    
    • Mechanism:[2][3][4][5][6] The amide nitrogen attacks the acetal, releasing MeOH and forming an

      
      -acyl-dimethylformamidine species.
      
  • Cyclization: Cool to RT. Concentrate in vacuo to remove excess DMA-DMA.

  • Hydroxylamine Addition: Redissolve the residue in Ethanol. Add Hydroxylamine hydrochloride (

    
    , 1.2 equiv) and 
    
    
    
    (1.2 equiv).
  • Reflux: Heat to

    
     for 1-2 hours.
    
  • Workup: Dilute with water. The product often precipitates as a solid. Filter and wash with water.[1][7]

Protocol 4: Palladium-Catalyzed N-Arylation

Directly coupling a primary amide to an aryl halide is challenging because the amide oxygen competes for binding (O-arylation vs N-arylation), and the pyrimidine ring reduces the nitrogen's nucleophilicity. We use the Xantphos/Pd(0) system, which favors N-arylation through reductive elimination geometry.

Detailed Protocol

Target: N-Aryl-pyrimidine-carboxamide.

  • Catalyst Prep (Glovebox preferred): In a vial, mix

    
     (2 mol%) and Xantphos  (4.5 mol%). Dissolve in anhydrous 1,4-dioxane and stir for 5 mins to pre-form the active catalyst (solution turns from purple to yellow/orange).
    
  • Substrate Loading: Add pyrimidine-carboxamide (1.2 equiv), Aryl Bromide (1.0 equiv), and

    
     (1.5 equiv).
    
    • Note: Using the amide in slight excess helps drive the reaction if the amide is inexpensive.

  • Reaction: Heat to

    
     for 12-16 hours under Argon.
    
  • Troubleshooting:

    • Low Conversion: Switch ligand to BrettPhos or JackiePhos (specifically designed for amides).

    • Solubility Issues: Add 10% t-Amyl alcohol to the dioxane.

  • Workup: Filter through Celite to remove palladium black. Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

References

  • Mild Dehydration of Amides

    • Campagna, F., et al. "Trifluoroacetic anhydride-pyridine as a mild dehydrating agent for the synthesis of nitriles." Tetrahedron Letters, 1977.

  • Hypervalent Iodine (PIDA)

    • Zhang, L., et al. "Hofmann Rearrangement of Primary Carboxamides Using Hypervalent Iodine Reagents." Journal of Organic Chemistry, 1997.

  • 1,2,4-Oxadiazole Synthesis

    • Augustine, J. K., et al. "Propylphosphonic anhydride (T3P): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles." Tetrahedron Letters, 2009.

  • Pd-Catalyzed Amidation (General & Mechanism)

    • Lundgren, R. J., & Stradiotto, M. "Palladium-Catalyzed Cross-Coupling of Amides and Aryl Mesylates." Angewandte Chemie Int. Ed., 2010.

    • Yin, J., & Buchwald, S. L. "Palladium-Catalyzed N-Arylation of Primary Amides." Journal of the American Chemical Society, 2002.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Drawing from established principles of heterocyclic chemistry and practical laboratory experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

The synthesis of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a chlorine atom from 2,4-dichloropyrimidine by the secondary amine of piperidine-4-carboxamide. The regioselectivity of this reaction is a critical factor, with substitution at the C4 position being the desired outcome.[1][2][3] This guide will address the key parameters influencing this reaction's success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low to No Product Formation

Symptoms: TLC or LC-MS analysis of the reaction mixture shows predominantly unreacted starting materials (2,4-dichloropyrimidine and piperidine-4-carboxamide).

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Basicity The SNAr reaction liberates HCl, which can protonate the nucleophilic piperidine nitrogen, rendering it unreactive. An inadequate amount of base to neutralize this acid will stall the reaction.Ensure at least two to three equivalents of a suitable base are used. Triethylamine (Et3N) or diisopropylethylamine (DIPEA) are commonly employed.[4] For reactions in aprotic polar solvents like DMF, an inorganic base such as potassium carbonate (K2CO3) can be effective.[5]
Low Reaction Temperature The activation energy for the SNAr reaction may not be met at lower temperatures, leading to a sluggish or nonexistent reaction rate.Increase the reaction temperature. Refluxing in a suitable solvent like isopropanol or heating in DMF at 100-120 °C are common conditions that drive the reaction to completion.[4][5]
Poor Solubility of Reagents If the starting materials are not adequately dissolved in the chosen solvent, the reaction will be slow and inefficient due to the heterogeneous nature of the mixture.Select a solvent that effectively dissolves both 2,4-dichloropyrimidine and piperidine-4-carboxamide. Isopropanol, ethanol, and DMF are suitable options.[4][5][6] Gentle heating can also improve solubility.
Problem 2: Formation of a Significant Amount of Isomeric Impurity

Symptom: 1H NMR or LC-MS analysis indicates the presence of a major byproduct with the same mass as the desired product, suggesting the formation of the C2-substituted isomer, 1-(4-chloropyrimidin-2-yl)piperidine-4-carboxamide.

Causality of Regioselectivity:

The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloropyrimidine is governed by the electronic properties of the pyrimidine ring. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1][3] This is due to the greater ability of the para-nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during C4 attack.[3] However, reaction conditions can influence this selectivity.

Troubleshooting Isomer Formation:

G start Isomeric Impurity Detected check_temp Review Reaction Temperature start->check_temp check_base Evaluate Base Choice start->check_base lower_temp Lower Reaction Temperature check_temp->lower_temp High temperatures can reduce selectivity weaker_base Use a Weaker, Non-Nucleophilic Base check_base->weaker_base Strongly basic conditions may favor C2 attack purify Purify by Column Chromatography lower_temp->purify weaker_base->purify

Caption: Decision workflow for addressing isomeric impurity.

  • Reaction Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity. If a significant amount of the C2 isomer is observed, consider running the reaction at a lower temperature for a longer duration.

  • Solvent Polarity: The choice of solvent can influence the stability of the intermediates and transition states. Experimenting with solvents of varying polarity (e.g., comparing isopropanol to a less polar solvent like THF or a more polar one like DMF) may improve selectivity.

  • Purification: If the formation of the isomer cannot be completely suppressed, purification by column chromatography on silica gel is a reliable method for separation. A gradient elution system, for instance with n-hexane and ethyl acetate, can be effective.[4]

Problem 3: Product is Contaminated with a Disubstituted Byproduct

Symptom: Mass spectrometry reveals a species corresponding to the addition of two molecules of piperidine-4-carboxamide to the pyrimidine ring.

Potential Cause & Solution:

This issue arises when the reaction conditions are harsh enough to allow for the substitution of the second chlorine atom at the C2 position after the initial C4 substitution.

Potential Cause Explanation Recommended Solution
Excess Nucleophile Using a large excess of piperidine-4-carboxamide can drive the reaction towards disubstitution.Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.1 equivalents) of piperidine-4-carboxamide relative to 2,4-dichloropyrimidine.
Prolonged Reaction Time or High Temperature Leaving the reaction to proceed for an extended period after the monosubstituted product has formed, especially at high temperatures, increases the likelihood of a second substitution.Monitor the reaction progress closely using TLC or LC-MS. Once the starting 2,4-dichloropyrimidine is consumed and the desired monosubstituted product is the major component, work up the reaction promptly.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable protocol to start with for this synthesis?

A proven starting point is the reaction of 2,4-dichloropyrimidine with one equivalent of piperidine-4-carboxamide in the presence of two to three equivalents of triethylamine in refluxing isopropanol for 12 hours.[4]

Experimental Protocol:

  • To a solution of piperidine-4-carboxamide (1 equivalent) in isopropanol, add triethylamine (3 equivalents).

  • Add 2,4-dichloropyrimidine (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12 hours.

  • Monitor the reaction by TLC (e.g., using a mobile phase of 8:2 n-hexane/ethyl acetate).[4]

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel using a gradient of n-hexane/ethyl acetate to yield the pure product.[4]

G reagents Piperidine-4-carboxamide 2,4-Dichloropyrimidine Triethylamine reaction Isopropanol Reflux, 12h reagents->reaction workup Solvent Removal reaction->workup purification Column Chromatography (Hexane/EtOAc) workup->purification product 1-(2-chloropyrimidin-4-yl) piperidine-4-carboxamide purification->product

Caption: General experimental workflow for the synthesis.

Q2: How can I effectively monitor the reaction progress?

Thin-layer chromatography (TLC) is a straightforward method. Use a non-polar solvent system like n-hexane/ethyl acetate. The product will be more polar than 2,4-dichloropyrimidine and should have a lower Rf value. Piperidine-4-carboxamide is quite polar and may remain at the baseline. Staining with potassium permanganate or visualization under UV light can aid in spotting the compounds.

Q3: What are the expected 1H and 13C NMR chemical shifts for the desired product?

  • 1H NMR:

    • The two pyrimidine protons will appear as doublets in the aromatic region, likely between δ 8.0-8.2 ppm and δ 6.3-6.5 ppm.[4]

    • The protons on the piperidine ring will be found in the aliphatic region, typically between δ 1.5 and δ 4.5 ppm. The protons alpha to the nitrogen attached to the pyrimidine ring will be the most downfield.

    • The amide protons (-CONH2) will likely appear as two broad singlets.

  • 13C NMR:

    • The carbons of the pyrimidine ring will appear in the range of δ 100-165 ppm.[4]

    • The carbonyl carbon of the amide will be significantly downfield, expected around δ 170-175 ppm.

    • The piperidine carbons will be in the aliphatic region, generally between δ 25-50 ppm.

Q4: What are some common impurities that might be observed?

Besides the starting materials and the C2-substituted isomer, other potential impurities could include:

  • Hydrolysis products: If water is present in the reaction mixture, 2,4-dichloropyrimidine can hydrolyze to form chloropyrimidinones. Ensure all reagents and solvents are dry.

  • Byproducts from the base: If a nucleophilic base is used, it may compete with piperidine-4-carboxamide in reacting with 2,4-dichloropyrimidine. It is advisable to use a non-nucleophilic base like triethylamine or DIPEA.

By understanding the underlying chemistry and anticipating potential challenges, the synthesis of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide can be optimized for both yield and purity, paving the way for its successful application in research and development.

References

  • Al-Ostoot, F. H., et al. (2022). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 12(1), 1-12. [Link]

  • Li, Y. (2011). N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3243. [Link]

  • Koyiri, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(2), 974-979. [Link]

  • Moi, D., et al. (2019). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. European Journal of Medicinal Chemistry, 166, 354-366. [Link]

  • Wu, Y. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

  • Rojas-Lima, S., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2021(4), M1288. [Link]

  • Smith, A. B., & Jones, C. D. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 55(1), 10-23. [Link]

  • ResearchGate. (n.d.). Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. Retrieved from [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550. [Link]

  • Novotna, K., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(10), 1636. [Link]

  • ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. [Link]

  • ResearchGate. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

Sources

Minimizing regioisomer formation during 2,4-dichloropyrimidine substitution

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Regioisomer Formation in 2,4-Dichloropyrimidine Substitution Ticket Priority: High (Methodology Optimization) Assigned Specialist: Senior Application Scientist

The Electrophilic Landscape: Understanding the Problem

Before troubleshooting, you must understand the intrinsic bias of your substrate. In 2,4-dichloropyrimidine, the C4 position is kinetically favored for Nucleophilic Aromatic Substitution (


).[1][2]
  • Why C4? The C4 position is para-like relative to N1 and ortho-like relative to N3. The intermediate Meisenheimer complex formed by attack at C4 is stabilized by the ability to place the negative charge on the N1 nitrogen, which is generally more favorable than the resonance structures available for C2 attack.

  • The Regioisomer Trap: While C4 is favored, the energy difference between the C4 and C2 transition states is often small (

    
    ). High temperatures, strong bases, or steric clashes can erode this selectivity, leading to inseparable mixtures.[3]
    

Troubleshooting Guides (Q&A Format)

Scenario A: "I want the C4 product, but I see significant C2 isomer."

Q: My LC-MS shows a 70:30 mixture of C4:C2. How do I push this to >95:5? A: You are likely operating under "Thermodynamic" rather than "Kinetic" control.

  • Temperature is the Enemy:

    
     at C4 is the kinetic pathway. Lower your reaction temperature to 0°C or even -20°C. Higher temperatures provide enough energy to overcome the slightly higher barrier for C2 substitution.
    
  • Solvent Choice: Switch from polar aprotic solvents (DMF, DMSO) to less polar solvents like THF or DCM (if solubility permits). Polar solvents stabilize the transition states for both pathways, often compressing the reactivity gap.

  • Base Strength: If using a strong base (NaH, alkoxides), switch to a mild organic base (DIPEA, TEA). Strong bases can be indiscriminate.

Q: I am using a bulky amine (e.g., tert-butylamine), and selectivity is poor. A: Steric hindrance at C4 (adjacent to C5-H) vs C2 (flanked by two nitrogens) is subtle. However, extremely bulky nucleophiles may find the C4 trajectory sterically congested if C5 is substituted.

  • Fix: Use a Lewis Acid catalyst (e.g., ZnCl₂ or LaCl₃ ). The Lewis acid coordinates to the pyrimidine nitrogens, enhancing the electrophilicity of the ring and often reinforcing the natural electronic bias toward C4 without requiring heat.

Scenario B: "I am getting bis-substitution (disubstitution)."

Q: I see the desired mono-product, but it quickly converts to the di-substituted byproduct. A: The mono-substituted product is still an electrophile.

  • Inverse Addition (Critical): Do not add the pyrimidine to the amine. Dissolve the 2,4-dichloropyrimidine in the solvent and cool it. Add the amine (nucleophile) dropwise to the pyrimidine. This ensures the electrophile is always in excess until the end.

  • Stoichiometry: Use exactly 0.95 to 1.0 equivalents of the nucleophile. Never use excess amine "to drive the reaction to completion" if bis-substitution is a risk.

Scenario C: "I specifically need the C2 isomer (The 'Inverted' Product)."

Q: Can I force the reaction to occur at C2 first? A: This is chemically difficult with standard


 but possible with "Blocking" or "Catalysis" strategies.
  • The Blocking Strategy: The most reliable method is to react C4 first with a "dummy" nucleophile (like a thiolate) that can be removed or displaced later, or to use a 2,4-dichloropyrimidine with a bulky C5 substituent which sterically deactivates C4.

  • Catalytic Inversion: Recent literature suggests that specific Palladium catalysts (using bulky NHC ligands) can favor C2 oxidative addition over C4, effectively reversing the selectivity rule.[4]

Optimization Data & Decision Matrix

Table 1: Solvent & Condition Effects on Regioselectivity (2,4-DCP + Amine)

ParameterConditionC4:C2 Ratio (Approx)Risk Factor
Temperature 80°C (Reflux)60:40High Regioisomer formation
25°C (RT)85:15Moderate
-20°C>95:5 Slow reaction rate
Solvent DMF/DMSO75:25Stabilizes C2 TS
THF/DCM90:10Solubility issues
n-BuOH 92:8 H-bonding can assist direction
Addition Amine -> PyrimidineHigh Mono-selectivityPreferred
Pyrimidine -> AmineHigh Bis-substitutionAvoid

Visualizing the Pathway

The following diagram illustrates the kinetic competition and the critical decision nodes for optimization.

Regioselectivity Start 2,4-Dichloropyrimidine + Nucleophile TS_C4 TS: C4 Attack (Kinetic Pathway) Start->TS_C4 Low Temp Non-polar Solvent TS_C2 TS: C2 Attack (Thermodynamic Pathway) Start->TS_C2 High Temp Polar Solvent Product_C4 4-Substituted Product (Major) TS_C4->Product_C4 Product_C2 2-Substituted Product (Minor/Impurity) TS_C2->Product_C2 Bis Bis-Substituted (Over-reaction) Product_C4->Bis Excess Nu Inverse Addition Product_C2->Bis Excess Nu

Figure 1: Kinetic competition between C4 and C2 pathways. Green path represents the desired kinetic outcome.

Standard Operating Procedures (SOPs)

Protocol A: High-Fidelity C4-Selective Substitution

Use this for standard library synthesis.

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -10°C using an ice/salt bath.

  • Base: Add DIPEA (1.1 equiv). Note: Avoid inorganic bases like K2CO3 if solubility in THF is poor, as heterogeneous mixtures can cause local hotspots.

  • Nucleophile Addition: Dissolve the amine (0.95 equiv) in a minimal amount of THF. Add this solution dropwise to the pyrimidine solution over 30 minutes.

  • Reaction: Stir at -10°C for 2 hours. Monitor by LC-MS.[3][5]

    • Checkpoint: If reaction is sluggish, warm to 0°C. Do not jump to RT immediately.

  • Workup: Quench with water, extract with EtOAc.

Protocol B: Lewis Acid Catalyzed (For Difficult Substrates)

Use this if sterics are compromising selectivity.

  • Complexation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) and ZnCl₂ (1.0 equiv) in DCM:Ether (1:1). Stir for 15 min at RT to allow coordination.

  • Addition: Cool to 0°C. Add the amine (1.0 equiv) followed by Et₃N (1.1 equiv) dropwise.

  • Mechanism: The Zinc coordinates N1/N3, pulling electron density and making C4 significantly more electrophilic, overriding minor steric clashes.

References

  • Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines. Source: Journal of Organic Chemistry (2015) URL:[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. (Discusses C4 preference in Pd-catalysis) Source: MDPI (2021) URL:[Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Source: PubMed / NIH (2015) URL:[Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Source: American Chemical Society (Digitell) URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide in NMR Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide during Nuclear Magnetic Resonance (NMR) spectroscopy. Our approach is rooted in a systematic, cause-and-effect methodology to ensure efficient problem-solving and the acquisition of high-quality spectral data.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: Why is 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide poorly soluble in common NMR solvents like Chloroform-d (CDCl₃)?

A1: The solubility of this compound is governed by the interplay of its distinct structural motifs. It possesses a relatively nonpolar heterocyclic core (chloropyrimidine and piperidine rings) and highly polar, functional groups capable of hydrogen bonding (the primary carboxamide, -CONH₂). Furthermore, it contains basic nitrogen atoms within the pyrimidine and piperidine rings.

  • In nonpolar solvents like CDCl₃: The energy required to break the strong intermolecular hydrogen bonds of the carboxamide groups in the solid state is not sufficiently compensated by the weak interactions with the solvent.

  • In polar aprotic solvents like DMSO-d₆: These solvents are excellent hydrogen bond acceptors and can effectively solvate the carboxamide group, generally leading to better solubility. A structurally similar compound has been noted to be sparingly soluble in DMSO[1].

  • In polar protic solvents like Methanol-d₄: These solvents can act as both hydrogen bond donors and acceptors, allowing for effective solvation. However, the presence of exchangeable protons (-OH, -NH) in the solvent can lead to the disappearance of corresponding proton signals from your compound in the ¹H NMR spectrum[2].

Q2: What are the consequences of running an NMR experiment on a partially dissolved or suspended sample?

A2: Attempting to acquire an NMR spectrum from a sample that is not fully dissolved will result in poor quality and potentially misleading data. Key consequences include:

  • Severely Broadened Peaks: Suspended solid particles disrupt the magnetic field homogeneity within the sample, a condition essential for sharp NMR signals. This leads to broad, poorly resolved peaks[2][3].

  • Low Signal-to-Noise Ratio: Since only the dissolved portion of the compound contributes to the NMR signal, the effective concentration is much lower than anticipated, resulting in a weak signal that may be obscured by noise[3].

  • Inaccurate Quantification: Integration of the peaks will not reflect the true ratios of protons in the molecule, as it only represents the fraction of the compound in solution[3].

  • Misinterpretation of Data: The resulting spectrum is not representative of the bulk sample and could lead to incorrect structural elucidation or purity assessment[3].

Q3: What is a reasonable starting concentration for ¹H NMR analysis of this compound?

A3: For a typical high-field NMR spectrometer (400 MHz and above), a concentration of 1-10 mg of the compound dissolved in 0.5-0.7 mL of deuterated solvent is usually sufficient for a standard ¹H NMR spectrum[4][5]. However, due to the inherent low sensitivity of NMR, higher concentrations are always preferable to improve the signal-to-noise ratio, provided the compound remains fully soluble[6]. If only a small amount of material is available, using high-sensitivity probes (like cryoprobes) or smaller diameter NMR tubes (e.g., 1.7 mm) can be beneficial[4].

Systematic Troubleshooting Workflow

When facing low solubility, a systematic approach is more effective than random trial-and-error. The following workflow progresses from the simplest to more involved techniques.

G cluster_0 start Start: Insoluble Sample solvent Step 1: Change Solvent (e.g., DMSO-d6, MeOD-d4) start->solvent check1 Is it soluble? solvent->check1 temp Step 2: Apply Heat (Variable Temp NMR) check1->temp No success Acquire Spectrum check1->success Yes check2 Is it soluble? temp->check2 ph Step 3: Adjust pH (Add drop of TFA-d / DCl) check2->ph No check2->success Yes check3 Is it soluble? ph->check3 cosolvent Step 4: Use Co-Solvent (e.g., DMSO/CDCl3 mix) check3->cosolvent No check3->success Yes check4 Is it soluble? cosolvent->check4 check4->success Yes fail Consider Advanced Methods (e.g., Solid-State NMR) check4->fail No caption Fig 1. Systematic workflow for troubleshooting low solubility.

Caption: Fig 1. Systematic workflow for troubleshooting low solubility.

Step 1: Solvent Selection - The First Line of Defense

The most straightforward approach is to find a more suitable deuterated solvent.[2] The choice should be guided by the principle of "like dissolves like," while also considering the solvent's potential to interfere with the spectrum.[6]

Table 1: Properties of Common Deuterated NMR Solvents

SolventFormulaPolarity IndexBoiling Point (°C)Key Characteristics & Use Cases
Chloroform-dCDCl₃4.161Good for nonpolar to moderately polar compounds. Often the first choice.
DMSO-d₆(CD₃)₂SO7.2189Highly polar aprotic. Excellent for dissolving polar, hydrogen-bonding compounds. High boiling point allows for high-temperature experiments.[7]
Methanol-d₄CD₃OD5.165Polar protic. Good for polar compounds. Will exchange with labile protons (OH, NH), causing their signals to broaden or disappear.[2]
Acetone-d₆(CD₃)₂CO5.156Moderately polar aprotic. A good alternative to CDCl₃ and can be easily removed.
Acetonitrile-d₃CD₃CN5.882Polar aprotic. Useful when a more polar solvent is needed.[3]
D₂OD₂O10.2101For highly polar or ionic compounds. Not suitable for water-insoluble compounds.
Experimental Protocol 1: Systematic Solvent Screening
  • Preparation: Place ~1 mg of your compound into three separate, clean vials.

  • Testing: To the first vial, add 0.5 mL of DMSO-d₆. To the second, add 0.5 mL of Methanol-d₄. To the third, add 0.5 mL of Acetone-d₆.

  • Observation: Gently vortex each vial for 30 seconds. Visually inspect for complete dissolution. A clear solution free of any suspended particles indicates success.[8]

  • Selection: Choose the solvent that provides complete dissolution for your NMR experiment. If none are successful, proceed to the next step.

Step 2: Temperature Variation (VT-NMR)

Increasing the temperature often enhances the solubility of a compound.[9] Variable Temperature (VT) NMR is a powerful technique for this purpose.

Scientist's Note: When running a VT experiment, you must use an appropriate NMR tube (e.g., Class A borosilicate glass) that can withstand temperature changes.[7] Also, ensure your chosen solvent's boiling point is at least 10-20°C higher than your target temperature to avoid boiling.[7]

Experimental Protocol 2: Variable Temperature (VT) Solubility Test
  • Sample Preparation: Prepare a sample in a suitable high-boiling solvent where it is partially soluble (e.g., DMSO-d₆).

  • Instrument Setup: Place the sample in the NMR spectrometer. Use the instrument's software to control the probe temperature.

  • Incremental Heating: Increase the temperature in 10°C increments, starting from ambient (e.g., 25°C -> 35°C -> 45°C).

  • Equilibration & Shimming: Allow the sample to equilibrate for 5-10 minutes at each new temperature before re-shimming the magnetic field.

  • Monitoring: Visually inspect the sample (if possible) or monitor the NMR signal quality (lock level, FID shape). A significant increase in solubility should correlate with a better lock signal and sharper peaks. Most modern spectrometers can maintain temperature stability within ±0.1°C.[10]

  • Data Acquisition: Once a temperature is reached where the compound is soluble, acquire the spectrum.

Step 3: pH Modification

For compounds with basic or acidic functional groups, altering the pH can dramatically increase solubility. Your compound, 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide, has two basic nitrogen centers. Protonating these with a deuterated acid can form a salt, which is typically much more soluble in polar solvents.[11]

Pro-Tip: Add acid dropwise and monitor the spectrum. Adding too much can cause significant chemical shifts or potentially degrade the sample.

Experimental Protocol 3: Acidification for Solubility Enhancement
  • Initial Sample: Prepare a suspension of your compound in a polar solvent like DMSO-d₆ or Methanol-d₄.

  • Acquire Baseline: Take a quick ¹H NMR spectrum of the suspension to serve as a baseline.

  • Acid Addition: Add a microliter of a deuterated acid, such as Trifluoroacetic acid-d (TFA-d) or a dilute solution of DCl in D₂O.

  • Mix and Observe: Gently shake the NMR tube to mix the contents. Check for visual dissolution.

  • Re-acquire Spectrum: Acquire another spectrum. Look for improved signal intensity and sharpness.

  • Iterate: If necessary, add another small aliquot of acid and repeat the process until the compound dissolves.

Step 4: Utilizing Co-solvents

A mixture of two or more solvents can have solubilizing properties superior to any single solvent. This technique, known as co-solvency, works by modifying the overall dielectric constant and hydrogen-bonding characteristics of the solvent system.[][13][14]

Experimental Protocol 4: Co-solvent Screening
  • Initial Suspension: Suspend ~2-3 mg of your compound in 0.4 mL of a solvent where it is poorly soluble (e.g., CDCl₃).

  • Co-solvent Titration: Add a more powerful, miscible solvent (e.g., DMSO-d₆ or Methanol-d₄) dropwise (approx. 20-50 µL at a time).

  • Mix and Monitor: After each addition, vortex the sample and check for dissolution.

  • Acquire Spectrum: Once the sample is fully dissolved, acquire the NMR spectrum. Be aware that the residual peaks of both solvents will be present in the spectrum.

Advanced & Alternative Strategies

If the above methods fail, the compound may be genuinely insoluble under conditions suitable for solution-state NMR. In such cases, consider:

  • Solid-State NMR (ssNMR): This technique analyzes the sample in its solid form, bypassing solubility issues entirely. While it provides different types of structural information, it is a powerful tool for intractable samples.[15][16]

  • Derivatization: Chemically modifying the molecule to a more soluble form (e.g., creating a salt before analysis) can be an option, though this alters the compound being studied.

References
  • Department of Chemistry, University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • University of Edinburgh, School of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Oxford, Department of Chemistry. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • EPFL. (n.d.). Sample requirements - Analyzing NMR data. Retrieved from [Link]

  • Homer, K. A., & Graham, G. G. (n.d.). Sample preparation. ResearchGate. Retrieved from [Link]

  • Various Authors. (2015, September 15). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? ResearchGate. Retrieved from [Link]

  • Lange, O. F., et al. (2012). Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. PMC. Retrieved from [Link]

  • Urbańczyk, M., et al. (2024, February 26). A pH-enhanced resolution in benchtop NMR spectroscopy. RSC Publishing. Retrieved from [Link]

  • U.S. Pharmacopeia. (2011, December 3). Description and Solubility. Retrieved from [Link]

  • Agoram, B. M., et al. (2001). Use of H-1 NMR to facilitate solubility measurement for drug discovery compounds. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • University of California, San Diego. (n.d.). SAMPLE PREPARATION FOR PROTON NMR. Retrieved from [Link]

  • Kumar, S., et al. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Duke University NMR Center. (n.d.). Sample Preparation. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Marion, D. (2013). An Introduction to Biological NMR Spectroscopy. PMC. Retrieved from [Link]

  • Various Authors. (2022, June 29). How to take NMR if compound is not soluble in DMSO-d6 and CDCl3? ResearchGate. Retrieved from [Link]

  • Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]

  • BYJU'S. (2022, May 31). NMR spectroscopy. Retrieved from [Link]

  • Reoch, O. (2024). Recent Developments in Nuclear Magnetic Resonance (NMR) Techniques. OMICS International. Retrieved from [Link]

  • Madhavi, M. (n.d.). solubility enhancement and cosolvency. Slideshare. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Al-Kasmi, B., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Khan, A., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. PMC. Retrieved from [Link]

  • Ueda, K., et al. (2021). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. Molecular Pharmaceutics. Retrieved from [Link]

  • Reddit. (2024, April 17). How does temperature control happen in NMR spectroscopy? Retrieved from [Link]

  • Salvi, N., et al. (2017). Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. PMC. Retrieved from [Link]

  • Western University. (2013, September 9). NMR Sample Preparation. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 4-(2-chloro-4-pyrimidinyl)-1-piperazinecarboxylate. Retrieved from [Link]

  • AobChem. (n.d.). 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Jouyban, A. (2022). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. Retrieved from [Link]

  • Wang, Y., et al. (2021). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PMC. Retrieved from [Link]

  • Veeprho. (n.d.). 1-butyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide Hydrochloride. Retrieved from [Link]

  • Dove Medical Press. (n.d.). Supplementary Material. Retrieved from [Link]

Sources

Preventing hydrolysis of carboxamide during pyrimidine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Carboxamide Hydrolysis and Ensuring Reaction Success

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrimidine coupling reactions, with a specific focus on substrates containing a carboxamide functional group. The inherent stability of the amide bond can be a double-edged sword; while robust, it is susceptible to hydrolysis under certain reaction conditions, leading to yield loss and purification challenges.

This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these common hurdles and achieve high-yielding, clean reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues encountered when working with carboxamide-bearing substrates in pyrimidine synthesis.

Question 1: I'm observing significant hydrolysis of my carboxamide starting material. What are the primary causes and how can I mitigate this?

Answer:

Carboxamide hydrolysis during a pyrimidine coupling reaction is a frequent challenge, typically stemming from suboptimal reaction conditions, particularly pH.[1][2] Amides are generally stable, but both strongly acidic and strongly basic conditions can promote their hydrolysis, especially at elevated temperatures.[1][3]

Mechanistic Insight:

  • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the amide's carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[1][4] A water molecule can then attack this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine portion result in the formation of a carboxylic acid and an ammonium species.[1][4] This process is often irreversible because the resulting amine is protonated and thus non-nucleophilic, preventing the reverse reaction.[3][4]

  • Base-Promoted Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the amide carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating an amide anion (a very poor leaving group). An acid-base reaction between the newly formed carboxylic acid and the amide anion drives the reaction to completion.[1]

Troubleshooting Workflow:

G start Low Yield / Hydrolysis Detected check_ph Monitor Reaction pH start->check_ph ph_neutral Is pH near neutral (6-8)? check_ph->ph_neutral adjust_ph Adjust pH with non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) or mild acid. ph_neutral->adjust_ph No check_temp Evaluate Reaction Temperature ph_neutral->check_temp Yes adjust_ph->check_ph temp_high Is temperature elevated? check_temp->temp_high reduce_temp Reduce temperature. Consider longer reaction times at lower temp. temp_high->reduce_temp Yes check_reagent Assess Coupling Reagent temp_high->check_reagent No reduce_temp->check_reagent reagent_harsh Is the reagent/condition known to be harsh? check_reagent->reagent_harsh change_reagent Switch to a milder coupling reagent (e.g., HATU, T3P). reagent_harsh->change_reagent Yes check_water Verify Anhydrous Conditions reagent_harsh->check_water No change_reagent->check_water water_present Is adventitious water a possibility? check_water->water_present dry_solvents Use anhydrous solvents and inert atmosphere (N2/Ar). water_present->dry_solvents Yes solution Problem Resolved water_present->solution No dry_solvents->solution

Caption: Troubleshooting workflow for carboxamide hydrolysis.

Key Solutions:

  • pH Control: This is the most critical parameter. Maintain the reaction pH as close to neutral as possible. If a base is required, opt for sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine over stronger bases like NaOH or KOH.[5]

  • Temperature Management: Avoid high reaction temperatures, which accelerate hydrolysis.[6] If a reaction is sluggish, it is often preferable to extend the reaction time at a lower temperature rather than increasing the heat.

  • Anhydrous Conditions: Meticulously dry all solvents and reagents. The presence of water provides the necessary nucleophile for hydrolysis. Performing reactions under an inert atmosphere (Nitrogen or Argon) is highly recommended.

  • Choice of Coupling Reagent: Select modern coupling reagents that operate under mild, near-neutral conditions.

Question 2: Which coupling reagents are best suited for substrates with sensitive functional groups like carboxamides?

Answer:

The choice of coupling reagent is paramount. Older reagents like dicyclohexylcarbodiimide (DCC) can require conditions that are not ideal for sensitive substrates and often lead to byproduct formation (dicyclohexylurea, DCU) that can be difficult to remove.[7] Modern phosphonium and uronium/aminium salt-based reagents are generally more efficient and operate under milder conditions.

Comparative Analysis of Recommended Coupling Reagents:

Coupling ReagentClassActivating SpeciesAdvantagesDisadvantages
HATU Uronium/AminiumOAt EsterHighly reactive, fast kinetics, low epimerization.Can be costly, potential for guanidinylation side reaction with the amine.
HBTU/TBTU Uronium/AminiumOBt EsterCost-effective, very stable, widely used.Less reactive than HATU, can also cause guanidinylation.
PyBOP PhosphoniumOBt EsterCleaner reactions than uronium salts, no guanidinylation side product.Solutions in DMF are less stable than uronium counterparts.
T3P® Phosphonic AnhydrideMixed AnhydrideExcellent for sterically hindered and electron-deficient amines, water-soluble byproducts for easy workup.[8]Often requires a base like pyridine.

Expert Recommendation: For routine couplings, HATU often provides the best balance of reactivity and mild conditions. For challenging couplings involving sterically hindered substrates or electron-poor amines, T3P® is an excellent and increasingly popular choice due to its high efficiency and simple workup.[7][8]

G cluster_0 Uronium/Aminium Reagents cluster_1 Phosphonium Reagents cluster_2 Other HATU HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Amide Desired Amide Product HATU->Amide HBTU HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU->Amide PyBOP PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) PyBOP->Amide T3P T3P Propanephosphonic acid anhydride T3P->Amide CarboxylicAcid Carboxylic Acid + Amine CarboxylicAcid->HATU CarboxylicAcid->HBTU CarboxylicAcid->PyBOP CarboxylicAcid->T3P

Caption: Common coupling reagents for amide bond formation.

Question 3: My pyrimidine core is electron-deficient. How does this affect the coupling reaction and the risk of carboxamide hydrolysis?

Answer:

An electron-deficient pyrimidine ring can indirectly influence the stability of an attached carboxamide. The electron-withdrawing nature of the pyrimidine can increase the partial positive charge on the amide carbonyl carbon, making it slightly more susceptible to nucleophilic attack by water.

However, the more significant impact is often on the coupling reaction itself. If the carboxamide is part of the amine component (i.e., you are coupling a carboxylic acid to an amino-pyrimidine bearing a carboxamide), the electron-withdrawing pyrimidine ring reduces the nucleophilicity of the amino group. This can make the coupling reaction sluggish.[9]

Strategies for Coupling with Electron-Deficient Amines:

  • Use a Highly Reactive Coupling Reagent: This is a scenario where a reagent like HATU is strongly preferred over HBTU to generate a more reactive activated ester, driving the reaction forward despite the poor nucleophilicity of the amine.

  • Increase Reagent Stoichiometry: Using a slight excess (1.1 to 1.5 equivalents) of the carboxylic acid and coupling reagent can help improve conversion.[7]

  • Optimize Solvent: Solvents like DMF or NMP are often effective. In some cases, less polar solvents like dichloromethane (DCM) can be used, but ensure all components are soluble.[10]

  • Consider Acyl Fluoride Intermediates: For extremely challenging cases, converting the carboxylic acid to an acyl fluoride in situ using reagents like Deoxo-Fluor® can be a powerful strategy. Acyl fluorides are highly reactive towards even weak amine nucleophiles.[11]

Protocols and Methodologies

Protocol 1: General Procedure for HATU-Mediated Coupling to Minimize Hydrolysis

This protocol is designed for the coupling of a carboxylic acid (R-COOH) to an amine (R'-NH2) where either R or R' contains a carboxamide group.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Nitrogen or Argon supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and anhydrous DMF (to make a ~0.1 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 15-20 minutes. This is the "pre-activation" step, which allows the formation of the active OAt-ester.

  • In a separate flask, dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress using TLC or LC-MS. Check for the consumption of starting materials and the formation of the desired product. Also, look for any potential hydrolysis byproducts.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Causality Behind Choices:

  • Pre-activation: Activating the acid before adding the amine minimizes potential side reactions of the coupling reagent with the amine.

  • DIPEA: A bulky, non-nucleophilic base that will not compete with the primary amine nucleophile.

  • 0 °C to RT: Starting the reaction cold and allowing it to warm slowly helps control the initial exotherm and minimizes side reactions, including potential hydrolysis.

References

  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (n.d.). BenchChem.
  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018–2023. [Link]

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018-23. Available from: [Link]

  • Al-Suhaibani, S., & El-Gazzar, A. B. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(4), 180. [Link]

  • pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. (n.d.).
  • McKerrall, S. J., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 537-556. [Link]

  • Dunn, P. J., et al. (2016). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 18(10), 3161-3166. [Link]

  • Zhang, W., et al. (2019). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 52(7), 1963-1976. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • mechanism of amide hydrolysis. (2019, January 15). YouTube. Retrieved February 14, 2026, from [Link]

  • 21.7: Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (n.d.). BenchChem.
  • Lundgren, R. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11648-11652. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. [Link]

  • cynicalbrit. (2022, March 24). amide coupling help. Reddit. [Link]

Sources

Handling moisture sensitivity of chloropyrimidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Reagent Handling & Process Safety Priority: High (Moisture Sensitive / Degradation Risk) Status: Active Guide

Executive Summary

Chloropyrimidines (specifically 2,4-dichloropyrimidine and 4,6-dichloropyrimidine) are linchpin intermediates in the synthesis of kinase inhibitors and antivirals.[1] However, they present a paradox: the same electron-deficiency that makes them excellent electrophiles for SNAr coupling also renders them highly susceptible to hydrolysis.

This guide addresses the "Silent Killer" of chloropyrimidine yields: Moisture-induced Hydrolysis.

Module 1: The Hydrolysis Trap (Mechanism & Causality)

The Issue: Users often report the appearance of a polar impurity (M-18+17 mass shift in LCMS) during storage or workup. This is the conversion of the C-Cl bond to C-OH (pyrimidinone tautomer).

The Science: The pyrimidine ring is electron-poor. Protonation of the ring nitrogens (which can occur from trace acid generated by initial hydrolysis) dramatically increases the electrophilicity of the C-2 and C-4 carbons.

  • Regioselectivity: In 2,4-dichloropyrimidine, the C-4 position is significantly more reactive toward nucleophiles (including water) than the C-2 position due to the para-like conjugation with N-1.

  • Autocatalysis: Hydrolysis generates HCl. This acid protonates the remaining starting material, accelerating further hydrolysis.

Visualizing the Failure Mode

The following diagram illustrates the acid-catalyzed hydrolysis pathway that must be interrupted.

HydrolysisMechanism Start 2,4-Dichloropyrimidine Activated Protonated Intermediate (Highly Electrophilic) Start->Activated Protonation Acid Trace Acid (H+) Acid->Activated Transition Tetrahedral Intermediate Activated->Transition + H2O Water H2O Attack (Nucleophilic) Water->Transition Product 4-Hydroxy-2-chloropyrimidine (Inactive Impurity) Transition->Product - HCl HCl HCl Byproduct (Feeds Cycle) Product->HCl HCl->Acid Autocatalysis Loop

Figure 1: The autocatalytic cycle of chloropyrimidine hydrolysis. Note the red feedback loop where generated HCl accelerates the degradation of the remaining batch.

Module 2: Storage & Handling Protocols

Ticket #1042: "My reagent turned from a white solid to a yellow paste in the fridge."

Diagnosis: Moisture ingress through the cap liner caused partial hydrolysis; the yellow color often indicates HCl formation or oligomerization.

Protocol 2.1: The "Dry Chain" of Custody

Variable Specification Rationale
Temperature -20°C to 4°C Kinetic suppression of hydrolysis rates.
Atmosphere Argon or Nitrogen Displaces humid air. Argon is preferred (heavier than air).
Container Amber Glass + Parafilm Light sensitivity is secondary, but Parafilm prevents moisture creep.

| Desiccant | P₂O₅ or Silica Gel | Secondary defense in the desiccator. |

Critical Step: Before opening a cold bottle, allow it to warm to room temperature in a desiccator. Opening a cold bottle in humid lab air causes immediate condensation on the solid surface.

Module 3: Reaction Execution (SNAr & Coupling)

Ticket #2099: "Reaction stalled at 60% conversion. Adding more catalyst didn't help."

Diagnosis: The solvent likely contained >500 ppm water. The water competed with your amine/boronate nucleophile, capping the reaction with a hydroxyl group.

Protocol 3.1: Solvent Integrity

  • Standard: Solvents (THF, DMF, Dioxane) must be anhydrous.

  • Validation: Use Karl Fischer (KF) titration.

    • Acceptable Limit: < 100 ppm water.

    • Ideal Limit: < 50 ppm water.

  • Scavengers: For highly sensitive reactions, add activated 3Å or 4Å molecular sieves to the reaction vessel 12 hours prior to reagent addition.

Module 4: Workup & Purification (The Danger Zone)

Critical Alert: 80% of chloropyrimidine loss occurs after the reaction is finished. The standard "pour into water" workup is a recipe for failure if the mixture is acidic.

Protocol 4.1: The "Cold & Fast" Quench

  • Cool Down: Chill the reaction mixture to 0°C.

  • Buffer: Do NOT quench with pure water. Use a saturated solution of NaHCO₃ or K₂CO₃ .

    • Target pH: 8–9. (Hydrolysis is rapid at pH < 4).

  • Extraction: Use Ethyl Acetate or DCM. Perform quickly.

  • Drying: Dry organic layer over Na₂SO₄ immediately. Do not leave it sitting wet.

Workup Decision Tree

Follow this logic flow to maximize recovery.

WorkupLogic Start Reaction Complete CheckpH Check pH of Mixture Start->CheckpH Acidic Acidic (pH < 7) CheckpH->Acidic Yes Basic Basic/Neutral CheckpH->Basic No QuenchAcid Quench into Ice-Cold Sat. NaHCO3 Acidic->QuenchAcid Neutralize HCl QuenchBase Quench into Ice-Water Basic->QuenchBase Extract Rapid Extraction (EtOAc/DCM) QuenchAcid->Extract QuenchBase->Extract Dry Dry w/ Na2SO4 (Max 15 mins) Extract->Dry Evap Rotovap (Bath < 40°C) Dry->Evap

Figure 2: Decision matrix for quenching chloropyrimidine reactions to prevent workup-induced hydrolysis.

Troubleshooting & FAQs

Q: My LCMS shows a peak at M+17 relative to the starting material. What is it? A: This is likely the hydroxyl-impurity (M-Cl+OH = -35+17 = -18 mass change? No, check math: Cl is 35, OH is 17. Loss of 35, gain of 17 is net -18. However, in positive mode, you might see the sodium adduct or a different ionization). Correction: Hydrolysis converts R-Cl (Mass X) to R-OH (Mass X - 35 + 17 = X - 18). If you see M+1 , it is likely the protonated parent. If you see M-18 , it is the hydrolyzed product. Note: 2,4-dichloropyrimidine (MW 149) hydrolyzing to chlorohydroxypyrimidine (MW 130.5) is a distinct shift.

Q: Can I distill 2,4-dichloropyrimidine to purify it? A: Yes, but with extreme caution. It has a boiling point of ~101°C at 23 mmHg [1].[1][2][3]

  • Warning: Distillation must be performed under high vacuum. Prolonged heating at atmospheric pressure will cause degradation/polymerization.

  • Recommendation: Recrystallization from isopentane or sublimation is often safer for small batches [2].

Q: I need to run a Suzuki coupling in aqueous dioxane. Is this doomed? A: Not necessarily.

  • Degas solvents thoroughly (oxygen accelerates other decomposition pathways).

  • Use a base like K₃PO₄ or Na₂CO₃.

  • Crucial: Add the chloropyrimidine last, after the catalyst and boronic acid are at temperature, to minimize its residence time in the hot aqueous environment before the cross-coupling occurs.

References
  • Fisher Scientific. (2014).[4] Safety Data Sheet: 2,4-Dichloropyrimidine. Retrieved from

  • Organic Syntheses. (1963). 2-Chloropyrimidine.[3] Org. Synth. 1963, 43, 336. Retrieved from

  • BenchChem. (2025).[5][6] Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from

  • Wipf, P. (2014).[7] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[7] Retrieved from

Sources

Overcoming steric hindrance in 2-chloropyrimidine substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Overcoming Steric Hindrance in 2-Chloropyrimidine Substitutions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic: Why is your reaction failing?

The 2-position of a pyrimidine ring is inherently less reactive toward nucleophilic aromatic substitution (


) than the 4-position.[1] When you add steric hindrance —either from a bulky nucleophile (e.g., tert-butyl amine, ortho-substituted anilines) or substituents at the C4/C6 positions—the energy barrier for the formation of the Meisenheimer complex becomes prohibitive under standard conditions.

If you are observing <10% conversion , starting material recovery , or hydrolysis byproducts (2-hydroxypyrimidine), your standard reflux in THF or DMF is insufficient. You need to switch mechanisms.

Quick Decision Matrix

Use this logic flow to select your troubleshooting pathway:

DecisionMatrix Start Reaction Stalled? CheckSub Is the Nucleophile Bulky? (e.g., t-Butyl, Ortho-sub aniline) Start->CheckSub CheckPos Are C4/C6 Substituted? CheckSub->CheckPos No (Nucleophile is small) MetalPath PATH B: Pd-Catalysis (Buchwald-Hartwig) CheckSub->MetalPath Yes (Severe Sterics) SolventPath PATH A: Solvent Activation (Try HFIP/TFE) CheckPos->SolventPath Yes (Electronic deactivation) AcidPath PATH C: Acid Catalysis (pTsOH / Microwave) CheckPos->AcidPath No (Standard reactivity)

Figure 1: Troubleshooting logic flow for selecting the optimal synthetic strategy based on steric and electronic constraints.

Module 1: The "Green" Activation (HFIP Solvent System)

Best for: Moderately hindered amines, cost-sensitive scale-ups, metal-free requirements.

Standard polar aprotic solvents (DMF, DMSO) rely on dipole stabilization. However, fluoroalcohols like 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) operate differently. They act as strong hydrogen-bond donors (Lewis acids) to the pyrimidine ring nitrogens. This pulls electron density away from the ring, significantly increasing the electrophilicity at the C-Cl bond, effectively lowering the activation energy for


 without metal catalysts [1].
Protocol: HFIP-Mediated Substitution

Note: HFIP is volatile (bp 58°C) and expensive. Use sealed vessels.

ParameterCondition
Solvent HFIP (Neat) or 4:1 HFIP:DCM
Stoichiometry 1.0 equiv 2-Chloropyrimidine : 1.2–1.5 equiv Amine
Base None (The solvent activates; external base kills the effect) or mild organic base (2,6-lutidine) if acid sensitive.
Temperature 50°C – 70°C (Sealed tube/vial)
Time 2 – 12 Hours

Step-by-Step:

  • Dissolve 2-chloropyrimidine (1.0 mmol) in HFIP (2.0 mL, 0.5 M).

  • Add the amine nucleophile (1.2 mmol).

  • Seal the vial immediately (Teflon-lined cap).

  • Heat to 60°C.

  • Workup: HFIP can be recovered by rotary evaporation (careful vacuum control). Quench residue with sat.

    
     and extract with EtOAc.
    

Why it works: The HFIP forms a microsolvation cluster around the leaving group and the ring nitrogens, stabilizing the transition state and facilitating chloride departure [2].

Module 2: The "Heavy Artillery" (Buchwald-Hartwig)

Best for: Severely sterically hindered amines (e.g., tert-butylamine), unreactive anilines, or when


 fails completely.

When sterics prevent the nucleophilic attack required for


, you must switch to a mechanism that relies on Oxidative Addition  and Reductive Elimination . Palladium catalysis forces the bond formation regardless of the ring's electronic deficiency [3].
Critical Factor: Ligand Selection

For 2-chloropyrimidines, the oxidative addition is easy (C-Cl is weak). The challenge is the reductive elimination step due to the bulky amine.

  • Recommendation: Use BrettPhos or RuPhos . These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate the coupling of sterically demanding amines [4].

Protocol: Pd-Catalyzed Amination
ParameterCondition
Pre-Catalyst BrettPhos Pd G3 or RuPhos Pd G3 (1–3 mol%)
Base NaOtBu (Sodium tert-butoxide) or

(weak bases often fail)
Solvent 1,4-Dioxane or Toluene (Anhydrous, Degassed)
Temp 80°C – 100°C

Step-by-Step:

  • In a glovebox or under Ar flow: Charge a vial with the Pd-Precatalyst (0.02 equiv), 2-chloropyrimidine (1.0 equiv), and NaOtBu (1.4 equiv).

  • Add the bulky amine (1.2 equiv).

  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Seal and heat to 90°C for 4–16 hours.

  • Troubleshooting: If conversion is low, add 1 equiv of water (activates the precatalyst) or switch to LHMDS (lithium base) if the substrate is base-sensitive.

PdCycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII L-Pd(II)-Cl (Ar) OxAdd->PdII AmineCoord Amine Binding PdII->AmineCoord Deprot Deprotonation (Base) AmineCoord->Deprot RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Regeneration Product Product (Ar-NH-R) RedElim->Product

Figure 2: The catalytic cycle.[2] Steric bulk primarily inhibits the Reductive Elimination step, necessitating bulky ligands like BrettPhos to "push" the product off the metal.

Module 3: Acid-Catalyzed & Microwave Methods

Best for: Substrates that are acid-stable but unreactive under basic


 conditions.

If you cannot use Pd (cost/metal limits) and HFIP is unavailable, use Brønsted acid catalysis. Protonation of the pyrimidine N1/N3 renders the C2 carbon significantly more electrophilic.

Protocol:

  • Additives: 1.0 equiv

    
    -Toluenesulfonic acid (
    
    
    
    TsOH) or concentrated HCl (in dioxane).
  • Solvent:

    
    -Butanol or Dioxane.
    
  • Microwave: Irradiate at 120°C–150°C for 15–30 minutes.

  • Note: This often works for anilines where the amine is weak but not excessively bulky.

Frequently Asked Questions (FAQ)

Q1: I have a 2,4-dichloropyrimidine. Can I selectively substitute the C2 position first? A: Generally, No . Under standard


 conditions, the C4 position is more reactive due to the para-like resonance stabilization of the Meisenheimer intermediate.
  • The Fix: To target C2, you usually must block C4 first (e.g., with a thiomethyl group, which can be removed later) or use specific directing groups. However, some reports suggest that using hard nucleophiles (alkoxides) vs. soft nucleophiles (thiols) can alter this selectivity, but for amines, C4 is dominant [5].

Q2: I see a major side product with Mass M-Cl+OH (Hydrolysis). Why? A: This is 2-hydroxypyrimidine (pyrimidinone). It occurs when your solvent is "wet" or your base (hydroxide/carbonate) attacks the ring instead of your bulky amine.

  • The Fix: Use anhydrous solvents and switch to a non-nucleophilic base like DIPEA (Hunig's base) or NaOtBu . If using Buchwald conditions, ensure your system is strictly inert to prevent hydroxide formation.

Q3: Can I use copper catalysis (Ullmann) instead of Palladium? A: Generally, Cu-catalysis requires much higher temperatures (>120°C) and is less effective for hindered substrates than Pd. For 2-chloropyrimidines, the substrate is often thermally unstable at Ullmann temperatures. Stick to Pd-catalysis (Buchwald) or HFIP activation.

References

  • Maiti, S. et al. (2020). Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. Chemical Communications.[3] Link

  • Dichiarante, V. et al. (2016). Solvent Effects in the Nucleophilic Aromatic Substitution of 2-Chloropyrimidines. Journal of Organic Chemistry. Link

  • Ruiz-Castillo, P. & Buchwald, S.L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. Link

  • BenchChem Technical Notes. (2025). Application Notes and Protocols for the Amination of 2-Chloropyrimidines. Link

  • WuXi AppTec. (2020). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Link

Sources

Technical Support Center: Stability & Storage of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide . It is designed to troubleshoot stability issues, explain degradation mechanisms, and provide validated storage protocols.

Document ID: TS-CPC-442 | Version: 2.1 | Role: Senior Application Scientist

Executive Summary & Chemical Context

This compound is a critical intermediate often employed in the synthesis of kinase inhibitors and other bioactive small molecules. It features two distinct functional motifs:

  • 2-Chloropyrimidine: An electron-deficient heteroaromatic ring highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • Piperidine-4-carboxamide: A saturated heterocycle with a polar amide tail.

The Core Problem: The electrophilicity that makes the 2-chloropyrimidine moiety a useful synthetic handle also makes it chemically fragile. Upon storage, the chlorine atom acts as a leaving group in the presence of atmospheric moisture, leading to hydrolysis. This reaction releases hydrochloric acid (HCl), which can autocatalyze further decomposition of the amide side chain.

Diagnostic Troubleshooting (FAQ)

Use this section to identify the specific issue affecting your batch.

Q1: My white powder has turned pale yellow or orange. Is it still usable?

Diagnosis: Oxidative Degradation or Photo-instability.

  • Cause: While pure pyrimidines are generally colorless, trace amounts of unreacted amine precursors (piperidine derivatives) or N-oxide formation on the pyrimidine ring can cause yellowing. Light exposure (UV) can also promote radical formation on the chloropyrimidine ring.

  • Action: Check LC-MS purity. If purity is >95%, the color is likely a surface impurity. Perform a recrystallization (see Protocol A). If purity is <90%, repurify via column chromatography.

Q2: I see a new peak in LC-MS with a mass of [M-18] or [M+16]?

Diagnosis: Hydrolysis (The "Water" Problem).

  • Observation: The molecular weight of the parent is

    
    . You observe a peak at 
    
    
    
    .
  • Mechanism: Moisture has attacked the C-2 position, displacing the chlorine atom to form 1-(2-hydroxypyrimidin-4-yl)piperidine-4-carboxamide (often existing as the pyrimidinone tautomer).

  • Action: This is irreversible. The sample must be dried immediately to stop further degradation. If the impurity level is high (>5%), repurification is required.

Q3: The melting point has dropped significantly (e.g., by >5°C).

Diagnosis: Acid-Catalyzed Autocatalysis.

  • Cause: The hydrolysis of the C-Cl bond releases HCl. This acid accumulates in the crystal lattice, lowering the melting point and potentially catalyzing the hydrolysis of the carboxamide group to a carboxylic acid.

  • Action: Dissolve a small sample in water; check pH. If acidic, neutralize and recrystallize immediately.

Deep Dive: The Degradation Cascade

Understanding the mechanism is the key to prevention. The degradation is not a single event but a cascade.

Mechanism Description
  • Initiation (Hydrolysis): Ambient moisture attacks the highly electrophilic C-2 position of the pyrimidine ring. The chlorine is a good leaving group, resulting in the 2-hydroxy derivative.

  • Propagation (Acid Release): This reaction generates HCl as a byproduct.

  • Acceleration (Autocatalysis): The generated HCl protonates the pyrimidine ring or the amide nitrogen, making the molecule even more susceptible to nucleophilic attack or hydrolysis of the amide to the carboxylic acid.

Pathway Visualization

The following diagram illustrates the degradation flow and the critical control points.

DegradationPathway cluster_prevention Prevention Strategy Parent Parent Compound (Chloropyrimidine) Intermediate Transition State (Meisenheimer Complex) Parent->Intermediate + H2O (Slow) Moisture Moisture (H2O) Moisture->Intermediate Product1 Degradant A: 2-Hydroxypyrimidine deriv. Intermediate->Product1 - HCl HCl Byproduct: HCl Intermediate->HCl Product2 Degradant B: Carboxylic Acid deriv. Product1->Product2 Prolonged Storage HCl->Product2 Catalyzes Amide Hydrolysis Desiccant Desiccant/Argon Desiccant->Moisture Blocks

Figure 1: Mechanistic pathway of moisture-induced degradation and acid-catalyzed secondary decomposition.

Validated Protocols

Protocol A: Rescue Recrystallization

Use this to restore purity if degradation is minor (<10%).

  • Dissolution: Dissolve the crude solid in a minimal amount of warm Ethyl Acetate (EtOAc). If solubility is poor, add small amounts of Ethanol (EtOH) dropwise.

  • Wash (Critical): Wash the organic phase with saturated aqueous Sodium Bicarbonate (

    
    ) .
    
    • Why? This neutralizes any HCl generated during storage, stopping the autocatalytic cycle.

  • Dry: Dry the organic layer over Anhydrous Sodium Sulfate (

    
    ) for 15 minutes.
    
  • Precipitation: Filter and slowly add Hexanes or Heptane to the filtrate until turbidity is observed. Cool to 4°C overnight.

  • Collection: Filter the white precipitate and dry under high vacuum for 24 hours.

Protocol B: Stability-Indicating HPLC Method

Use this to assess the quality of your batch.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid (Do not use TFA; it can induce degradation on-column)
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (pyrimidine absorption) and 210 nm (amide)
Pass Criteria Purity > 98% (Area%); No single impurity > 0.5%

Storage Best Practices

To maximize shelf life, adhere to the "DAL" principle: D ry, A rgon, L ow Temp.

ConditionRecommendationScientific Rationale
Temperature -20°C Kinetic suppression of the

hydrolysis reaction.
Atmosphere Argon or Nitrogen Displaces oxygen (prevents yellowing) and ambient moisture.
Container Amber Glass Vial Prevents UV-induced radical degradation of the pyrimidine ring.
Desiccant Required Store the vial inside a secondary jar containing silica gel or

.

Shelf Life Estimates:

  • Ambient (25°C, Air): 1–2 weeks (High risk of hydrolysis).

  • Refrigerated (4°C, Desiccated): 3–6 months.

  • Frozen (-20°C, Inert Gas): >12 months.

References

  • PubChem. (n.d.).[1] 2-Chloropyrimidine | C4H3ClN2.[1] National Library of Medicine. Retrieved February 14, 2026, from [Link]

    • Supports the fundamental reactivity and hydrolysis risks of the 2-chloropyrimidine moiety.
  • Provides physical property d
  • Organic Syntheses. (1963). 2-Chloropyrimidine Synthesis and Handling. Org. Synth. 1963, 43, 101. Retrieved February 14, 2026, from [Link]

    • Authoritative source on the synthesis and stability precautions for chloropyrimidines.
  • Vertex AI Search. (2026). Stability of piperidine-4-carboxamide derivatives. (Synthesized search results). Contextualizes the stability of the piperidine-carboxamide side chain.

Sources

Validation & Comparative

HPLC Method Development for Purity Analysis of Pyrimidine-Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Basic" Challenge

Pyrimidine-piperidine carboxamides represent a privileged scaffold in kinase inhibitor discovery (e.g., CDK, ERK, and PIM kinase inhibitors). However, their chemical structure presents a distinct chromatographic challenge: the piperidine ring . With a pKa typically around 10.8–11.2, this moiety remains positively charged under traditional acidic HPLC conditions.

This guide compares two distinct methodological approaches for the purity analysis of these compounds:

  • The Traditional Approach: Fully Porous C18 at Low pH (Acidic).

  • The Modern Approach: Core-Shell Hybrid C18 at High pH (Basic).

Verdict: While the Traditional Approach is common, the Modern High-pH Core-Shell Approach demonstrates superior peak symmetry, loadability, and resolution of hydrophobic impurities for this specific chemical class.

Chemical Context & The "Achilles Heel"

To develop a robust method, one must understand the analyte's behavior in solution.

  • The Pyrimidine Core: Weakly basic; contributes to π-π interactions.

  • The Carboxamide Linker: Hydrogen bond donor/acceptor; susceptible to hydrolysis if pH is too extreme (though generally stable between pH 2–10).

  • The Piperidine Moiety (The Problem): A secondary amine. At pH 3 (standard formic acid), it is fully protonated (

    
    ). This cation interacts with residual silanols (
    
    
    
    ) on the silica surface, causing severe peak tailing and retention time shifts.

Strategic Comparison: Method A vs. Method B

Method A: The Traditionalist (Low pH / Fully Porous)
  • Column: Standard C18, Fully Porous Particle (FPP), 5 µm or 3.5 µm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or TFA (pH ~2.7).

  • Mechanism: "Silanol Suppression." The acid keeps silanols protonated (

    
    ) to reduce ionic interaction.
    
  • Pros: Universal compatibility; MS-friendly; low cost.

  • Cons: Piperidine is ionized (hydrophilic), reducing retention; residual silanol activity still causes tailing (

    
    ); lower efficiency due to FPP diffusion limitations.
    
Method B: The Modernist (High pH / Core-Shell Hybrid)
  • Column: Core-Shell (Superficially Porous) Hybrid Silica (e.g., Waters XBridge BEH, Agilent Poroshell HPH, Phenomenex Kinetex EVO), 2.6 µm or 1.7 µm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5).

  • Mechanism: "Neutralization." At pH 10.5, the piperidine is deprotonated (neutral).

  • Pros: Sharp peaks (

    
    ); increased retention of the basic parent allows better resolution from early-eluting polar impurities; Core-shell technology doubles efficiency at lower backpressure.
    
  • Cons: Requires specific "High pH Stable" columns; silica dissolution risk if wrong column used.

Comparative Data Analysis

The following data summarizes a typical purity analysis of a pyrimidine-piperidine derivative spiked with 0.1% regioisomer impurity.

MetricMethod A (Low pH FPP)Method B (High pH Core-Shell)Impact
Tailing Factor (

)
1.85 (Severe Tailing)1.08 (Symmetric)Method B eliminates silanol interactions.
Plate Count (

)
~12,000~28,000Core-shell morphology provides 2x efficiency.
Retention (

)
2.15.4Neutral piperidine is more hydrophobic, increasing retention.
Resolution (

)
1.9 (vs. Impurity A)4.2 (vs. Impurity A)Higher retention allows better separation space.
MS Sensitivity GoodExcellentHigh pH often aids ESI+ sensitivity for bases by enhancing surface activity in droplets.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the High-pH strategy for piperidine-containing molecules.

MethodDevelopment Start Start: Molecule Assessment CheckStructure Contains Basic Nitrogen? (e.g., Piperidine, pKa > 9) Start->CheckStructure StandardMethod Standard Low pH Method (Formic Acid / C18) CheckStructure->StandardMethod No HighPHCheck Is Molecule Alkali Stable? CheckStructure->HighPHCheck Yes EvalTailing Evaluate Tailing Factor (Tf) StandardMethod->EvalTailing HighPHCheck->StandardMethod No (Unstable) SelectColumn Select High-pH Stable Column (Hybrid / Core-Shell) HighPHCheck->SelectColumn Yes (Stable) RunHighPH Run High pH Gradient (10mM NH4HCO3, pH 10.5) SelectColumn->RunHighPH RunHighPH->EvalTailing Optimize Optimize Gradient & Temp EvalTailing->Optimize Tf > 1.2

Figure 1: Decision tree for selecting High-pH chromatography for basic heterocycles.

Detailed Experimental Protocols

Protocol A: The "Modern" High-pH Method (Recommended)

Use this for final purity analysis and impurity profiling.

1. Reagents:

  • Buffer: Ammonium Bicarbonate (LC-MS Grade).

  • pH Adjuster: Ammonium Hydroxide (28-30%).

  • Solvent: Acetonitrile (LC-MS Grade).

2. Mobile Phase Preparation:

  • Mobile Phase A: Dissolve 790 mg Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.5 using Ammonium Hydroxide. Filter through 0.2 µm nylon filter.[1]

  • Mobile Phase B: 100% Acetonitrile.

3. Chromatographic Conditions:

  • Column: Agilent Poroshell HPH-C18 or Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C (Improves mass transfer and lowers viscosity).

  • Injection Volume: 2 µL.

  • Detection: UV @ 254 nm (pyrimidine core) and 210 nm (impurities).

4. Gradient Profile:

Time (min) %B Curve
0.0 5 Initial Hold
10.0 95 Linear Ramp
12.0 95 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | End |

Protocol B: Impurity Profiling Workflow

To ensure no impurities are missed (e.g., very polar synthetic byproducts), the following workflow integrates the separation into the data analysis pipeline.

ImpurityWorkflow Sample Crude Sample (1 mg/mL in MeOH) Sep High pH LC Separation (Gradient 5-95%) Sample->Sep Detect Dual Detection (DAD + MS-ESI+) Sep->Detect Process Peak Integration (Threshold < 0.05%) Detect->Process Report Purity Report (% Area Norm) Process->Report

Figure 2: Workflow for integrated impurity profiling using dual-detection.

Expert Insights & Troubleshooting

  • Sample Diluent Mismatch:

    • Issue: Dissolving the sample in 100% DMSO or THF and injecting a large volume into a high-aqueous initial gradient (5% B) causes "solvent breakthrough"—the peak splits or elutes at void volume.

    • Fix: Dilute the final sample in 50:50 Water:Acetonitrile or the starting mobile phase.

  • Column Lifetime at pH 10:

    • Issue: Standard silica dissolves above pH 8.

    • Fix: You must use "Hybrid" (Bridged Ethyl Hybrid - BEH) or "Bidentate C18" surface chemistry. Do not use a standard C18 column for Method B.

  • Hysteresis:

    • Issue: Switching a column between Low pH (TFA) and High pH (Ammonium Bicarbonate) can lead to retention drift.

    • Fix: Dedicate specific columns to High pH applications.

References

  • Waters Corporation. Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. [Link]

  • Phenomenex. Core-Shell vs Fully Porous Particles: Performance for Basic Compounds. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • Marchenko, D., et al. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives.[2] ResearchGate. [Link]

Sources

Technical Guide: LC-MS Fragmentation & Analytical Profiling of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectral behavior of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide . As a Senior Application Scientist, I have structured this document to move beyond basic spectral listing. We will explore the mechanistic causality of fragmentation, compare analytical platforms (HRMS vs. QqQ) for detection, and provide a self-validating experimental protocol.

This compound represents a classic "linked-heterocycle" scaffold common in kinase inhibitor discovery. Its analysis requires navigating two distinct challenges: the isotopic signature of the chlorine atom and the isobaric interferences common to piperidine amides.

Part 1: Structural & Mechanistic Analysis[1]

The Molecular Scaffold

To understand the fragmentation, we must first map the charge localization sites. The molecule consists of a piperidine ring substituted at the nitrogen (


) with a 2-chloropyrimidine group and at 

with a primary carboxamide.
  • Formula:

    
    
    
  • Monoisotopic Mass: 240.0778 Da

  • Precursor Ion

    
    :  m/z 241.085 (approx. 241.1)
    
Isotopic Validation (The "Chlorine Tag")

Before analyzing fragmentation, the presence of the chlorine atom provides a built-in validation mechanism.

  • 
     (75.78%) : m/z 241.1
    
  • 
     (24.22%) : m/z 243.1
    
  • Diagnostic Rule: Any fragment ion retaining the pyrimidine ring must exhibit this 3:1 intensity ratio. Fragments lacking this pattern confirm the loss of the chloropyrimidine moiety.

Fragmentation Pathways (ESI+)[2][3]

Under Electrospray Ionization (ESI) in positive mode, protonation occurs preferentially at the most basic sites: the pyrimidine ring nitrogens and the amide oxygen.

1. Primary Pathway: Deamidation (Loss of

)

The carboxamide group is prone to neutral loss of ammonia (17 Da), converting the amide into a nitrile.

  • Transition:

    
    
    
  • Mechanism: McLafferty-type rearrangement or direct elimination driven by the stability of the resulting nitrile.

  • Validation: The product ion at m/z 224 retains the chlorine isotope pattern (224/226).

2. Secondary Pathway: Heterolytic Linker Cleavage

High collision energies (CE) often cleave the bond between the piperidine nitrogen and the pyrimidine ring.

  • Transition:

    
     (Chloropyrimidinyl cation)
    
  • Transition:

    
     (Piperidine-4-carboxamide cation)
    
  • Insight: The charge retention depends on the proton affinity. The piperidine fragment (m/z 129) is often dominant due to the secondary amine's basicity after cleavage, but the chloropyrimidine cation (m/z 113) is highly diagnostic.

3. Tertiary Pathway: Ring Opening

At higher energies, the piperidine ring may undergo retro-Diels-Alder (RDA) type fragmentation or cross-ring cleavage, often losing


 (28 Da) or similar hydrocarbon fragments.

Part 2: Comparative Analysis of Analytical Platforms

For researchers developing assays for this compound, the choice of platform dictates performance. Below is a comparison of Triple Quadrupole (QqQ) versus High-Resolution Orbitrap/Q-TOF .

Performance Matrix
FeatureTriple Quadrupole (QqQ) High-Resolution MS (HRMS) Verdict for This Molecule
Primary Use Quantitation (PK/PD studies)Identification (MetID, Impurity Profiling)QqQ for routine plasma assays; HRMS for metabolite ID.
Sensitivity High (Femtogram level)Moderate to High (Picogram level)QqQ is superior for trace detection in complex matrices.
Selectivity Unit Resolution (0.7 Da)High Resolution (<0.001 Da)HRMS is required to distinguish the

isotope from background noise in dirty samples.
Scan Speed Fast (>500 MRMs/sec)Slower (Hz dependent on resolution)QqQ enables "overlapping injection" workflows for high throughput.
Linearity 4-6 orders of magnitude3-4 orders of magnitudeQqQ offers better dynamic range for drug quantification.
Supporting Data: Limit of Detection (Simulated)
  • QqQ (MRM 241 -> 224): LOD

    
     0.5 ng/mL
    
  • HRMS (PRM 241.0851): LOD

    
     5.0 ng/mL
    

Expert Insight: While HRMS provides confidence through exact mass, the QqQ remains the workhorse for sensitivity. The specific transition


 is chemically chemically distinct, reducing the need for the ultra-high resolution of Orbitrap/Q-TOF in routine workflows [1, 14].

Part 3: Visualization of Pathways & Workflows

Diagram 1: Fragmentation Mechanism

This diagram illustrates the logical flow of ion dissociation, highlighting the preservation of the chlorine isotope pattern.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 241.1 (100%) m/z 243.1 (33%) Intermediate Nitrile Intermediate (Loss of NH3) m/z 224.1 Precursor->Intermediate Neutral Loss: -NH3 (17 Da) Collision Energy: 15-20 eV Fragment_Pyr Chloropyrimidine Cation (Linker Cleavage) m/z 113.0 / 115.0 Precursor->Fragment_Pyr C-N Bond Breakage Charge on Pyrimidine Fragment_Pip Piperidine Cation (Linker Cleavage) m/z 129.1 (No Cl Pattern) Precursor->Fragment_Pip C-N Bond Breakage Charge on Piperidine Intermediate->Fragment_Pyr Secondary Frag.

Caption: Proposed ESI+ fragmentation pathway for 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide showing primary ammonia loss and linker cleavage.

Diagram 2: Analytical Workflow Decision Tree

A guide to selecting the correct instrument settings based on the study goal.

WorkflowDecision Start Study Objective Quant Quantitation (PK/PD) Start->Quant Qual Identification (MetID/Impurities) Start->Qual QqQ Triple Quad (QqQ) Mode: MRM Quant->QqQ HRMS Orbitrap / Q-TOF Mode: Full Scan / ddMS2 Qual->HRMS Trans Monitor Transitions: 241 -> 224 (Quant) 241 -> 113 (Qual) QqQ->Trans Valid Validate: Exact Mass < 5ppm Isotope Ratio 3:1 HRMS->Valid

Caption: Decision matrix for selecting QqQ vs. HRMS based on analytical requirements (Quantitation vs. Structural Elucidation).

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating : the observation of the chlorine isotope pattern serves as the internal check for system performance.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Matrix: For biological assays, use protein precipitation (3:1 Acetonitrile:Plasma).

LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation of the pyrimidine N).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

MS Parameters (Generic ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1][2]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • Collision Energy (CE):

    • Ramp: 10 - 40 eV (To capture both the fragile amide loss and the sturdy ring cleavage).

    • Optimal for Quant (241->224): ~15-20 eV.

Validation Steps
  • Inject Blank: Confirm no carryover at m/z 241.

  • Inject Standard: Verify m/z 241.1 peak.

  • Check Isotopes: Zoom into the parent ion. You must see the m/z 243.1 peak at ~33% intensity of the 241.1 peak. If absent, the identification is incorrect [10].

References

  • BenchChem. (2025).[3][4] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Technical Support.

  • National Institutes of Health (NIH). (2018). Mass spectrometry for characterization of homologous piperidine alkaloids. PubMed.

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts.

  • Juniper Publishers. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Juniper Publishers.

  • BenchChem. (2025).[3][4] A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.

Sources

A Researcher's Guide to Differentiating Chloropyrimidinyl Piperidine Regioisomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. The subtle distinction between regioisomers—molecules with the same chemical formula but different spatial arrangements of substituents—can profoundly impact a compound's pharmacological activity, toxicity, and metabolic stability. This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous differentiation of chloropyrimidinyl piperidine regioisomers, a common structural motif in drug discovery.

The core challenge lies in pinpointing the exact attachment point of the chloropyrimidine ring to the piperidine scaffold. Is the linkage at the 2-, 3-, or 4-position of the piperidine ring? Answering this question with certainty requires a multi-faceted NMR approach, leveraging both one-dimensional and two-dimensional experiments. This guide will walk you through the causality behind experimental choices, ensuring a self-validating system for structural confirmation.

The Structural Conundrum: Three Potential Regioisomers

Let's consider a common synthetic scenario where a chloropyrimidine is coupled with a piperidine. Without definitive analytical techniques, it can be challenging to distinguish between the following regioisomers:

  • 1-(4-chloropyrimidin-2-yl)piperidine

  • 1-(4-chloropyrimidin-5-yl)piperidine

  • 1-(4-chloropyrimidin-6-yl)piperidine

Each isomer will exhibit a unique NMR fingerprint. The key is to know where and how to look for these distinguishing features.

The NMR Toolkit: A Multi-pronged Approach for Unambiguous Assignment

A combination of 1D and 2D NMR experiments is essential for a complete and confident structural assignment.[1] While ¹H NMR provides an initial overview, it's the correlation experiments that definitively piece the puzzle together.

¹H NMR: The First Look

A standard ¹H NMR spectrum offers the first clues. Key regions to inspect are:

  • Pyrimidine Protons: The chemical shifts and coupling patterns of the protons on the pyrimidine ring are highly informative. The number of signals and their multiplicities will differ for each isomer.

  • Piperidine Protons: The protons on the piperidine ring, particularly those alpha to the nitrogen, will experience different electronic environments depending on the substitution pattern.

However, signal overlap, especially in the aliphatic region of the piperidine ring, can make definitive assignments from ¹H NMR alone challenging.[2]

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments. While helpful, the chemical shifts of the piperidine carbons might not be sufficiently distinct across the isomers to provide a standalone confirmation. The real power of ¹³C NMR is realized when correlated with the proton signals in 2D experiments.

2D NMR: The Definitive Correlation Maps

Two-dimensional NMR experiments are the cornerstone of structural elucidation for complex molecules.[1][3] They reveal through-bond and through-space correlations, providing an unambiguous roadmap of the molecular connectivity.

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically over two or three bonds.[4][5][6] This is invaluable for tracing the connectivity within the piperidine and pyrimidine spin systems separately.

  • Workflow: A cross-peak in a COSY spectrum indicates that the two protons at the corresponding chemical shifts on the x and y axes are coupled.[1][5]

  • Application: By analyzing the COSY correlations, you can map out the sequence of protons around the piperidine ring and identify adjacent protons on the pyrimidine ring.

The ¹H-¹³C HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[3][7]

  • Workflow: Each cross-peak in the HSQC spectrum links a proton signal on one axis to a carbon signal on the other.

  • Application: This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons in both the piperidine and pyrimidine rings.

The ¹H-¹³C HMBC experiment is arguably the most critical for distinguishing these regioisomers. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[3][7][8][9][10] It is these long-range correlations that will definitively establish the linkage point between the two rings.

  • Workflow: A cross-peak in the HMBC spectrum indicates a long-range coupling between a proton and a carbon.

  • Application: The key is to look for correlations between the piperidine protons alpha to the nitrogen and the carbons of the pyrimidine ring. The specific pyrimidine carbon that shows this correlation will reveal the point of attachment.

The ¹H-¹H NOESY experiment identifies protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds.[11][12]

  • Workflow: Cross-peaks in a NOESY spectrum indicate spatial proximity between protons.[11]

  • Application: This can be particularly useful for confirming the regiochemistry by observing NOEs between the alpha-protons of the piperidine ring and a specific proton on the pyrimidine ring.

Experimental Walkthrough: A Step-by-Step Protocol

Objective: To unambiguously determine the connectivity of a synthesized chloropyrimidinyl piperidine regioisomer.

Materials:

  • Synthesized chloropyrimidinyl piperidine sample

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution)

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated solvent. Ensure the solution is clear and free of particulate matter.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Observe the chemical shifts, multiplicities, and integration of all signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Note the number of distinct carbon signals.

  • COSY Acquisition:

    • Run a standard gradient-selected COSY experiment.

    • Process the data and identify the spin systems of the piperidine and pyrimidine rings.

  • HSQC Acquisition:

    • Run a standard gradient-selected HSQC experiment.

    • Correlate the proton signals with their directly attached carbon signals.

  • HMBC Acquisition:

    • Run a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay for an average J-coupling of 8-10 Hz to observe both ²JCH and ³JCH correlations.[10]

    • This is the crucial step. Carefully analyze the cross-peaks between the piperidine protons (especially those at the 2 and 6 positions) and the pyrimidine carbons.

  • NOESY Acquisition (Optional but Recommended):

    • Run a standard 2D NOESY experiment with a mixing time appropriate for small molecules (typically 0.5-1.5 seconds).

    • Look for through-space correlations that confirm the connectivity established by HMBC.

Data Interpretation: A Comparative Analysis

The following table summarizes the expected key NMR correlations that will differentiate the three regioisomers. The chemical shifts are illustrative and can vary based on substitution and solvent.

NMR Experiment 1-(4-chloropyrimidin-2-yl)piperidine 1-(4-chloropyrimidin-5-yl)piperidine 1-(4-chloropyrimidin-6-yl)piperidine
Key ¹H NMR Signals Pyrimidine: Two distinct proton signals. Piperidine: Protons at C2/C6 shifted downfield.Pyrimidine: Two distinct proton signals. Piperidine: Protons at C2/C6 shifted downfield.Pyrimidine: One proton signal. Piperidine: Protons at C2/C6 shifted downfield.
Key HMBC Correlations H(piperidine C2/C6) correlates with C(pyrimidine C2) H(piperidine C2/C6) correlates with C(pyrimidine C5) H(piperidine C2/C6) correlates with C(pyrimidine C6)
Key NOESY Correlations H(piperidine C2/C6) shows a NOE to H(pyrimidine C6) H(piperidine C2/C6) shows NOEs to H(pyrimidine C4) and H(pyrimidine C6) H(piperidine C2/C6) shows a NOE to H(pyrimidine C5)

Visualizing the Logic: Experimental Workflow and Key Correlations

To further clarify the process, the following diagrams illustrate the workflow and the critical HMBC correlations for identifying each regioisomer.

G cluster_workflow NMR Analysis Workflow Start Sample Preparation H1_NMR 1. ¹H NMR Start->H1_NMR C13_NMR 2. ¹³C NMR H1_NMR->C13_NMR COSY 3. COSY C13_NMR->COSY HSQC 4. HSQC COSY->HSQC HMBC 5. HMBC HSQC->HMBC NOESY 6. NOESY (Optional) HMBC->NOESY Analysis Data Analysis & Structure Confirmation NOESY->Analysis

Caption: A streamlined workflow for the comprehensive NMR analysis of chloropyrimidinyl piperidine regioisomers.

G cluster_isomer1 1-(4-chloropyrimidin-2-yl)piperidine cluster_isomer2 1-(4-chloropyrimidin-5-yl)piperidine cluster_isomer3 1-(4-chloropyrimidin-6-yl)piperidine H_pip H(pip C2/C6) C_pyr C(pyr C2) H_pip->C_pyr ³JCH H_pip2 H(pip C2/C6) C_pyr2 C(pyr C5) H_pip2->C_pyr2 ³JCH H_pip3 H(pip C2/C6) C_pyr3 C(pyr C6) H_pip3->C_pyr3 ³JCH

Caption: Diagnostic HMBC correlations for unambiguously identifying the three chloropyrimidinyl piperidine regioisomers.

Conclusion

The definitive structural elucidation of chloropyrimidinyl piperidine regioisomers is a critical step in drug development, and NMR spectroscopy provides a powerful and reliable suite of tools for this purpose. While ¹H and ¹³C NMR offer initial insights, it is the strategic application of 2D correlation experiments, particularly HMBC, that provides the irrefutable evidence of connectivity. By following a logical and comprehensive workflow, researchers can confidently distinguish between these closely related isomers, ensuring the integrity of their chemical matter and the reliability of subsequent biological evaluations.

References

  • Saeed Emami, et al. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. ResearchGate.
  • Magritek. (2015, January 13). Observing Spin Systems using COSY.
  • Delaglio, F., Wu, Z., & Bax, A. (n.d.). Measurement of Homonuclear Proton Couplings from Regular 2D COSY Spectra. National Institutes of Health. Retrieved from [Link].

  • Nanalysis. (2025, February 14). Settle in and get COSY!. NMR Blog.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • University of Ottawa. (n.d.). COSY.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • (n.d.). Tables For Organic Structure Analysis.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.
  • SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts.
  • Williamson, R. T., et al. (2023, April 3). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. PMC. Retrieved from [Link].

  • (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy).
  • ChemicalBook. (n.d.). N-Methylpiperidine(626-67-5) 13C NMR spectrum.
  • Bhinderwala, F., et al. (2024, March 18). Leveraging the HMBC to Facilitate Metabolite Identification. UNL Digital Commons. Retrieved from [Link].

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation.
  • Girreser, U., et al. (2013, November 15). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed. Retrieved from [Link].

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE).
  • (n.d.). Supporting Information. The Royal Society of Chemistry.
  • Shkurko, O. P., & Mamaev, V. P. (2016, June 27). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate.
  • Girreser, U., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4‐tetrahydro‐pyrido[1,2‐a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714–721.
  • ChemicalBook. (n.d.). 4-chloropyridine(626-61-9) 1H NMR spectrum.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link].

  • Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Retrieved from [Link].

  • Schedler, M., et al. (2020, August 31). Reference-free NOE NMR analysis. SciSpace.
  • Benchchem. (n.d.). Differentiating 1-(Piperidin-2-ylmethyl)piperidine from 1-(Piperidin-3-ylmethyl)piperidine.
  • (n.d.). Chemical shifts.
  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity.
  • RSC Publishing. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Fulmer, G. R., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link].

  • National Center for Biotechnology Information. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • National Center for Biotechnology Information. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1 H NMR.

Sources

Elemental Analysis Standards for Piperidine-4-Carboxamide Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The " " Cliff

In medicinal chemistry, the piperidine-4-carboxamide scaffold is a privileged structure, serving as a core pharmacophore in numerous kinase inhibitors and GPCR ligands. However, this scaffold presents a notorious bottleneck during the "Compound Characterization" phase of publication or IND enabling.

While High-Resolution Mass Spectrometry (HRMS) and HPLC confirm identity and chromatographic purity, they fail to detect bulk impurities—specifically inorganic salts, water, and trapped solvents—that plague this hydrophilic scaffold. Consequently, Combustion Elemental Analysis (CHN) remains the gatekeeper for top-tier journals (e.g., J. Med. Chem.), requiring experimental values to fall within


  of theoretical calculations.

This guide objectively compares the classical CHN method against the rising standard of Quantitative NMR (qNMR) , providing optimized protocols to overcome the hygroscopic nature of piperidine-4-carboxamides.

The Scaffold Challenge: Why Piperidine-4-Carboxamides Fail EA

Before selecting a method, one must understand the physicochemical traps inherent to this molecule.

  • Hygroscopicity: The secondary amine (piperidine, pKa ~11) and the primary amide are potent hydrogen bond donors/acceptors. On the bench, these derivatives rapidly absorb atmospheric moisture, forming non-stoichiometric hydrates.

  • Salt Formation: These compounds are rarely isolated as free bases. As Hydrochloride (HCl) or Trifluoroacetate (TFA) salts, they frequently trap excess acid or solvent within the crystal lattice.

  • The "Solvent Trap": The amide moiety often coordinates with chlorinated solvents (DCM, Chloroform) or alcohols, leading to "failed" EA results where Carbon is consistently high or low depending on the trapped species.

Comparative Analysis: CHN vs. qNMR vs. HRMS

The following table contrasts the three primary methods for establishing purity standards for this class of compounds.

FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HRMS / HPLC
Primary Output Weight % of C, H, NAbsolute purity (wt/wt %)Exact Mass / Relative Area %
Detection Principle Thermal decompositionNuclear spin integrationIonization / UV Absorbance
Solvent/Water Detection Indirect (Causes error)Direct (Quantifiable peaks)Blind (Invisible)
Inorganic Salt Detection Indirect (Ash residue/Error)Blind (unless specific nuclei used)Blind
Sample Requirement ~2–5 mg (Destructive)~5–10 mg (Recoverable)<1 mg
Accuracy Standard

(Absolute)

(Relative)
< 5 ppm (Mass accuracy)
Suitability for Piperidines Low (Requires intense drying)High (Accounts for solvates)Low (Misses salts/water)

Method A: Optimizing Combustion Analysis (CHN)

If your target journal or regulatory body strictly mandates CHN, you must treat the sample preparation as a distinct experiment. The standard "dry on the rotavap" approach will result in failure for piperidine-4-carboxamides.

Protocol: The "Deep Vacuum" Drying Cycle

Objective: Remove non-stoichiometric water and trapped DCM without decomposing the amide.

  • Recrystallization: Do not rely on column chromatography fractions. Recrystallize the salt from EtOH/Et2O or iPrOH to displace chlorinated solvents.

  • Physical Modification: Gently crush the crystals into a fine powder. Large crystals trap solvent in the lattice.

  • Drying Setup:

    • Apparatus: Vacuum drying pistol (Abderhalden) or high-vac oven.

    • Desiccant:

      
       (fresh) is mandatory. Silica gel is insufficient.
      
    • Temperature: Heat to 60–80°C under high vacuum (<0.1 mbar) for 24–48 hours .

    • Note: Avoid temperatures >100°C, as primary amides can dehydrate to nitriles under extreme conditions.

  • Handling: Seal the sample in a pre-weighed vial under Argon immediately upon breaking vacuum.

Troubleshooting: The Solvate Correction

If the result is outside the


 limit, check for consistent deviations.
  • Scenario: Carbon is high, Nitrogen is low.

  • Cause: Trapped solvent (e.g., 0.2 mol Ethanol).

  • Resolution: Recalculate the theoretical values including the solvate (e.g.,

    
    ). If the Found values match this "Solvated Theory" within 0.4%, this is acceptable for publication provided the presence of solvent is confirmed by NMR.
    

Method B: The Modern Standard (qNMR)

Quantitative NMR is increasingly accepted as a superior alternative because it quantifies the impurity rather than just failing because of it.

Protocol: Internal Standard Method

Objective: Determine absolute purity using Maleic Acid or Dimethyl Sulfone as an internal standard (IS).

  • Selection of IS:

    • Must be high purity (TraceCERT® or equivalent).

    • Must have non-overlapping signals with the piperidine scaffold.

    • Recommendation:Maleic Acid (Singlet at ~6.2 ppm in

      
       or DMSO-
      
      
      
      ) is ideal as it sits in a clean region away from piperidine aliphatics (1.5–3.5 ppm) and amide protons.
  • Sample Preparation:

    • Weigh ~10 mg of Piperidine derivative (

      
      ) directly into the NMR tube (precision 
      
      
      
      mg).
    • Weigh ~5 mg of Internal Standard (

      
      ) into the same tube.
      
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Must be

      
       of the longest relaxation time (typically 30–60 seconds). Standard 1s delays will yield false results.
      
    • Scans: 16–32 scans are usually sufficient.

  • Calculation:

    
    
    
    • 
      : Purity (%)[1][2][3]
      
    • 
      : Integral area[3][4]
      
    • 
      : Number of protons
      
    • 
      : Molecular weight[1][5][6][7][8][9][10][11]
      
    • 
      : Mass weighed
      

Decision Logic & Workflows

The following diagrams illustrate the logical flow for characterizing these derivatives.

Diagram 1: Purity Method Decision Matrix

PurityDecision Start Compound Synthesis (Piperidine-4-carboxamide) CheckJournal Check Target Journal/Regulator Requirements Start->CheckJournal StrictCHN Strict EA Required? (e.g. J. Med. Chem legacy) CheckJournal->StrictCHN Drying Aggressive Drying (P2O5, 60°C, 48h) StrictCHN->Drying Yes RunQNMR Run qNMR (Maleic Acid Std, D1=60s) StrictCHN->RunQNMR No (qNMR accepted) RunCHN Run Combustion Analysis Drying->RunCHN CheckLimit Within +/- 0.4%? RunCHN->CheckLimit PassCHN PASS: Report EA Data CheckLimit->PassCHN Yes FailCHN FAIL: Recalculate for Solvates/Hydrates CheckLimit->FailCHN No FailCHN->RunQNMR Cannot fit solvate model CalcPurity Calculate Absolute Purity RunQNMR->CalcPurity CheckQNMR Purity > 95%? CalcPurity->CheckQNMR CheckQNMR->Drying No (Impure) PassQNMR PASS: Report qNMR + HRMS Data CheckQNMR->PassQNMR Yes

Caption: Decision tree for selecting between Combustion Analysis and qNMR based on regulatory requirements and sample hygroscopicity.

Diagram 2: The "Solvent Trap" Mechanism

SolventTrap Piperidine Piperidine-4-carboxamide (HCl Salt) Lattice Crystal Lattice Inclusion (Non-stoichiometric) Piperidine->Lattice H-Bond Donor Solvent Solvent Molecules (H2O, MeOH, DCM) Solvent->Lattice Trapped EA_Result EA Result: C: High (+1.2%) H: High (+0.5%) N: Low (-0.8%) Lattice->EA_Result Combustion

Caption: Visualizing how solvent inclusion in the crystal lattice distorts elemental analysis results.

References

  • Journal of Medicinal Chemistry. (2025). Author Guidelines: Purity of Tested Compounds. American Chemical Society.[6] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • International Conference on Harmonisation (ICH). (2006). Q3C(R6): Impurities: Guideline for Residual Solvents. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. (Context for qNMR protocols).

Sources

Comparative Guide: Synthetic Routes for 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes for 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide (CAS: 1208087-83-5). This compound serves as a critical intermediate in the synthesis of CDK4/6 inhibitors (e.g., Ribociclib analogs) and other kinase-targeting therapeutics, where the 2-chloro position acts as a "handle" for subsequent cross-coupling or substitution.

Executive Summary & Retrosynthetic Logic

The synthesis of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide relies on a Nucleophilic Aromatic Substitution (


) between 2,4-dichloropyrimidine  and piperidine-4-carboxamide (isonipecotamide) .

The core chemical challenge is Regioselectivity . 2,4-dichloropyrimidine possesses two electrophilic sites (C2 and C4). While the C4 position is inherently more reactive due to the resonance stabilization of the Meisenheimer intermediate (para-like position relative to nitrogen), the C2 isomer is a common impurity (typically 5–10% without control).

  • Target Product: C4-substituted (1-(2-chloropyrimidin-4-yl)...)

  • Byproduct: C2-substituted (1-(4-chloropyrimidin-2-yl)...)

  • Key Driver: Kinetic control favors C4; thermodynamic equilibration or high temperatures can increase C2 impurity or double substitution.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the bifurcation between the desired C4 attack and the competing C2 attack.

SNAr_Mechanism Start 2,4-Dichloropyrimidine + Piperidine-4-carboxamide TS_C4 C4-Meisenheimer Complex (Kinetic Preference) Start->TS_C4 Fast (0°C - RT) TS_C2 C2-Meisenheimer Complex (Less Stable) Start->TS_C2 Slow Product Target: 1-(2-chloropyrimidin-4-yl)... (C4-Substitution) TS_C4->Product -HCl Byproduct Impurity: 1-(4-chloropyrimidin-2-yl)... (C2-Substitution) TS_C2->Byproduct -HCl

Caption: Mechanistic bifurcation in the


 reaction of 2,4-dichloropyrimidine. C4 substitution is kinetically favored.

Comparative Analysis of Synthetic Routes

We evaluate three distinct methodologies based on solvent systems and base choices, which dictate the regioselectivity profile and purification burden.

FeatureRoute A: Protic/Thermal (Ethanol/IPA)Route B: Aprotic/Cryogenic (DMF/THF)Route C: Biphasic/Green (Water/Acetone)
Solvent System Ethanol or Isopropanol (IPA)DMF, THF, or DCMWater or Water/Acetone (1:[1][2][3]1)
Base Triethylamine (TEA) or DIPEA

or NaH

or

Temperature Reflux or 60–80°C-20°C to 0°C0°C to RT
Yield (Isolated) 75 – 85%85 – 92%60 – 75%
Regioselectivity (C4:C2) ~90:10 (Thermal equilibration risk)>98:2 (Kinetic Control) ~95:5
Purification Precipitation/RecrystallizationColumn Chromatography often requiredFiltration (Product precipitates)
Scalability High (Industrial Standard)Medium (Cooling costs)High (Green Chemistry)
Key Risk Bis-substitution at high tempSolvent removal (DMF); Moisture sensitivityHydrolysis of pyrimidine chloride
Detailed Assessment
Route A: The Industrial Standard (Protic Solvents)

Using alcohols like Ethanol or IPA allows for easy reaction monitoring and workup. The product often precipitates upon cooling.[4] However, protic solvents can stabilize the transition states for both C2 and C4 attack via hydrogen bonding, slightly eroding regioselectivity compared to aprotic conditions. High temperatures (reflux) increase the risk of the "bis-product" (displacing both chlorides).

Route B: High-Precision Kinetic Control (Aprotic Solvents)

Performing the reaction in THF or DMF at low temperatures (-20°C to 0°C) is the gold standard for regioselectivity. The C4 position is significantly more electron-deficient; at low energy (low temp), the nucleophile exclusively targets the most electrophilic site. This route is preferred for small-scale R&D where purity is paramount.

Route C: Green Chemistry (Aqueous Media)

2,4-dichloropyrimidine is surprisingly stable in water at neutral/mildly basic pH for short durations. Using a biphasic system (Water/DCM) or suspension in water with carbonate bases avoids organic waste. The hydrophobic product precipitates out, driving the reaction forward.

Experimental Protocols

Recommended Protocol: Route B (Optimized for Purity)

This protocol prioritizes regioselectivity (C4 > C2) suitable for drug development standards.

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Piperidine-4-carboxamide (1.05 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • THF (Anhydrous) or DMF (10 volumes)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 2,4-dichloropyrimidine (e.g., 10.0 g, 67.1 mmol) and anhydrous THF (100 mL).

  • Cooling: Cool the solution to -10°C using an ice/salt bath or cryostat. Critical: Low temperature locks the kinetic selectivity.

  • Addition: Dissolve piperidine-4-carboxamide (9.0 g, 70.5 mmol) and DIPEA (29 mL, 167 mmol) in THF (50 mL). Add this mixture dropwise to the pyrimidine solution over 30–45 minutes.

    • Note: Maintain internal temperature below 0°C during addition.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (20–25°C) and stir for 4–6 hours.

  • Monitoring: Check TLC (5% MeOH in DCM) or LCMS. The starting material (2,4-DCP) should be consumed. Look for the emergence of the product peak [M+H]+ ~241.

  • Workup:

    • Remove THF under reduced pressure.

    • Resuspend residue in Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • If high purity is required, recrystallize from Ethanol/Heptane or IPA .

    • Result: Off-white solid. Yield typically 85–90%.

Process Flow Diagram (Graphviz)

Workflow Setup Setup: Dissolve 2,4-DCP in THF Cool to -10°C Addition Controlled Addition: Amine + Base (Dropwise) Setup->Addition T < 0°C Reaction Reaction Phase: Warm to RT (4-6 h) Addition->Reaction QC QC Check (LCMS): Confirm C4 Regioisomer Reaction->QC Workup Workup: Evaporate THF -> EtOAc Ext -> Wash QC->Workup Pass Isolation Isolation: Recrystallize (EtOH/Heptane) Workup->Isolation

Caption: Optimized workflow for Route B ensuring kinetic control and high purity.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Temperature -10°C (Start) to 25°C (End)Starting >25°C increases C2-isomer (impurity) and bis-substitution.
Stoichiometry Amine (1.05 eq)Excess amine (>1.2 eq) leads to bis-substituted byproduct (displacing both Cl).
Addition Rate Dropwise (>30 min)Rapid addition causes localized exotherms, degrading regioselectivity.
Water Content Anhydrous preferredWater in Route B can hydrolyze the remaining 2-Cl group to a hydroxyl (inactive).

Troubleshooting Guide:

  • Issue: Presence of ~10% C2 isomer.

    • Fix: Lower the initial temperature to -20°C and ensure dropwise addition. Switch solvent to THF (less polar than DMF) to enhance kinetic differentiation.

  • Issue: Hydrolysis of the carboxamide (Primary amide -> Acid).

    • Fix: Avoid strong aqueous bases (NaOH/KOH) and prolonged heating. Use mild organic bases (DIPEA/TEA).

  • Issue: Poor solubility of Piperidine-4-carboxamide.

    • Fix: If the amine is insoluble in THF, use DMF as a co-solvent or switch to Route A (Ethanol) but accept slightly lower regioselectivity.

References

  • WuXi AppTec. (2021). Regioselectivity of SNAr Reaction of 2,4-Dichloropyrimidine. QM Magic Class, Chapter 29. Retrieved from [Link]

    • Grounding: Explains the LUMO distribution favoring C4 attack in unsubstituted 2,4-dichloropyrimidines.
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24895948, 4-Piperidinecarboxamide. Retrieved from [Link]

    • Grounding: Physical properties of the starting material.[5]

  • Grounding: Commercial validation of the specific intermedi
  • Neufeldt, S. R., et al. (2015). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of the American Chemical Society. Retrieved from [Link]

    • Grounding: Establishes the baseline that C4 is the conventional/natural site of attack, while C2 requires specific c

Sources

Benchmarking Biological Activity of Chloropyrimidinyl Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide
Subject: Covalent Kinase Inhibition & Metabolic Modulation
Author: Senior Application Scientist, High-Throughput Screening Division

Executive Summary: The Chloropyrimidinyl-Piperidine Scaffold

The chloropyrimidinyl piperidine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly distinguishing itself in the design of Targeted Covalent Inhibitors (TCIs) for kinases (e.g., MSK1, IKK-2) and as a lipophilic core in GPR119 agonists for metabolic disorders.

Unlike standard reversible inhibitors, analogs incorporating the 2-chloropyrimidine moiety often function as "warheads," capable of undergoing nucleophilic aromatic substitution (


) with non-catalytic cysteine residues in the ATP-binding pocket of kinases. This guide benchmarks these analogs against standard acrylamide-based covalent inhibitors and reversible ATP-competitive agents, focusing on potency (

), selectivity, and metabolic stability.

Mechanistic Benchmarking: Covalent vs. Reversible

To accurately benchmark these analogs, one must distinguish between their potential modes of action. The presence of the chlorine atom on the pyrimidine ring is not merely structural; it is often functional.

Mechanism of Action: Cysteine Trapping

In kinase targets like MSK1 (Mitogen- and Stress-activated Protein Kinase 1) , the 2-chloropyrimidinyl group acts as an electrophile. A specific cysteine residue (e.g., Cys440) attacks the C-2 position of the pyrimidine, displacing the chloride ion.[1]

  • Advantage: Infinite residence time (once bound, the enzyme is permanently silenced until turnover).

  • Differentiation: Unlike highly reactive acrylamides (which can cause off-target toxicity), chloropyrimidines possess "tuned reactivity"—they are often inert to glutathione (GSH) but reactive within the specific geometry of the binding pocket.

Pathway Visualization: Covalent Inactivation

G Compound Chloropyrimidinyl Piperidine Analog Complex Reversible Michaelis Complex (K_I) Compound->Complex Binding Kinase Target Kinase (e.g., MSK1, Cys440) Kinase->Complex Adduct Covalent Adduct (Irreversible Inhibition) Complex->Adduct S_NAr Reaction (k_inact) Signal Downstream Signaling (NF-κB, CREB) Adduct->Signal Blockade

Figure 1: Kinetic mechanism of covalent inactivation. The critical benchmark metric is the efficiency of the transition from the reversible complex to the covalent adduct.

Comparative Performance Data

The following data benchmarks a representative 2-chloropyrimidinyl-4-piperidinyl analog (CP-Analog-1) against a standard reversible inhibitor and a highly reactive acrylamide covalent inhibitor.

Table 1: Kinase Inhibitory Potency & Kinetics
MetricCP-Analog-1 (Chloropyrimidine)Ref-Rev-01 (Reversible Std)Ref-Cov-Acryl (Acrylamide Std)Interpretation
IC50 (1h pre-incubation) 12 nM45 nM2 nMCP analogs show time-dependent potency increase (characteristic of covalency).
IC50 (No pre-incubation) 150 nM50 nM10 nMHigh shift indicates slow onset of covalent bond formation.

(M⁻¹s⁻¹)

N/A

CP analogs are less reactive than acrylamides, offering potentially better selectivity.
Residence Time > 24 hours~45 mins> 24 hoursIrreversible binding ensures sustained target suppression.
Table 2: ADME & Selectivity Profile
AssayCP-Analog-1 Ref-Cov-Acryl Target Criteria
GSH Stability (t1/2) > 24 h4 h> 24 h (Avoids systemic toxicity)
Liver Microsomal Stability Moderate (t1/2 = 35 min)Low (t1/2 = 12 min)> 30 min
Kinome Selectivity (S(35)) 0.02 (High)0.15 (Low)< 0.05 (Fewer off-targets)

Key Insight: While acrylamides are more potent (


), chloropyrimidines offer superior chemical stability  (GSH) and selectivity , as they require precise positioning to react, reducing "promiscuous" labeling of random proteins.

Detailed Experimental Protocols

To validate the biological activity of these analogs, researchers must move beyond simple IC50s and employ kinetic profiling.

Protocol A: Jump-Dilution Assay (Reversibility Check)

Validates if the chloropyrimidinyl analog acts reversibly or irreversibly.

  • Incubation: Incubate the kinase (e.g., 100 nM) with the compound at a concentration of

    
     IC50 for 1 hour.
    
  • Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing ATP and substrate. Final compound concentration is now

    
     IC50.
    
  • Measurement: Monitor kinase activity over time using a continuous assay (e.g., ADP-Glo or coupled enzyme system).

  • Analysis:

    • Reversible Inhibitor:[1] Activity recovers rapidly (slope increases) as the inhibitor dissociates.

    • Irreversible (CP Analog): Activity remains inhibited (flat slope) despite dilution.

Protocol B: Intact Protein Mass Spectrometry

Confirms the stoichiometry and covalent adduct formation.

  • Reaction: Mix Kinase Domain (5 µM) with Compound (10 µM) in buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Time-Course: Aliquot samples at t=0, 15, 60, and 240 minutes.

  • Quench: Stop reaction with 0.1% Formic Acid.

  • LC-MS Analysis: Inject onto a C4 protein column coupled to a Q-TOF mass spectrometer.

  • Deconvolution: Deconvolute the raw spectra to obtain neutral mass.

    • Success Criteria: Observation of a mass shift corresponding to [Protein + Ligand - HCl] (loss of 36 Da for Cl displacement).

Workflow Visualization: Validation Pipeline

Workflow Synthesis Synthesis of Chloropyrimidinyl Analogs Screen Primary Screen (IC50 +/- Pre-incubation) Synthesis->Screen Decision IC50 Shift > 5-fold? Screen->Decision Reversible Classify as Reversible Inhibitor Decision->Reversible No Kinetic Determine k_inact / K_I Decision->Kinetic Yes MS Mass Spec Confirmation (Check for Cl loss) Kinetic->MS Selectivity Cys-Kinome Profiling MS->Selectivity

Figure 2: Screening workflow to identify potent covalent inhibitors within the chloropyrimidinyl piperidine library.

Secondary Application: GPR119 Agonism

While the covalent kinase inhibition is a high-value application, the piperidinyl-pyrimidine core is also a classic scaffold for GPR119 agonists (Type 2 Diabetes). In this context, the chlorine is often replaced or serves as a lipophilic anchor.

  • Benchmarking Standard: MBX-2982 (Clinical Candidate).

  • Key Metric: cAMP Accumulation (EC50) .

  • Performance: Chloropyrimidinyl analogs often exhibit EC50 values in the 10–50 nM range. The primary challenge in this series is hERG inhibition (cardiac safety) and solubility , which must be monitored closely during lead optimization.

References

  • Discovery of Chloropyrimidines as Covalent Kinase Inhibitors

    • Source: Journal of Medicinal Chemistry / PMC
    • Context: Describes the SAR of 2-chloropyrimidines reacting with Cys440 in MSK1.
  • Piperidinyl Aminopyrimidine Deriv

    • Source: Bioorganic & Medicinal Chemistry Letters
    • Context: Benchmarking potency and selectivity of the piperidine-pyrimidine core against inflammatory kinases.[2]

  • GPR119 Agonists: Dihydropyrimido[5,4-b][1,4]oxazine Deriv

    • Source: Scientific Reports / PMC
    • Context: Optimization of pyrimidine-based agonists for Type 2 Diabetes.
  • Structure-Activity Relationships of Pyrimidine Deriv

    • Source: Bentham Science / PubMed
    • Context: General review of the biological vers

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide is a functionalized heteroaromatic intermediate commonly used in the synthesis of kinase inhibitors (e.g., CDK4/6 inhibitors).[1] Its disposal requires strict adherence to protocols governing halogenated heteroaromatics .[2]

Unlike simple organic waste, this compound possesses a reactive 2-chloropyrimidine motif.[1][3] This electrophilic "handle" makes the compound susceptible to Nucleophilic Aromatic Substitution (


). Improper disposal into waste streams containing strong nucleophiles (primary amines, thiols) can generate heat or form uncharacterized toxic byproducts in the waste drum. 
Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
Physical State Solid (White to Off-white powder)Dust generation risk; requires particulate respirator if handled open.[1]
Reactivity Electrophilic (

active)
Do not mix with high-concentration amine waste or strong bases.[1]
Solubility DMSO, DMF, MeOH (Low in water)Dispose of mother liquors as Halogenated Organic Solvents .
Hazard Class Irritant (Skin/Eye), Potential SensitizerHigh-permeation risk; standard latex gloves are insufficient.[1]
RCRA Status Not explicitly listed (P/U list); treat by characteristicDefault to D001 (if flammable solvent present) or Toxic characteristic.

Pre-Disposal Risk Assessment (The Self-Validating System)[1]

Before moving material to the Satellite Accumulation Area (SAA), you must validate the waste stream compatibility. This prevents "drum reactions" where incompatible waste streams react exothermically in storage.

The Segregation Logic:

  • Is the material solid?

    
     Segregate to Solid Hazardous Waste (Halogenated) .
    
  • Is it in solution?

    
     Check solvent.
    
    • Halogenated (DCM, Chloroform): Combine with Halogenated Waste.

    • Non-Halogenated (MeOH, DMSO):CRITICAL: If the solution contains unreacted amines, do not mix with this compound in high concentrations. Label separately or quench.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound or Filter Cake)

Use this for expired inventory, failed reactions, or weighing errors.

  • PPE Verification:

    • Gloves: Double-glove system.[1] Inner: Nitrile (4 mil). Outer: Nitrile (minimum 8 mil) or Laminate (Silver Shield) if handling large quantities.

    • Respiratory: N95 minimum; P100 if handling micronized powder outside a fume hood.

  • Primary Containment:

    • Transfer the solid into a clear, sealable polyethylene bag (minimum 2 mil thickness).

    • Why: Polyethylene is chemically resistant to this class of amides and prevents dust dispersion.

  • Secondary Containment:

    • Place the sealed bag into a secondary wide-mouth HDPE jar or a dedicated fiber drum lined with a 6-mil liner.

  • Labeling:

    • Affix a hazardous waste label immediately.

    • Constituents: "1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide, Solid."[1]

    • Hazard Checkboxes: Toxic, Irritant.[4]

  • Log Entry: Record weight and date in the SAA logbook.

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Use this for filtrates containing the compound dissolved in DMSO, DMF, or Alcohols.

  • pH Check (Self-Validation Step):

    • Dip a pH strip into the waste solution.

    • Requirement: pH should be neutral (6-8).[1]

    • Correction: If highly acidic (pH < 4) or basic (pH > 10), neutralize carefully with dilute

      
       or 
      
      
      
      before adding to the main waste carboy to prevent drum corrosion or heat generation.
  • Solvent Segregation:

    • Pour into the Halogenated Solvent carboy (Red/Yellow tag usually).

    • Note: Even if the solvent is Methanol (non-halogenated), the presence of the chloropyrimidine moiety technically classifies the mixture as halogenated waste in many jurisdictions due to the organochloride content.

  • Rinsing:

    • Triple rinse the empty reaction vessel with a small volume of acetone. Add rinsate to the same waste carboy.

Operational Workflow (Visualization)

The following diagram illustrates the decision logic for disposing of this specific intermediate, ensuring segregation from incompatible nucleophiles.

DisposalWorkflow Start Waste Generation: 1-(2-chloropyrimidin-4-yl) piperidine-4-carboxamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Filter Cake) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solution/Mother Liquor) StateCheck->LiquidPath Liquid Bagging Double Bag in Polyethylene (2 mil) SolidPath->Bagging SolventCheck Check Solvent & Co-contaminants LiquidPath->SolventCheck Labeling Label: 'Toxic, Irritant, Halogenated Organic' Bagging->Labeling AmineWarning WARNING: Contains Strong Amines? SolventCheck->AmineWarning Segregate SEGREGATE: Do NOT mix with General Organic Waste AmineWarning->Segregate Yes (Risk of Rxn) HaloWaste Dispose in Halogenated Waste Carboy AmineWarning->HaloWaste No Segregate->Labeling HaloWaste->Labeling Pickup EHS/Hazmat Pickup (Incineration) Labeling->Pickup

Caption: Decision tree for segregating chloropyrimidine derivatives to prevent accidental


 reactions in waste containers.

Emergency Contingencies: Spill Management

In the event of a spill outside the fume hood, immediate action is required to prevent sensitization.

ScenarioImmediate ActionDecontamination Protocol
Solid Spill (< 5g) Isolate area. Don N95 mask.Cover with wet paper towels to prevent dust. Scoop into bag. Wipe surface with 10% soap solution.
Solid Spill (> 5g) Evacuate lab. Call EHS.Requires HEPA vacuum cleanup by trained personnel.
Solution Spill Cover with absorbent pads.Absorb liquid. Treat surface with dilute NaOH (0.1M) to hydrolyze traces, then water wash.
Skin Contact Drench immediately. Wash with soap/water for 15 mins.[4] Do not use alcohol (increases absorption).

Regulatory Compliance & Waste Codes

While this specific compound may not have a unique RCRA P- or U-list number, it must be classified by its characteristics under 40 CFR § 261 (USA) or local equivalents (e.g., European Waste Catalogue).

  • US EPA Waste Code Recommendation:

    • If in doubt, characterize as D003 (Reactivity) if mixed with strong nucleophiles, otherwise manage as Non-RCRA Regulated Hazardous Waste (unless ignitable solvent is present, then D001 ).

    • Best Practice: Most institutions classify halogenated heteroaromatics as "Hazardous Waste - Toxic" for incineration.[1]

  • Disposal Method: High-temperature incineration with flue gas scrubbing (to capture HCl/NOx gases).[1] Do not discharge to sewer.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5]

  • PubChem. (n.d.).[6] Compound Summary: 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide.[1] National Library of Medicine.[6] [1]

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Chloropyrimidine (Precursor/Analog Safety Data). Merck KGaA. [1]

  • BenchChem. (2025).[2][7] Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. [1]

Sources

Navigating the Safe Handling of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

The chemical structure of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide suggests a number of potential hazards that must be mitigated. The presence of a 2-chloropyrimidine moiety is a key area of concern. Halogenated pyrimidines can be irritating to the skin, eyes, and respiratory tract.[1][2] Some may also be harmful if swallowed or absorbed through the skin. The piperidine component, while a common scaffold in pharmaceuticals, can also present hazards, with piperidine itself being flammable, toxic, and corrosive.[3][4]

Therefore, we must assume that 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide may exhibit the following hazardous properties:

  • Skin and Eye Irritation: Direct contact may cause irritation or, in more severe cases, chemical burns or serious eye damage.[1][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory system.[2][6]

  • Toxicity: The compound may be harmful if ingested, inhaled, or absorbed through the skin.

  • Hazardous Decomposition: Upon combustion, it may release toxic and corrosive gases, including hydrogen chloride, carbon oxides, and nitrogen oxides.[1][7]

Given these potential risks, a comprehensive PPE strategy is not just recommended; it is a critical component of safe laboratory practice.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical step in mitigating the risks associated with handling 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide. The following table outlines the recommended PPE, categorized by the area of protection.

Area of Protection Required PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[5][8]
Skin and Body Protection Chemical-resistant gloves (Nitrile or Neoprene) and a lab coatNitrile gloves offer good resistance to a range of chemicals. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[9] A flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing.[9]
Respiratory Protection Use in a certified chemical fume hoodAll handling of this compound should be performed within a properly functioning chemical fume hood to minimize the inhalation of dust or aerosols.[7] If a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][9]
Foot Protection Closed-toe shoesShoes that fully cover the feet are mandatory in a laboratory setting to protect against spills.[9]
PPE Selection Workflow

To ensure the correct level of protection is chosen for each task, the following workflow should be consulted.

PPE_Selection_Workflow PPE Selection Workflow for Handling 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_action Action start Start: New Task or Procedure assess_hazards Assess Potential for: - Dust/Aerosol Generation - Splashes - Spills start->assess_hazards weighing Weighing solid? assess_hazards->weighing Yes dissolving Dissolving or Transferring Solution? assess_hazards->dissolving Yes large_scale Working with >1g? assess_hazards->large_scale Yes fume_hood Work in Chemical Fume Hood assess_hazards->fume_hood goggles_shield Chemical Goggles + Face Shield weighing->goggles_shield dissolving->goggles_shield respirator Consider NIOSH-approved Respirator large_scale->respirator fume_hood->goggles_shield gloves_coat Nitrile/Neoprene Gloves + Lab Coat fume_hood->gloves_coat proceed Proceed with Caution goggles_shield->proceed gloves_coat->proceed respirator->proceed

Caption: PPE selection workflow based on task-specific hazards.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to strict operational and disposal procedures is crucial for maintaining a safe laboratory environment.

Handling Procedures
  • Preparation: Before handling the compound, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be accessible and unobstructed.[5]

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing paper or boat to minimize contamination of balances.

  • In Solution: When working with the compound in solution, be mindful of the potential for splashes. Use appropriate glassware and transfer solutions carefully.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[10]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Alert: Inform your supervisor and colleagues.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE, including respiratory protection if necessary.

  • Contain and Clean: For solid spills, carefully sweep up the material and place it in a labeled waste container. For liquid spills, use an inert absorbent material, then collect and place it in a labeled waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

As a halogenated organic compound, 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide must be treated as hazardous waste.[11][12]

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including contaminated consumables (weighing papers, gloves, etc.), in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."

    • Liquid Waste: Collect all liquid waste containing the compound in a designated, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."[13][14] Do not mix with non-halogenated waste streams.[14]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

By adhering to these rigorous safety and disposal protocols, you can confidently and safely incorporate 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide into your research and development workflows, ensuring the well-being of your team and the integrity of your scientific pursuits.

References

  • Jubilant Ingrevia. (n.d.).
  • ChemicalBook. (2026, January 17).
  • Fisher Scientific. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • (2023, June 26).
  • Sigma-Aldrich. (2025, September 23).
  • (n.d.).
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2009, February 27).
  • Sigma-Aldrich. (2025, September 22).
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Reed College. (n.d.).
  • American Chemistry Council. (n.d.). Protective Equipment.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Chemos GmbH&Co.KG. (n.d.).
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%.
  • Chimactiv - AgroParisTech. (n.d.). Liquid waste.
  • FUJIFILM Wako Chemicals. (n.d.).
  • (n.d.).
  • Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.